molecular formula C17H13NO2 B186883 3-Methyl-2-phenylquinoline-4-carboxylic acid CAS No. 43071-45-0

3-Methyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B186883
CAS No.: 43071-45-0
M. Wt: 263.29 g/mol
InChI Key: ZSVACLAZDFXWQG-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylquinoline-4-carboxylic acid is a quinoline-based chemical scaffold of significant interest in medicinal chemistry, particularly in the discovery and development of novel histone deacetylase (HDAC) inhibitors for cancer research . HDACs are enzymes that play a critical role in epigenetic regulation, and their overexpression is closely linked to tumorigenesis . Inhibition of HDACs is a validated strategy for anticancer drug development. Research indicates that the 2-phenylquinoline-4-carboxylic acid structure serves as a key cap moiety in the pharmacophore of HDAC inhibitors, designed to interact with the hydrophobic region at the entrance of the HDAC active site . This compound and its derivatives have been synthesized and evaluated for their enzyme inhibitory activity and antiproliferative effects. In scientific studies, active compounds featuring this core structure have demonstrated significant selectivity for HDAC3 isozymes, which is a valuable profile for developing targeted therapies . The primary research value of this scaffold lies in its potential to develop into lead compounds that induce G2/M cell cycle arrest and promote apoptosis in cancer cells, contributing to their anticancer effects in vitro . Furthermore, analogous quinoline-4-carboxylic acid structures are also being investigated as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, representing another promising mechanism for anticancer and therapeutic agent development .

Properties

IUPAC Name

3-methyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-15(17(19)20)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVACLAZDFXWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350108
Record name 3-methyl-2-phenylquinoline-4-carboxylic acid
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Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43071-45-0
Record name 3-methyl-2-phenylquinoline-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43071-45-0
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Foundational & Exploratory

The Quinoline-4-Carboxylic Acid Core: A Scaffolding for Diverse Pharmacological Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, underpinning the development of a wide array of therapeutic agents. First identified in coal tar in the 19th century, the quinoline ring system has been the subject of extensive synthetic and pharmacological investigation.[1] This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of quinoline-4-carboxylic acid derivatives. It details their progression from foundational synthetic methodologies to their establishment as potent agents in treating a spectrum of diseases, from infectious diseases to cancer. This document serves as a vital resource, offering detailed experimental protocols, consolidated quantitative biological data, and visual representations of key signaling pathways and experimental workflows to aid professionals in drug discovery and development.

Historical Milestones in the Discovery and Development

The journey of quinoline-s-carboxylic acid derivatives began with the isolation of quinoline from coal tar by Friedlieb Ferdinand Runge in 1834.[2] However, it was the development of targeted synthetic methods that unlocked the therapeutic potential of this chemical class. Two classical name reactions, the Doebner and Pfitzinger reactions, have been instrumental in accessing this core structure.[1][2]

The Doebner reaction , first reported by Oscar Doebner in 1887, involves the condensation of an aniline, an aldehyde, and pyruvic acid to furnish quinoline-4-carboxylic acids.[3] The Pfitzinger reaction , discovered by Wilhelm Pfitzinger in 1886, utilizes the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[1][4]

A significant breakthrough in the application of quinoline derivatives as therapeutic agents came from an unexpected observation during the synthesis of the antimalarial drug chloroquine in the late 1950s. Researchers at Sterling Drug isolated a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which exhibited modest antibacterial properties.[5] This discovery served as the lead for the development of the quinolone class of antibacterials, with nalidixic acid being a notable early example.[5]

Synthetic Methodologies: Experimental Protocols

The synthesis of quinoline-4-carboxylic acid derivatives is primarily achieved through the Doebner and Pfitzinger reactions. Modern adaptations often employ microwave irradiation and green chemistry principles to improve yields and reduce reaction times.[2][5]

Doebner Reaction: General Protocol

This protocol describes a modified Doebner reaction for the synthesis of substituted quinoline-4-carboxylic acids.[6]

Materials:

  • Substituted aniline (1.8 mmol)

  • Substituted aldehyde (2.0 mmol)

  • Pyruvic acid (0.6 mmol)

  • Acetonitrile (MeCN)

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.

  • Stir the reaction mixture at 65 °C for 1 hour.

  • Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

  • Continue to stir the reaction mixture at 65 °C for 20 hours.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the aqueous layer and extract it with EtOAc.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by appropriate methods such as recrystallization or column chromatography.

Pfitzinger Reaction: General Protocol

This protocol provides a general method for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction.[1][7]

Materials:

  • Isatin (or substituted isatin) (0.07 mol)

  • Carbonyl compound (e.g., ketone or aldehyde) (0.07 mol)

  • Potassium hydroxide (KOH) (0.2 mol)

  • Ethanol (95% or absolute) (25 mL)

  • Water

  • Diethyl ether

  • Acetic acid or dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).

  • Add isatin (0.07 mol) to the solution and stir.

  • Add the carbonyl compound (0.07 mol) to the mixture.

  • Reflux the reaction mixture for 24 hours.

  • After cooling, distill off the majority of the solvent.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with acetic acid or dilute hydrochloric acid until precipitation of the product is complete.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data on Biological Activities

Quinoline-4-carboxylic acid derivatives have demonstrated a remarkable range of biological activities. The following tables summarize key quantitative data for their antibacterial, antimalarial, and anticancer properties.

Table 1: Antibacterial Activity of Quinoline-4-Carboxylic Acid Derivatives
Compound IDBacterial StrainMIC (μg/mL)Reference
5a₄ Staphylococcus aureus64[2]
5a₇ Escherichia coli128[2]
1 MRSA15.62[8]
3 MDR E. coli7.81[8]
15 S. aureus0.8 µM[9]
15 B. cereus0.8 µM[9]
16 S. pneumoniae ATCC 49619≤ 0.008[9]
17 S. pneumoniae ATCC 49619≤ 0.008[9]
18 S. pneumoniae ATCC 49619≤ 0.008[9]
37 Drug-resistant M. tuberculosis0.08 - 0.31[9]
38 Drug-resistant M. tuberculosis0.16 - 0.31[9]
41 M. tuberculosis H37Rv1.8 µM[9]
42 M. tuberculosis H37Rv0.3 µM[9]

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; MDR: Multi-drug resistant.

Table 2: Antimalarial Activity of Quinoline-4-Carboxylic Acid Derivatives
Compound IDPlasmodium falciparum Strain(s)IC₅₀Reference
1 3D7120 nM[10]
24 Not specified0.15 µM[10]
25 Not specified70 nM[10]
27 Not specified4 nM[11]
64 Not specified0.12 µM/mL[5]
17 CQR PfW20.097 ± 0.006 µM[5]
46 Not specified0.036 µg/mL[5]
154 CQR0.10 µM/mL[5]
189 CQS Pf3D70.121 ± 0.033 µM[5]
189 CQR PfW20.070 ± 0.019 µM[5]
DDD107498 Sensitive and Multidrug-resistant≤ 0.0029 µM[12]

IC₅₀: Half-maximal inhibitory concentration; CQR: Chloroquine-resistant; CQS: Chloroquine-sensitive.

Table 3: Anticancer Activity and Enzyme Inhibition by Quinoline-4-Carboxylic Acid Derivatives
Compound IDTarget/Cell LineIC₅₀Reference
P6 SIRT3 Inhibition7.2 µM[13]
Compound 7c MCF-7 (Breast)1.73 µg/mL[13]
Compound 41 DHODH Inhibition9.71 ± 1.4 nM[14]
Compound 43 DHODH Inhibition26.2 ± 1.8 nM[14]
Compound 46 DHODH Inhibition28.3 ± 3.3 nM[14]
D28 HDAC3 Inhibition24.45 µM[15][16]
Kynurenic acid MCF7 (Breast)Not specified (Significant growth inhibition)[3][17]
Quinoline-2-carboxylic acid HELA (Cervical)Not specified (Significant cytotoxicity)[3][17]

IC₅₀: Half-maximal inhibitory concentration; SIRT3: Sirtuin 3; DHODH: Dihydroorotate dehydrogenase; HDAC3: Histone deacetylase 3.

Mechanisms of Action and Signaling Pathways

The diverse biological effects of quinoline-4-carboxylic acid derivatives are a result of their interaction with various cellular targets. Key mechanisms of action include the inhibition of enzymes crucial for pathogen survival and cancer cell proliferation.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[14][18] Inhibition of DHODH leads to pyrimidine depletion, thereby halting the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes.[14] Certain quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[14]

DHODH_Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidine_synthesis Pyrimidine Synthesis Orotate->Pyrimidine_synthesis DHODH->Orotate catalyzes Quinoline-4-carboxylic_acid_derivative Quinoline-4-carboxylic acid derivative Quinoline-4-carboxylic_acid_derivative->DHODH inhibits DNA_RNA_synthesis DNA/RNA Synthesis Pyrimidine_synthesis->DNA_RNA_synthesis Cell_proliferation Cell Proliferation DNA_RNA_synthesis->Cell_proliferation

DHODH Inhibition Pathway
Inhibition of Histone Deacetylases (HDACs)

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[15][16] Aberrant HDAC activity is often observed in cancer. Quinoline-4-carboxylic acid derivatives have been developed as HDAC inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[15][16][19][20]

HDAC_Inhibition Histone_acetylation Histone Acetylation HDAC HDAC Histone_acetylation->HDAC deacetylation Gene_expression_regulation Gene Expression Regulation HDAC->Gene_expression_regulation regulates Quinoline-4-carboxylic_acid_derivative Quinoline-4-carboxylic acid derivative Quinoline-4-carboxylic_acid_derivative->HDAC inhibits Cell_cycle_arrest Cell Cycle Arrest Gene_expression_regulation->Cell_cycle_arrest Apoptosis Apoptosis Gene_expression_regulation->Apoptosis

HDAC Inhibition Mechanism

Experimental Workflows

The discovery and development of novel quinoline-4-carboxylic acid derivatives follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

General Synthesis and Evaluation Workflow

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Doebner_Pfitzinger Doebner/Pfitzinger Reaction Purification Purification & Characterization Doebner_Pfitzinger->Purification Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity_Assay Antimicrobial_Screening Antimicrobial Screening (MIC determination) Purification->Antimicrobial_Screening Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., DHODH, HDAC) Purification->Enzyme_Inhibition_Assay In_Vivo_Studies In Vivo Efficacy Studies Enzyme_Inhibition_Assay->In_Vivo_Studies

Drug Discovery and Development Workflow
MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[21][22][23]

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (quinoline-4-carboxylic acid derivatives) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can be determined by plotting cell viability against the compound concentration.

Conclusion

The quinoline-4-carboxylic acid scaffold remains a highly versatile and fruitful platform for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the potential for diverse functionalization, allows for the generation of extensive compound libraries for screening against a multitude of diseases. The historical context, detailed synthetic and biological evaluation protocols, and consolidated data presented in this guide provide a robust foundation for researchers and drug development professionals to explore and exploit the full therapeutic potential of this important class of molecules. Future efforts in this field will likely focus on the development of derivatives with enhanced target specificity, improved pharmacokinetic profiles, and novel mechanisms of action to address unmet medical needs.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Methyl-2-phenylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methyl-2-phenylquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes its potential biological signaling pathways and experimental workflows.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent. The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₇H₁₃NO₂--INVALID-LINK--
Molecular Weight 263.29 g/mol [1]
Boiling Point 443.2 °C at 760 mmHg[1]
Flash Point 221.8 °C[1]
Predicted XLogP3 3.7[2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Experimental Protocols: Synthesis of Quinoline-4-Carboxylic Acids

The synthesis of this compound can be achieved through established methods for quinoline synthesis, primarily the Doebner and Pfitzinger reactions. While a specific detailed protocol for this exact molecule is not extensively documented, the following are generalized experimental procedures that can be adapted.

Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3] For the synthesis of this compound, the likely reactants would be aniline, benzaldehyde, and ethyl pyruvate (or a similar propiophenone derivative to introduce the methyl group at the 3-position).

General Procedure:

  • A mixture of the aniline derivative, benzaldehyde, and the active methylene compound (e.g., ethyl pyruvate) is heated, often in a solvent like ethanol.

  • The reaction is typically catalyzed by an acid, such as hydrochloric acid or trifluoroacetic acid.[3]

  • The reaction mixture is refluxed for several hours.

  • Upon cooling, the product precipitates and can be collected by filtration.

  • Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, utilizing isatin or a substituted isatin and a carbonyl compound containing an α-methylene group.[4] To obtain the desired 3-methyl substitution, a propiophenone derivative would be used as the carbonyl component.

General Procedure:

  • Isatin is hydrolyzed in a basic solution (e.g., aqueous potassium hydroxide) to form the potassium salt of isatinic acid.

  • The carbonyl compound (e.g., propiophenone) is added to the reaction mixture.

  • The mixture is heated to reflux for several hours.

  • After cooling, the solution is acidified (e.g., with acetic acid or hydrochloric acid) to precipitate the quinoline-4-carboxylic acid.

  • The crude product is collected by filtration and purified by recrystallization.

The following diagram illustrates a general workflow for the synthesis and purification of quinoline-4-carboxylic acids.

G cluster_synthesis Synthesis cluster_purification Purification Reactants Reactants (e.g., Aniline, Aldehyde, Pyruvic Acid) Reaction Reaction (e.g., Doebner or Pfitzinger) Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Filtration Filtration Crude_Product->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

General Synthetic and Purification Workflow

Potential Biological Activities and Signaling Pathways

Derivatives of 2-phenylquinoline-4-carboxylic acid have shown promise in two key areas of drug development: as antibacterial agents and as histone deacetylase (HDAC) inhibitors.[1][3]

Antibacterial Activity: Inhibition of DNA Gyrase

Quinolone compounds are known to exert their antibacterial effects by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.

The proposed mechanism involves the stabilization of the enzyme-DNA complex, which prevents the re-ligation of the DNA strands, leading to double-strand breaks.

The following diagram illustrates the proposed mechanism of action for quinolone-based antibacterial agents.

G cluster_bacterial_cell Bacterial Cell Quinolone This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Transcription DNA_Gyrase->Replication Inhibition blocks DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibition leads to

Antibacterial Mechanism of Action
Anticancer Potential: Histone Deacetylase (HDAC) Inhibition

Recent studies have explored 2-phenylquinoline-4-carboxylic acid derivatives as inhibitors of histone deacetylases (HDACs).[1][4][5][6][7] HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

The general pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The 2-phenylquinoline-4-carboxylic acid moiety can serve as a scaffold for the cap group.[1][4]

The signaling pathway affected by HDAC inhibition is complex, but a simplified representation is shown below.

G cluster_nucleus Cell Nucleus HDAC_Inhibitor This compound derivative HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylates Histones Histones Chromatin Condensed Chromatin Histones->Chromatin Leads to Acetylated_Histones->Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Maintains Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Represses Open_Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest

HDAC Inhibition Signaling Pathway

References

Quantum Chemical Insights into Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis, computational characterization, and biological activities of quinoline-4-carboxylic acid derivatives, providing researchers, scientists, and drug development professionals with a foundational resource for exploring this versatile chemical scaffold.

The quinoline-4-carboxylic acid moiety is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This technical guide delves into the quantum chemical studies of these derivatives, offering a detailed examination of their synthesis, theoretical underpinnings, and biological significance. By integrating experimental protocols with computational data, this document aims to provide a holistic understanding of this important class of molecules and facilitate the rational design of novel therapeutic agents.

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

The synthesis of the quinoline-4-carboxylic acid core is predominantly achieved through well-established named reactions, primarily the Doebner and Pfitzinger reactions. These methods offer versatility in introducing a variety of substituents onto the quinoline ring system, allowing for the fine-tuning of physicochemical and pharmacological properties.

The Doebner Reaction

The Doebner reaction provides a straightforward route to 2-substituted quinoline-4-carboxylic acids by condensing an aniline, an aldehyde, and pyruvic acid.[1]

Experimental Protocol: Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid [1]

  • Reactant Mixture: In a round-bottom flask, combine aniline (10 mmol), benzaldehyde (10 mmol), and pyruvic acid (12 mmol) in 50 mL of ethanol.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 2-phenyl-quinoline-4-carboxylic acid.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Pfitzinger Reaction

The Pfitzinger reaction offers an alternative and widely used method for the synthesis of quinoline-4-carboxylic acids, involving the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[2] This method is particularly useful for preparing quinolines with substitution at the 2- and 3-positions.

Experimental Protocol: General Pfitzinger Reaction [2]

  • Reactant Mixture: To a solution of an appropriate isatin (1 equivalent) and a carbonyl compound (1.1 equivalents) in ethanol, add an aqueous solution of potassium hydroxide (3 equivalents).

  • Reflux: Heat the reaction mixture to reflux for 12-48 hours.

  • Acidification: After cooling to room temperature, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Filtration and Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Spectroscopic and Computational Characterization

A thorough characterization of synthesized quinoline-4-carboxylic acid derivatives is essential to confirm their chemical structures and to understand their electronic properties. This is achieved through a combination of experimental spectroscopic techniques and theoretical quantum chemical calculations.

Experimental Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Key signals to identify include the carboxylic acid proton (typically a broad singlet between δ 12-14 ppm) and the aromatic protons of the quinoline core.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. The carbonyl carbon of the carboxylic acid is a characteristic signal typically found in the δ 165-175 ppm region.

Mass Spectrometry (MS) [3]

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

  • Analysis: Introduce the sample into a mass spectrometer (e.g., using electrospray ionization - ESI) to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules.[4][5][6]

Methodology for DFT Calculations [4][5][6]

  • Software: Calculations are typically performed using software packages such as Gaussian.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method.

  • Basis Set: A basis set such as 6-311++G(d,p) is often used to provide a good balance between accuracy and computational cost.

  • Calculations:

    • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

    • Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

    • Electronic Properties: Key quantum chemical descriptors are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability and lower reactivity.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative quinoline-4-carboxylic acid derivatives from various studies, including biological activity and calculated quantum chemical parameters.

Table 1: Biological Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDBiological ActivityTarget/AssayIC₅₀ / MIC (µM)Reference
Anticancer Activity
Compound 3jCytotoxicityMCF-7 breast cancer cells- (82.9% growth reduction)[7]
Molecule P6SIRT3 InhibitionEnzyme assay7.2[8]
Molecule D28HDAC3 InhibitionEnzyme assay24.45[9]
Antibacterial Activity
Compound 5a4AntibacterialStaphylococcus aureus64[1]
Compound 5a7AntibacterialEscherichia coli128[1]
Anti-inflammatory Activity
Quinoline-4-carboxylic acidAnti-inflammatoryLPS-induced inflammation in RAW264.7 macrophagesNot specified[10]

Table 2: Calculated Quantum Chemical Parameters for Selected Quinoline Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
8-hydroxy-2-methyl quinoline---[4]
5,7-dichloro-8-hydroxy-2-methyl quinoline---[4]

Signaling Pathways and Mechanisms of Action

Quantum chemical studies, in conjunction with experimental biological assays, have shed light on the mechanisms through which quinoline-4-carboxylic acid derivatives exert their therapeutic effects. These often involve interactions with specific enzymes and signaling pathways crucial for disease progression.

Anticancer Mechanisms

The anticancer activity of quinoline-4-carboxylic acid derivatives has been attributed to several mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Histone Deacetylase (HDAC) Inhibition: Certain derivatives have been identified as inhibitors of HDACs, particularly HDAC3.[9] HDACs play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.

  • Sirtuin (SIRT) Inhibition: Selective inhibition of sirtuins, a class of NAD⁺-dependent deacetylases, is another promising anticancer strategy. Some derivatives have shown selective inhibitory activity against SIRT3.[8][11]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition by quinoline-4-carboxylic acid analogues can deplete the nucleotide pool required for DNA replication and cell proliferation.[2]

  • Induction of Cell Cycle Arrest and Apoptosis: Mechanistic studies have revealed that some derivatives can induce cell cycle arrest, for example at the G2/M phase, and promote apoptosis (programmed cell death) in cancer cells.[9]

anticancer_mechanisms Q4C Quinoline-4-Carboxylic Acid Derivative HDAC HDAC Inhibition Q4C->HDAC SIRT SIRT Inhibition Q4C->SIRT DHODH DHODH Inhibition Q4C->DHODH Gene Altered Gene Expression HDAC->Gene SIRT->Gene CellCycle Cell Cycle Arrest DHODH->CellCycle Apoptosis Induction of Apoptosis Gene->Apoptosis Gene->CellCycle Cancer Inhibition of Cancer Cell Growth Apoptosis->Cancer CellCycle->Cancer

Anticancer mechanisms of quinoline-4-carboxylic acid derivatives.
Anti-inflammatory Mechanisms

The anti-inflammatory properties of quinoline-4-carboxylic acid derivatives are often linked to their ability to modulate key inflammatory signaling pathways.

  • Cyclooxygenase (COX) Inhibition: Some derivatives containing a carboxylic acid moiety have been shown to inhibit COX enzymes, which are central to the production of pro-inflammatory prostaglandins.[12]

  • NF-κB Pathway Inhibition: Quinoline-4-carboxylic acid has been suggested to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can suppress the expression of pro-inflammatory cytokines and mediators.

anti_inflammatory_mechanisms InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) COX COX Enzymes InflammatoryStimuli->COX NFkB NF-κB Pathway InflammatoryStimuli->NFkB Q4C Quinoline-4-Carboxylic Acid Derivative Q4C->COX Inhibits Q4C->NFkB Inhibits Prostaglandins Pro-inflammatory Prostaglandins COX->Prostaglandins Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation

Anti-inflammatory mechanisms of quinoline-4-carboxylic acid derivatives.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical studies of quinoline-4-carboxylic acid derivatives, encompassing their synthesis, characterization, and biological evaluation. The integration of experimental protocols with computational data highlights the synergy between these approaches in modern drug discovery. The versatility of the quinoline-4-carboxylic acid scaffold, coupled with a growing understanding of its structure-activity relationships and mechanisms of action, positions it as a highly promising platform for the development of novel therapeutics to address a range of diseases, including cancer and inflammatory disorders. Further exploration of this chemical space, guided by the principles of computational chemistry and rational drug design, is poised to unlock new and effective treatments.

References

An In-depth Technical Guide to the Solubility Profile of 3-Methyl-2-phenylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is essential for predicting its solubility behavior. The following table summarizes the available data for 3-Methyl-2-phenylquinoline-4-carboxylic acid.

PropertyValueSource
Chemical Formula C₁₇H₁₃NO₂Sigma-Aldrich[1]
CAS Number 43071-45-0Sigma-Aldrich[1]
Melting Point 299 °CChemicalBook[2]
Boiling Point (Predicted) 443.2±33.0 °CChemicalBook[2]
Density (Predicted) 1.248±0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 0.97±0.10ChemicalBook[2]

The high melting point suggests strong intermolecular forces in the solid state, which may indicate that a significant amount of energy is required to break the crystal lattice, potentially leading to lower solubility in many solvents. The predicted pKa indicates that this compound is a weak acid.

Factors Influencing Solubility

The solubility of quinoline derivatives, including this compound, is influenced by several factors:

  • pH: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. In aqueous solutions with a pH above its pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.

  • Ionic Strength: The presence of salts in the solution can affect solubility, a phenomenon known as the "salting-out" effect, which can be particularly relevant for ionizable organic compounds like this one.[3]

  • Co-solvents: The use of water-miscible organic solvents, such as dimethyl sulfoxide (DMSO) or ethanol, can significantly increase the solubility of hydrophobic compounds.[4]

  • Temperature: For most solid solutes, solubility increases with temperature. However, the extent of this effect can vary.

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvent systems.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO, etc.)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Analytical balance

  • pH meter

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is important to ensure that the agitation is sufficient to keep the solid suspended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Quantification:

    • Calculate the solubility of the compound in each solvent system based on the measured concentration and the dilution factor.

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification A Add excess compound to solvent B Agitate at constant temperature A->B Incubate C Centrifuge to separate solid B->C Equilibrate D Withdraw supernatant C->D Separate E Dilute sample D->E Prepare F Analyze concentration (e.g., HPLC) E->F Analyze G Calculate solubility F->G Calculate

Shake-flask solubility determination workflow.

Potential Biological Activity and Signaling Pathways

While no specific signaling pathways for this compound have been documented, quinoline-4-carboxylic acid derivatives are known to exhibit a range of biological activities, including acting as inhibitors of histone deacetylases (HDACs).[5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.

The following diagram provides a generalized representation of the signaling pathway involving HDAC inhibition.

hdac_inhibition_pathway cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation HAT Histone Acetyltransferase (HAT) HAT->Histones Acetylation DNA DNA Histones->DNA Chromatin Structure Gene Gene Transcription DNA->Gene Regulation Effects Apoptosis, Cell Cycle Arrest, Tumor Suppression Gene->Effects Inhibitor 3-Methyl-2-phenylquinoline- 4-carboxylic acid (Potential Inhibitor) Inhibitor->HDAC Inhibition

Generalized pathway of HDAC inhibition.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound for researchers and professionals in drug development. While quantitative solubility data is not currently available, the provided physicochemical properties and detailed experimental protocols offer a robust framework for determining this crucial parameter. The exploration of potential biological activities, such as HDAC inhibition, highlights the therapeutic potential of this class of compounds and provides context for further investigation. The methodologies and information presented herein are intended to facilitate and guide future research and development efforts involving this compound.

References

A Comprehensive Technical Guide on the Spectral Data of 3-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 3-Methyl-2-phenylquinoline-4-carboxylic acid (C₁₇H₁₃NO₂), a quinoline derivative of interest in medicinal chemistry and materials science. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for its synthesis and characterization.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

¹H NMR (Nuclear Magnetic Resonance) Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The data presented here was acquired in DMSO-d₆ at 500 MHz.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
12.51s-1H-COOH
8.14dd24.1, 7.73HAromatic-H
7.88 – 7.81m-1HAromatic-H
7.74d8.11HAromatic-H
7.52t7.41HAromatic-H
7.36d8.12HAromatic-H
2.40s-3H-CH₃
¹³C NMR (Nuclear Magnetic Resonance) Data

The carbon-13 NMR spectrum identifies the different carbon environments within the molecule. The data was obtained in DMSO-d₆ at 126 MHz.[1]

Chemical Shift (δ) ppmAssignment
162.73Carboxylic Acid Carbonyl
152.65Quaternary Carbon
149.28Quaternary Carbon
141.89Quaternary Carbon
135.01Quaternary Carbon
130.33Aromatic CH
129.64Aromatic CH
128.13Aromatic CH
127.87Aromatic CH
126.83Aromatic CH
126.30Aromatic CH
121.35Quaternary Carbon
21.45Methyl Carbon (-CH₃)
IR (Infrared) Spectroscopy Data

The infrared spectrum highlights the functional groups present in the molecule. The characteristic absorption bands for this compound are predicted based on typical values for carboxylic acids and aromatic compounds.[2][3]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300O-H stretch (broad)Carboxylic Acid
1710-1760C=O stretchCarboxylic Acid
1600-1450C=C stretchAromatic Ring
3000-3100C-H stretchAromatic Ring
2850-2960C-H stretchMethyl Group
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight. The molecular formula is C₁₇H₁₃NO₂ with a monoisotopic mass of 263.09464 Da.[4]

Adductm/z
[M+H]⁺264.10192
[M+Na]⁺286.08386
[M-H]⁻262.08736

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is the Pfitzinger reaction.[5][6]

  • Preparation of Reactants : Isatin is dissolved in an aqueous solution of potassium hydroxide (e.g., 33% KOH).

  • Reaction : An ethanol solution of propiophenone is slowly added to the isatin solution.

  • Reflux : The mixture is refluxed at approximately 85°C for several hours (typically 8 hours).

  • Work-up : The solvent is removed under reduced pressure. Water is added, followed by the addition of hydrochloric acid (e.g., 3 M HCl) to adjust the pH to 5-6, leading to the precipitation of the product.

  • Purification : The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or ethyl acetate, to yield the final product.

Spectroscopic Analysis

The following are general protocols for obtaining the spectral data.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker DRX spectrometer, operating at 500 MHz for proton and 126 MHz for carbon nuclei.[1][6] Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard.

  • IR Spectroscopy : The IR spectrum is obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry : High-resolution mass spectra (HRMS) are acquired using a mass spectrometer, such as a Thermo Scientific Q Exactive hybrid quadrupole-orbitrap mass spectrometer.[6][7] Electrospray ionization (ESI) is a common technique used for this type of compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

G Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis (Pfitzinger Reaction) cluster_analysis Spectral Analysis start Isatin + Propiophenone reaction Reflux in KOH/Ethanol start->reaction workup Acidification (HCl) & Precipitation reaction->workup purification Recrystallization workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

References

Pfitzinger synthesis of 3-Methyl-2-phenylquinoline-4-carboxylic acid mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pfitzinger Synthesis of 3-Methyl-2-phenylquinoline-4-carboxylic acid

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a robust and versatile chemical method for synthesizing substituted quinoline-4-carboxylic acids.[1] First described by Wilhelm Pfitzinger in 1886, the reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, conducted under basic conditions.[2][3] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of compounds with diverse biological activities, including antitumor, antiviral, and antibacterial properties.[1][4]

This guide provides a detailed examination of the Pfitzinger synthesis mechanism for a specific derivative, this compound. It includes a step-by-step reaction pathway, a comprehensive experimental protocol, and a summary of reaction parameters for researchers and scientists in the field of drug development.

Reaction Mechanism

The synthesis of this compound via the Pfitzinger reaction proceeds by condensing isatin with 1-phenylpropan-2-one (phenylacetone) in the presence of a strong base, such as potassium hydroxide (KOH). The mechanism unfolds through several key stages:

  • Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolytic cleavage of the amide bond within the isatin ring by a base. This ring-opening step forms a keto-acid salt intermediate (isatinate).[3][5]

  • Condensation and Imine Formation: The isatinate intermediate, which possesses a reactive aniline moiety, condenses with the carbonyl group of 1-phenylpropan-2-one to form an imine.[1][3]

  • Tautomerization: The resulting imine undergoes tautomerization to form a more stable enamine intermediate.[1][3]

  • Intramolecular Cyclization & Dehydration: The enamine then undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl group. This is followed by a dehydration step (loss of a water molecule) to form the aromatic quinoline ring system.[1][3]

  • Acidification: The final product is obtained as its carboxylate salt, which precipitates as the free carboxylic acid upon acidification of the reaction mixture.

The overall transformation is depicted in the workflow below.

Pfitzinger_Mechanism Pfitzinger Synthesis Workflow cluster_reactants Reactants Isatin Isatin RingOpening Ring Opening (Hydrolysis) Isatin->RingOpening Phenylacetone 1-Phenylpropan-2-one (Phenylacetone) Condensation Condensation & Imine/Enamine Formation Phenylacetone->Condensation Base Base (e.g., KOH) Base->RingOpening RingOpening->Condensation Isatinate Intermediate Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Enamine Intermediate Acidification Acidification Cyclization->Acidification Carboxylate Salt Product 3-Methyl-2-phenylquinoline- 4-carboxylic acid Acidification->Product

Caption: General workflow of the Pfitzinger reaction.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, adapted from standard Pfitzinger reaction procedures.[1][4][6]

Materials:

  • Isatin

  • 1-Phenylpropan-2-one (Phenylacetone)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute or 95%)

  • Deionized Water

  • Diethyl ether

  • Hydrochloric acid (HCl) or Acetic acid (glacial)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for filtration and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[1][4]

  • Isatin Addition: Add isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature for approximately one hour. The color of the solution should change, indicating the formation of the potassium isatinate salt.[6]

  • Carbonyl Addition: To this mixture, gradually add 1-phenylpropan-2-one (0.07 mol).[1]

  • Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) with continuous stirring. Maintain the reflux for 24 hours.[4][6] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol solvent using a rotary evaporator.[1]

  • Work-up and Extraction: Add deionized water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Transfer the aqueous solution to a separatory funnel and extract with diethyl ether to remove any unreacted phenylacetone and other neutral impurities.[1][4]

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or glacial acetic acid until the precipitation of the product is complete (typically at pH 4-5).[1]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts and dry it in a vacuum oven.[1] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Quantitative Data Presentation

While yields can vary based on the specific substrates and precise reaction conditions, the Pfitzinger reaction is known to provide moderate to good yields.[4] The table below summarizes typical parameters for this synthesis.

ParameterValue / ConditionReference
Base Potassium Hydroxide (KOH)[1][4][6]
Solvent Ethanol / Water[1][4][6]
Reactant Ratio Isatin : Phenylacetone (approx. 1:1 to 1:2 molar ratio)[1][6]
Reaction Temperature Reflux (approx. 79 °C)[6]
Reaction Time 24 hours[1][4][6]
Acidification Agent Acetic Acid or Hydrochloric Acid[1][4]
Typical Yield Range Moderate to Good (e.g., 60-85%)[4][7]

References

Doebner reaction for 2-phenylquinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Doebner Reaction for the Synthesis of 2-Phenylquinoline-4-Carboxylic Acid

Introduction

The Doebner reaction, first reported by Oskar Doebner in 1887, is a cornerstone in heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids, also known as cinchoninic acids.[1][2][3] This one-pot, three-component reaction involves the condensation of an aromatic amine (such as aniline), an aldehyde (like benzaldehyde), and pyruvic acid.[1][4] The resulting 2-phenylquinoline-4-carboxylic acid scaffold is a significant structural motif in a multitude of bioactive compounds, serving as a crucial building block in medicinal chemistry for developing novel therapeutics, including antitumor, antimalarial, and antibacterial agents.[4][5]

While the classic Doebner reaction is robust, it can be hampered by low yields, especially when anilines with electron-withdrawing groups are used.[6][7] Consequently, modern adaptations often employ catalysts or modified conditions, such as microwave irradiation, to enhance reaction times and yields.[4][8] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data for the synthesis of 2-phenylquinoline-4-carboxylic acid.

Reaction Mechanism

The precise mechanism of the Doebner reaction is still a subject of discussion, with two primary pathways proposed.[1] However, the most commonly accepted sequence involves several key steps:

  • Imine Formation: The reaction initiates with the condensation of the aniline and the aldehyde to form an N-arylimine, commonly known as a Schiff base.[4][9]

  • Enol Addition: Pyruvic acid tautomerizes to its enol form. This enol then acts as a nucleophile, adding to the electrophilic carbon of the imine in a Michael-type addition.[1][7]

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization, where the electron-rich aromatic ring of the aniline attacks a carbonyl or imine group.[7][9]

  • Dehydration and Oxidation: The cyclized intermediate then dehydrates to form a dihydroquinoline derivative.[4][9] The final step is an in-situ oxidation (hydrogen transfer) to yield the stable, aromatic 2-phenylquinoline-4-carboxylic acid.[4][10]

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase - H₂O Benzaldehyde Benzaldehyde Benzaldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Anilino-adduct Enol->Adduct SchiffBase->Adduct + Enol Cyclized Dihydroquinoline Intermediate Adduct->Cyclized Intramolecular Cyclization Product 2-Phenylquinoline- 4-carboxylic Acid Cyclized->Product Dehydration & Oxidation (-H₂O)

Caption: Proposed mechanism of the Doebner reaction.

Experimental Protocols

Several protocols have been developed for the synthesis of 2-phenylquinoline-4-carboxylic acid, often varying in the choice of catalyst and solvent to optimize yield. Below are detailed methodologies for two common approaches.

Method A: Iron(III) Triflate Catalyzed Synthesis[4]

This method utilizes a Lewis acid catalyst to promote the reaction under reflux conditions.

Materials:

  • Pyruvic acid (1.0 mmol, 88 mg)

  • Aniline (1.1 mmol, 102 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethanol (5 mL)

  • Iron(III) trifluoromethanesulfonate (15 mol%, 76 mg)

Procedure:

  • To a 50 mL round-bottom flask, add pyruvic acid, aniline, benzaldehyde, and ethanol.[4]

  • Add the catalyst, iron(III) trifluoromethanesulfonate, to the mixture.[4]

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.[4]

  • Heat the reaction mixture to 80°C and maintain reflux for 3 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Upon completion, allow the mixture to cool to room temperature, which should cause the crude product to precipitate.[4]

  • Isolate the product by filtration, wash with cold ethanol, and dry.

Method B: Trifluoroacetic Acid (TFA) Catalyzed Synthesis[11]

This protocol employs a Brønsted acid catalyst and involves a two-step addition process.

Materials:

  • Aniline (20 mmol, 1.9 g)

  • 2-Nitrobenzaldehyde (20 mmol, 3.0 g) - Note: The source uses a substituted benzaldehyde, but the procedure is applicable to benzaldehyde.[4][11]

  • Ethanol (30 mL)

  • Pyruvic acid (30 mmol, 2.6 g)

  • Trifluoroacetic acid (TFA) (0.1 mL, catalytic amount)

  • Ice water (60 mL)

  • Aqueous Potassium Carbonate (K₂CO₃) solution

Procedure:

  • In a round-bottom flask, reflux an equimolar mixture of aniline and benzaldehyde in ethanol for 1 hour.[11]

  • Add pyruvic acid and a catalytic amount of trifluoroacetic acid to the reaction mixture.[11]

  • Continue to reflux the mixture for 12 hours, monitoring completion by TLC.[11]

  • After cooling, slowly pour the reaction mixture into ice water with vigorous stirring to precipitate the solid product.[11]

  • Filter the resulting solid.[11]

  • Purification: Dissolve the filtered solid in an aqueous K₂CO₃ solution to form the carboxylate salt. Filter this solution to remove any non-acidic impurities.[11]

  • Re-acidify the filtrate with an acid (e.g., HCl) to precipitate the purified product.

  • Filter the purified product, wash with water, and dry.[4]

Quantitative Data

The yield of the Doebner reaction can vary significantly based on the substrates, catalyst, and reaction conditions. Modern catalyzed methods generally offer improved outcomes over traditional, non-catalyzed approaches which often suffer from low yields and long reaction times.[6][12]

Reactants (Aniline Derivative)AldehydeCatalyst/SolventReaction TimeYieldReference
AnilineBenzaldehydeIron(III) Triflate / Ethanol3 hoursNot specified[4]
Aniline2-NitrobenzaldehydeTFA / Ethanol12 hours23%[11]
AnilineBenzaldehydeAcetic Acid10 hours62.2%[12]
p-Anisidinem-NitrobenzaldehydeNot specifiedNot specified95%[9]
m-ChloroanilineBenzaldehydeNot specifiedNot specified35%[9]
6-(trifluoromethoxy)anilineBenzaldehydeBF₃·THF / MeCN~24 hours82% (large scale)[13]

Note: Yields can be highly dependent on the specific reaction scale and purification methods.

Experimental Workflow

The general workflow for the synthesis and purification of 2-phenylquinoline-4-carboxylic acid via the Doebner reaction is a multi-step process that is typically performed in a single pot.[7]

Doebner_Workflow Start Reactant Mixing (Aniline, Aldehyde, Pyruvic Acid, Solvent) Catalyst Add Catalyst (e.g., Lewis or Brønsted Acid) Start->Catalyst Reaction Heating / Reflux (Monitor by TLC) Catalyst->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Crude Product Filtration Cooling->Filtration Purification Purification (e.g., Acid-Base Extraction or Recrystallization) Filtration->Purification Final Pure 2-Phenylquinoline- 4-carboxylic Acid Purification->Final

Caption: General experimental workflow for the Doebner synthesis.

Safety Precautions

  • All chemical manipulations should be performed in a well-ventilated fume hood.[4]

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.[4]

  • Many of the reagents, such as aniline and benzaldehyde, are toxic and should be handled with care.

  • Acid catalysts are corrosive and require careful handling.

References

An In-depth Technical Guide on the Biological Activity of 3-Methyl-2-phenylquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 3-Methyl-2-phenylquinoline-4-carboxylic acid and its derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated significant potential as therapeutic agents, exhibiting a range of biological effects including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details the synthetic methodologies, experimental protocols for biological evaluation, quantitative activity data, and the underlying signaling pathways.

Synthesis of this compound Derivatives

The Pfitzinger reaction is a primary and efficient method for the synthesis of quinoline-4-carboxylic acids.[4][5][6][7] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[5][7] For the synthesis of this compound, isatin is reacted with propiophenone.

General Experimental Protocol: Pfitzinger Synthesis

This protocol outlines a generalized procedure for the synthesis of this compound.

Materials:

  • Isatin

  • Propiophenone

  • Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3 molar equivalents) in a mixture of ethanol and water.

  • Add isatin (1 molar equivalent) to the basic solution and stir until it dissolves. The initial deep color of the solution should fade.

  • Add propiophenone (1.1 molar equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted propiophenone.

  • Cool the aqueous layer in an ice bath and acidify to pH 4-5 with hydrochloric acid or acetic acid to precipitate the product.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow

Pfitzinger_Synthesis reagents Isatin + Propiophenone + KOH reaction Reflux in Ethanol/Water reagents->reaction 1. Condensation workup Acidification & Precipitation reaction->workup 2. Work-up purification Filtration & Recrystallization workup->purification 3. Isolation product 3-Methyl-2-phenylquinoline- 4-carboxylic Acid purification->product 4. Purification

Pfitzinger synthesis of this compound.

Anticancer Activity

Derivatives of 2-phenylquinoline-4-carboxylic acid have emerged as promising anticancer agents, primarily through the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs), sirtuin 3 (SIRT3), and dihydroorotate dehydrogenase (DHODH).[1][8][9][10]

Mechanism of Action

Certain 2-phenylquinoline-4-carboxylic acid derivatives act as HDAC inhibitors.[8][11] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[12] Inhibition of HDACs results in hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[12][13][14] The induction of apoptosis by HDAC inhibitors can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][12][13]

HDAC_Inhibition_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway drug 3-Methyl-2-phenylquinoline- 4-carboxylic Acid Derivative hdac HDAC drug->hdac Inhibition histones Histones hdac->histones Deacetylation acetylated_histones Acetylated Histones histones->acetylated_histones chromatin Chromatin Relaxation acetylated_histones->chromatin gene_expression Tumor Suppressor Gene Expression (e.g., p21, TRAIL) chromatin->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest bcl2 Bcl-2 family (Bax, Bak ↑, Bcl-2 ↓) gene_expression->bcl2 dr Death Receptors (e.g., TRAIL-R) ↑ gene_expression->dr apoptosis Apoptosis mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase9->apoptosis caspase8 Caspase-8 activation dr->caspase8 caspase8->apoptosis

HDAC inhibition leading to apoptosis.

SIRT3, a mitochondrial NAD+-dependent deacetylase, has a dual role in cancer, acting as both a tumor suppressor and an oncogene depending on the cellular context.[15] In some cancers, inhibition of SIRT3 can lead to a decrease in mitochondrial function and an increase in reactive oxygen species (ROS), ultimately promoting apoptosis.[16] Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as selective SIRT3 inhibitors.

SIRT3_Inhibition_Pathway drug 3-Methyl-2-phenylquinoline- 4-carboxylic Acid Derivative sirt3 SIRT3 drug->sirt3 Inhibition mito_proteins Mitochondrial Proteins (e.g., SOD2, IDH2) sirt3->mito_proteins Deacetylation acetylated_mito_proteins Acetylated Mitochondrial Proteins mito_proteins->acetylated_mito_proteins ros ↑ Reactive Oxygen Species (ROS) acetylated_mito_proteins->ros mito_dysfunction Mitochondrial Dysfunction acetylated_mito_proteins->mito_dysfunction apoptosis Apoptosis ros->apoptosis mito_dysfunction->apoptosis

SIRT3 inhibition promoting apoptosis.

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[10] Cancer cells, due to their high proliferation rate, are particularly dependent on this pathway. Inhibition of DHODH leads to pyrimidine depletion, causing cell cycle arrest, particularly in the S-phase.[17][18][19]

DHODH_Inhibition_Pathway drug 3-Methyl-2-phenylquinoline- 4-carboxylic Acid Derivative dhodh DHODH drug->dhodh Inhibition pyrimidine_synthesis De Novo Pyrimidine Biosynthesis dhodh->pyrimidine_synthesis pyrimidine_depletion Pyrimidine Depletion pyrimidine_synthesis->pyrimidine_depletion dna_rna_synthesis DNA/RNA Synthesis pyrimidine_depletion->dna_rna_synthesis s_phase_arrest S-Phase Cell Cycle Arrest dna_rna_synthesis->s_phase_arrest

DHODH inhibition leading to cell cycle arrest.
Quantitative Anticancer Activity Data

The following table summarizes the anticancer activity of various 2-phenylquinoline-4-carboxylic acid derivatives against different cancer cell lines, expressed as IC₅₀ values. It is important to note that these are for related compounds, and specific data for this compound derivatives should be generated experimentally.

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of Action
2-Phenylquinoline-4-carboxylic acid hydroxamic acid derivative (D28)K562 (Leukemia)1.02HDAC3 Inhibition
U266 (Myeloma)1.08HDAC3 Inhibition
U937 (Lymphoma)1.11HDAC3 Inhibition
MCF-7 (Breast)5.66HDAC3 Inhibition
A549 (Lung)2.83HDAC3 Inhibition
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)MLLr leukemic cell lines7.2SIRT3 Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1][20]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, K562)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Activity

Quinoline derivatives are known for their broad-spectrum antimicrobial activities.[3]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for 2-phenyl-quinoline-4-carboxylic acid derivatives against various bacterial strains.

CompoundS. aureus (µg/mL)E. coli (µg/mL)
5a₄64>256
5a₇>256128
Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[21][22][23]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties.[2]

Mechanism of Action

The anti-inflammatory activity is often assessed by the ability of the compounds to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.[24][25][26][27][28]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

This technical guide provides a foundational understanding of the biological activities of this compound derivatives. The provided protocols and data serve as a starting point for researchers to further explore the therapeutic potential of this promising class of compounds.

References

3-Methyl-2-phenylquinoline-4-carboxylic Acid: A Technical Guide to its Function as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-2-phenylquinoline-4-carboxylic acid and its analogs as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH presents a promising therapeutic strategy for various diseases, including cancer, autoimmune disorders, and viral infections, due to the high demand for pyrimidines in rapidly proliferating cells.[1][2][3] This document details the mechanism of action, summarizes key quantitative data from related compounds, outlines detailed experimental protocols for inhibitor evaluation, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of DHODH in Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][3] This pathway is fundamental for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides essential for DNA and RNA synthesis.[3][4] Consequently, rapidly dividing cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway to meet their metabolic demands for nucleotide production.[3] The inhibition of DHODH effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in these highly proliferative cells.[5][6]

The quinoline-4-carboxylic acid scaffold has been identified as a key pharmacophore for DHODH inhibition, mimicking the binding of the substrate's carboxylate group in the enzyme's active site.[2] this compound belongs to this class of inhibitors and is a subject of interest in the development of novel therapeutics targeting DHODH.

Mechanism of Action

The primary mechanism of action for this compound and its analogs as DHODH inhibitors is the disruption of the de novo pyrimidine biosynthesis pathway. By binding to DHODH, these inhibitors block the conversion of dihydroorotate to orotate. This enzymatic blockade leads to a depletion of the pyrimidine nucleotide pool, which in turn inhibits DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cells.[1][5] The on-target activity of these inhibitors can be confirmed through uridine rescue experiments, where the addition of exogenous uridine bypasses the enzymatic block and restores cell viability.[5]

Signaling Pathway: De Novo Pyrimidine Biosynthesis Inhibition

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by DHODH inhibitors.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_downstream Downstream Pyrimidine Synthesis Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate_cytosol Dihydroorotate Carbamoyl Aspartate->Dihydroorotate_cytosol DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Transport DHODH DHODH Dihydroorotate_mito->DHODH Orotate Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS DHODH->Orotate Inhibitor 3-Methyl-2-phenylquinoline -4-carboxylic acid Inhibitor->DHODH UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UTP_CTP UDP, UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA

Figure 1: De Novo Pyrimidine Biosynthesis Pathway Inhibition.

Quantitative Data Summary

Compound ID / NameR1 Substituent (at C3)R2 Substituent (at C2)hDHODH IC50 (nM)Cell LineCellular IC50 (µM)Reference
Analog 41 -CH32-chloropyridin-3-yl9.71 ± 1.4--[6][7][8][9]
Analog 43 -CH32-methoxypyridin-3-yl26.2 ± 1.8--[6][7][9]
Analog 46 -1,7-naphthyridine28.3 ± 3.3--[6][8][9]
Brequinar Analog -CH32'-fluoro-1,1'-biphenyl-4-yl~20MOLM-130.0002[10]
Compound 14 -2'-pyridyl1860 ± 170HCT-11610.9 ± 1.2[11]
Compound 17 -2'-(MeO)-pyridyl430 ± 40HCT-1161.48 ± 0.16[11]

Experimental Protocols

The following sections detail the methodologies for key experiments in the evaluation of this compound as a DHODH inhibitor.

Synthesis of this compound

The synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives is often achieved through the Doebner reaction.[12] A common synthetic route involves the reaction of an aniline, a benzaldehyde derivative, and pyruvic acid.[12] For 3-methyl substituted analogs, propiophenone derivatives can be utilized in reactions such as the Pfitzinger reaction with isatin derivatives.[2]

General Procedure (Doebner Reaction):

  • Aniline, 2-phenylacetaldehyde (as a precursor to the 2-phenyl group), and pyruvic acid are reacted in a suitable solvent, such as ethanol or acetic acid.[12]

  • The reaction may be catalyzed by a Lewis acid or a Brønsted acid.

  • The reaction mixture is typically heated under reflux for several hours.

  • Upon cooling, the product precipitates and can be collected by filtration.

  • Purification is achieved through recrystallization from an appropriate solvent.

In Vitro DHODH Inhibition Assay (Spectrophotometric)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound on human DHODH.[10][11]

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound) in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Prepare stock solutions of DHO, DCIP, and CoQ10 in appropriate solvents.

    • Dilute recombinant human DHODH in Assay Buffer to a working concentration (e.g., 20 nM).

  • Assay Protocol:

    • Add 2 µL of the test compound dilutions (or DMSO for control) to the wells of a 96-well plate.

    • Add 178 µL of the DHODH enzyme solution to each well.

    • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve desired final concentrations (e.g., 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10).

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600-650 nm over time. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[5]

Cellular Proliferation/Viability Assay (WST-1 or CCK-8)

This protocol determines the effect of the DHODH inhibitor on the proliferation of a chosen cell line.[5][10][13]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MOLM-13)

  • Complete cell culture medium

  • Test compound stock solution in DMSO

  • 96-well cell culture plates

  • WST-1 or CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or DMSO as a vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Measurement:

    • Add 10 µL of WST-1 or CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

    • Normalize the data to the vehicle control and plot cell viability against the inhibitor concentration to determine the EC50 or GI50 value.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the efficacy of a DHODH inhibitor.

Efficacy_Workflow cluster_workflow General Experimental Workflow for Efficacy Testing Start DHODH Inhibitor Biochem_Assay Biochemical Assay (e.g., DCIP Assay) Start->Biochem_Assay IC50 Determine IC50 Biochem_Assay->IC50 Cell_Assays Cell-Based Assays IC50->Cell_Assays Proliferation_Assay Proliferation/Viability Assay (e.g., WST-1, CCK-8) Cell_Assays->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Assays->Apoptosis_Assay EC50 Determine EC50 Proliferation_Assay->EC50 Uridine_Rescue Uridine Rescue Experiment Metabolomics Metabolomic Analysis (LC-MS/MS) Uridine_Rescue->Metabolomics EC50->Uridine_Rescue Quantify_Metabolites Quantify Dihydroorotate and Orotate Levels Metabolomics->Quantify_Metabolites Conclusion Conclusion on Efficacy Quantify_Metabolites->Conclusion

Figure 2: Experimental Workflow for DHODH Inhibitor Efficacy Testing.

Conclusion

This compound and its analogs represent a promising class of DHODH inhibitors with therapeutic potential in oncology and immunology. The quinoline-4-carboxylic acid core serves as an effective pharmacophore for engaging the DHODH active site. The data from related compounds suggest that substitutions at the 3- and 2-positions of the quinoline ring significantly influence inhibitory potency. Further investigation into the structure-activity relationship, pharmacokinetic properties, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued research and development of this and other novel DHODH inhibitors.

References

The Antibacterial Potential of 2-Phenylquinoline-4-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antibiotic resistance necessitates the urgent development of novel antibacterial agents.[1] Among the promising classes of heterocyclic compounds, quinoline-4-carboxylic acids have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antibacterial, anticancer, and antimalarial properties.[2][3] The strategic introduction of an aryl ring at the second position of the quinoline core, creating 2-phenylquinoline-4-carboxylic acid derivatives, has been identified as a significant factor in enhancing antibacterial efficacy, paving the way for further structural modifications to develop more potent therapeutic agents.[1]

This technical guide provides an in-depth overview of the synthesis, antibacterial activity, and proposed mechanisms of action of 2-phenylquinoline-4-carboxylic acid derivatives, tailored for researchers, scientists, and drug development professionals.

Synthetic Pathways

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is often achieved through multi-step reaction sequences. A common and effective approach is the Doebner reaction, which involves the condensation of an aniline, an aldehyde (such as 2-nitrobenzaldehyde), and pyruvic acid.[1][4] This core structure is then subjected to a series of modifications, including amidation, reduction of the nitro group to an amine, and subsequent acylation or amination, to generate a library of derivatives with diverse functional groups.[1][4] Alternative methods like the Pfitzinger reaction, which uses isatin as a starting material, have also been employed for the synthesis of the quinoline core.[1][5]

G cluster_synthesis General Synthetic Pathway Aniline Aniline Doebner Doebner Reaction Aniline->Doebner Nitrobenzaldehyde 2-Nitrobenzaldehyde Nitrobenzaldehyde->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner Intermediate1 2-(2-Nitrophenyl)- quinoline-4-carboxylic acid (1) Doebner->Intermediate1 Amidation Amidation (e.g., SOCl₂, Amine) Intermediate1->Amidation Intermediate2 Amide Derivative (2) Amidation->Intermediate2 Reduction Nitro Group Reduction (e.g., Pd/C, H₂NNH₂·H₂O) Intermediate2->Reduction Intermediate3 Amino-substituted Derivative (3) Reduction->Intermediate3 Acylation Acylation / Amination Intermediate3->Acylation Final_Derivatives Final 2-Phenylquinoline-4- carboxylic Acid Derivatives Acylation->Final_Derivatives

Caption: General synthetic route for 2-phenylquinoline-4-carboxylic acid derivatives.

In Vitro Antibacterial Activity

Derivatives of 2-phenylquinoline-4-carboxylic acid have been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

A study by Wang et al. synthesized a series of these derivatives and tested them against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and methicillin-resistant Staphylococcus aureus (MRSA).[6] The results indicated that structural modifications significantly influenced antibacterial activity.[1][6] For instance, compound 5a4 demonstrated notable activity against S. aureus, while compound 5a7 was most effective against E. coli.[1][4] Generally, the synthesized compounds showed moderate to good activity, particularly against Gram-positive bacteria, but were less effective against P. aeruginosa.[1]

Quantitative Data Summary
Compound IDS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)MRSA (MIC, µg/mL)
5a2 128128>512>512256
5a3 128128>512>512256
5a4 64128256>512128
5a6 256256128>512256
5a7 256256128>512256
5b4 128128256>512128
5b6 256256128>512256
Ciprofloxacin 0.50.250.250.51
(Data sourced from Wang et al., 2016)[1][4][6][7]
Structure-Activity Relationship (SAR) Insights

The antibacterial data reveals key structural determinants for activity:

  • Substituents on the 2-phenyl ring: The nature of the amino group on the 2-phenyl ring is crucial. Derivatives with rigid cyclic amino groups (like in 5a4 and 5b4 ) showed better activity against Gram-positive bacteria (S. aureus and B. subtilis).[6]

  • Flexibility of side chains: Conversely, compounds with flexible chain amino groups (such as 5a6 , 5a7 , and 5b6 ) exhibited enhanced activity against the Gram-negative bacterium E. coli.[6]

Proposed Mechanism of Action

While the precise mechanism for this specific class of derivatives is still under investigation, quinoline-based antibacterial agents are well-known inhibitors of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, the compounds stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately triggering cell death. This is the established mechanism for quinolone antibiotics, and it is the presumed pathway for 2-phenylquinoline-4-carboxylic acid derivatives.

G cluster_moa Proposed Mechanism of Action Compound 2-Phenylquinoline-4- carboxylic Acid Derivative Inhibition Inhibition Compound->Inhibition Enzyme Bacterial DNA Gyrase / Topoisomerase IV DNA_Replication DNA Replication & Repair Enzyme->DNA_Replication Essential for Inhibition->Enzyme DSB Double-Strand DNA Breaks Inhibition->DSB Leads to CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Proposed inhibition of bacterial DNA topoisomerases.

Experimental Protocols

Detailed and standardized methodologies are critical for the evaluation of new antibacterial agents. The following protocols are based on standard practices cited in the literature for testing these compounds.[4][7]

Antibacterial Susceptibility Testing

a) Agar Diffusion Method (Zone of Inhibition): This method is used for preliminary screening of antibacterial activity.

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Plating: Evenly swab the bacterial inoculum across the surface of the MHA plates.

  • Disk Application: Sterilize paper discs, impregnate them with a known concentration of the test compound, and place them on the agar surface. A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control and a solvent-loaded disc as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger diameter indicates greater antibacterial activity.

b) Broth Dilution Method (Minimum Inhibitory Concentration - MIC): This method determines the minimum concentration of a compound required to inhibit bacterial growth.

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Adjust the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include wells for a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

This assay is performed to assess the toxicity of the compounds against mammalian cells, providing an initial measure of their safety profile.

  • Cell Culture: Seed mammalian cells (e.g., mouse macrophage cell line RAW 264.7) into a 96-well plate and allow them to adhere overnight.[7]

  • Compound Treatment: Expose the cells to various concentrations of the test compounds for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined. Low cytotoxicity is indicated by a high IC₅₀ value.[4][7]

G cluster_workflow Screening Workflow Start Synthesized Derivatives Screening Primary Screening (Agar Diffusion) Start->Screening MIC_Test Quantitative Assay (Broth Dilution - MIC) Screening->MIC_Test Active Compounds Cytotoxicity Cytotoxicity Test (MTT Assay) MIC_Test->Cytotoxicity Potent Compounds Lead_ID Lead Compound Identification Cytotoxicity->Lead_ID Low Toxicity

Caption: Experimental workflow for antibacterial screening.

Conclusion

2-Phenylquinoline-4-carboxylic acid derivatives represent a promising and adaptable scaffold for the development of new antibacterial agents. The synthetic accessibility via methods like the Doebner reaction allows for the creation of diverse chemical libraries.[1] In vitro studies have confirmed their activity against clinically relevant bacteria, particularly Gram-positive strains, and have provided initial insights into their structure-activity relationships.[6] The low cytotoxicity observed for some of the more active compounds further underscores their therapeutic potential.[1][4] Future research should focus on optimizing the lead compounds to enhance their activity spectrum, particularly against resistant Gram-negative bacteria, and on elucidating their precise molecular interactions with bacterial targets to guide rational drug design.

References

An In-depth Technical Guide to the Anticancer Potential of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of quinoline-4-carboxylic acid derivatives as potential anticancer agents. The unique structural scaffold of quinoline has positioned it as a "privileged" structure in medicinal chemistry, capable of interacting with a diverse array of biological targets.[1] This document delves into the mechanisms of action, structure-activity relationships, and key experimental findings related to these promising compounds.

Core Mechanisms of Anticancer Activity

Quinoline-4-carboxylic acid derivatives exert their anticancer effects through multiple, distinct mechanisms, making them a versatile class of compounds for oncology research.[2][3] These mechanisms primarily involve the inhibition of critical enzymes involved in cancer cell proliferation and survival.

1.1. Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and extensively studied mechanism is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[4] This enzyme is crucial for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[5] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.[6] By inhibiting DHODH, these quinoline derivatives deplete the intracellular pool of pyrimidines, leading to an arrest of cell growth and proliferation.[4] Brequinar, a well-known though clinically challenging DHODH inhibitor, features the quinoline-4-carboxylic acid core structure.[5][6]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Action Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Q4CA Quinoline-4-Carboxylic Acid Derivative UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA CellGrowthArrest Cell Growth Arrest & Proliferation Stop DNA_RNA->CellGrowthArrest DHODH_enzyme DHODH Q4CA->DHODH_enzyme Inhibits

Caption: DHODH inhibition by quinoline-4-carboxylic acid derivatives disrupts pyrimidine synthesis.

1.2. Inhibition of Histone Deacetylases (HDACs)

Certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[7][8] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[8] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.[8][9] By inhibiting HDACs, these compounds restore the expression of these critical genes, leading to the induction of cell cycle arrest, differentiation, and apoptosis (programmed cell death).[8][9] Specifically, derivatives have been developed that show selectivity for certain HDAC isoforms, such as HDAC3.[7][8]

HDAC_Inhibition Q4CA Quinoline-4-Carboxylic Acid Derivative HDAC HDAC Q4CA->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin Histones->Chromatin Leads to GeneExpr Tumor Suppressor Gene Expression Chromatin->GeneExpr Allows Apoptosis Apoptosis & Cell Cycle Arrest GeneExpr->Apoptosis Induces SAR_Summary C2_Node C2 Position: - Bulky, hydrophobic groups (e.g., aryl) are crucial for DHODH inhibition. C4_Node C4 Position: - Strict requirement for -COOH for DHODH inhibition. - Can be modified to amides for other targets. C6_Node C6 & Benzo Ring: - Substitutions (e.g., halogens) modulate potency and selectivity. Core Core->C2_Node R1 Core->C4_Node R2 Core->C6_Node R3 Doebner_Reaction Aniline Aniline Mix Mix in Ethanol Aniline->Mix Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Mix PyruvicAcid Pyruvic Acid PyruvicAcid->Mix Reflux Reflux Mix->Reflux Precipitate Cool & Precipitate Reflux->Precipitate Purify Filter & Recrystallize Precipitate->Purify Product 2-Aryl-Quinoline-4- Carboxylic Acid Purify->Product

References

The Rising Potential of Quinoline-4-Carboxylic Acids in Inflammation Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory therapeutics, the quinoline scaffold has emerged as a privileged structure, with quinoline-4-carboxylic acid derivatives, in particular, demonstrating significant promise. This technical guide offers an in-depth exploration of the anti-inflammatory properties of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively working in the field of inflammation and medicinal chemistry.

Quantitative Anti-Inflammatory Activity

Quinoline-4-carboxylic acid and its analogs have been evaluated in a variety of in vitro and in vivo models, demonstrating a broad spectrum of anti-inflammatory activities. The following tables consolidate the quantitative data from various studies to provide a comparative analysis of their potency.

Table 1: In Vitro Anti-Inflammatory Activity of Quinoline-4-Carboxylic Acid Derivatives

Compound/DerivativeAssayCell LineIC50 Value (µM)Reference CompoundIC50 Value (µM)Citation
Quinoline-4-carboxylic acidLPS-induced Nitric Oxide (NO) ProductionRAW 264.7Appreciable anti-inflammatory affinitiesIndomethacin-[1][2]
7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e)COX-2 Inhibition-0.043Celecoxib0.060[3]
2-(4-(methylsulfonyl)phenyl)quinoline-4-carboxylic acid derivativesCOX-2 Inhibition-Potent and selectiveCelecoxib-[3]
Quinoline Derivative (Q3)NF-κB Induced LuciferaseHeLa~5--[4][5][6]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)SIRT3 Inhibition-7.2--[7][8]
Quinoline compounds with pyrazole scaffold (12c, 14a, 14b)COX-2 Inhibition-0.1, 0.11, 0.11--[9]
8-(tosylamino)quinoline (8-TQ)NO, TNF-α, and PGE2 ProductionRAW264.7 cells and peritoneal macrophages1-5--[10]

Table 2: In Vivo Anti-Inflammatory Activity of Quinoline-4-Carboxylic Acid Derivatives

Compound/DerivativeAnimal ModelAssayDosage% Inhibition / EffectReference CompoundCitation
Substituted quinoline carboxylic acid ( CL 306 ,293)Adjuvant arthritis in ratsSuppression of inflammation and joint destruction1.5-3.0 mg/kg/day (oral)Significant suppression-[11]
Substituted quinoline carboxylic acid ( CL 306 ,293)Delayed type hypersensitivity in dogsSuppression of inflammation0.25 mg/kg/day (oral)Significant suppression-[11]
Quinoline compound (QC)MiceXylene-induced ear edema0.937, 2.812, 6.562 mg/kg (IP)Considerable reduction in edemaDiclofenac (5 mg/kg), Celecoxib (100 mg/kg)[12]
[2,3′-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs (3g, 6d)MiceXylene-induced ear edema-63.19% and 68.28% inhibitionIbuprofen[13]

Core Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of quinoline-4-carboxylic acid derivatives are primarily attributed to their ability to modulate key signaling pathways implicated in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation.[14] Several quinoline derivatives have been shown to inhibit NF-κB activation.[2][4][10] This inhibition can occur at different points in the cascade. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5] Some quinoline compounds have been observed to interfere with the nuclear translocation of NF-κB, while others may inhibit its binding to DNA.[4][5][6]

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Activation LPS->IKK IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_release NF-κB Release IkBa_p->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation NFkB_binding NF-κB Binds to DNA NFkB_translocation->NFkB_binding Quinoline Quinoline-4-Carboxylic Acid Derivative Quinoline->NFkB_translocation Inhibition Quinoline->NFkB_binding Inhibition Gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) NFkB_binding->Gene_transcription

Proposed mechanism of NF-κB inhibition by quinoline-4-carboxylic acid derivatives.
Cyclooxygenase (COX) Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Several quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of COX-2.[3][15] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. Molecular docking studies have suggested that the carboxylic acid moiety of these compounds can interact with key residues, such as Arg120, in the COX-2 active site.[3]

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the anti-inflammatory potential of quinoline-4-carboxylic acid and its derivatives.

In Vivo: Xylene-Induced Ear Edema in Mice

This is a widely used and reproducible model of acute inflammation.[12]

Principle: Topical application of xylene, an irritant, to a mouse's ear induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema compared to a control group.

Methodology:

  • Animal Preparation: Male mice are acclimatized and divided into control, reference, and test groups.

  • Compound Administration: The test compound, a reference drug (e.g., diclofenac), or vehicle is administered intraperitoneally (IP) or orally.

  • Induction of Inflammation: After a specified time (e.g., 30 minutes post-IP injection), a fixed volume of xylene is applied to the anterior and posterior surfaces of one ear. The contralateral ear serves as a control.

  • Measurement of Edema: After a set duration (e.g., 2 hours), the mice are euthanized, and circular sections are removed from both ears and weighed.

  • Calculation of Inhibition: The difference in weight between the xylene-treated and untreated ears is calculated as the edema weight. The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Xylene_Ear_Edema_Workflow start Start: Acclimatized Mice grouping Divide into Control, Reference, and Test Groups start->grouping administration Administer Vehicle, Reference Drug, or Test Compound (IP or Oral) grouping->administration induction Apply Xylene to One Ear (30 min post-administration) administration->induction wait Wait for 2 Hours induction->wait euthanize Euthanize Mice and Collect Ear Punches wait->euthanize weigh Weigh Ear Punches euthanize->weigh calculate Calculate Edema Weight and % Inhibition weigh->calculate end End: Report Results calculate->end

Workflow for the xylene-induced ear edema assay.
In Vitro: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a common in vitro screen for anti-inflammatory activity.

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide (NO) upon stimulation with LPS. NO is a pro-inflammatory mediator, and its production can be quantified using the Griess reagent. The ability of a compound to inhibit LPS-induced NO production is indicative of its anti-inflammatory potential.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound or a reference drug (e.g., indomethacin) for a specified period.

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for a further 24 hours.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Quantification: The absorbance is measured at ~540 nm, and the nitrite concentration is determined from a standard curve.

  • Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO production is not due to cytotoxicity.[1]

Conclusion and Future Directions

Quinoline-4-carboxylic acid and its derivatives represent a promising class of anti-inflammatory agents. Their ability to modulate key inflammatory pathways, particularly the NF-κB and COX pathways, underscores their therapeutic potential. The quantitative data, while still emerging, indicates that certain derivatives possess potent anti-inflammatory activity in both in vitro and in vivo models.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the quinoline-4-carboxylic acid core is necessary to identify derivatives with optimized potency, selectivity, and pharmacokinetic profiles.

  • Target Deconvolution: For compounds with significant anti-inflammatory activity, further studies are needed to elucidate their precise molecular targets and mechanisms of action.

  • Advanced In Vivo Models: Evaluation of lead compounds in more complex and chronic models of inflammation will be crucial to validate their therapeutic potential for specific inflammatory diseases.

The continued investigation of this versatile scaffold holds great promise for the development of the next generation of anti-inflammatory drugs.

References

Methodological & Application

Application Notes & Protocols for the Quantification of 3-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-2-phenylquinoline-4-carboxylic acid is a quinoline derivative, a class of heterocyclic compounds with a wide range of biological activities.[1][2][3][4] Accurate and precise quantification of this compound is crucial in various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations. This document provides an overview of common analytical methods and detailed protocols for the quantification of this compound, intended for researchers, scientists, and professionals in the drug development field. The methodologies described include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Analytical Methodologies

A variety of analytical techniques can be employed for the quantification of quinoline derivatives. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a robust and widely used technique for the separation and quantification of organic molecules. Coupled with a UV detector, it offers good selectivity and sensitivity for compounds with a chromophore, such as the quinoline ring system.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. It provides structural information and allows for very low detection limits.[5][6]

  • UV-Vis Spectrophotometry: This is a simpler and more accessible technique based on the absorbance of UV-Visible light by the analyte.[1][7] While less specific than chromatographic methods, it can be useful for the quantification of pure samples or in simple formulations.[1][7]

Quantitative Data Summary

The following tables summarize the typical performance parameters for the analytical methods described. These values are illustrative and should be determined for each specific assay during method validation.

Table 1: HPLC-UV Method Parameters

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)10 - 50 ng/mL
Limit of Quantification (LOQ)50 - 200 ng/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Table 2: LC-MS/MS Method Parameters

ParameterTypical Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Precision (%RSD)< 10%
Accuracy (%Recovery)90 - 110%

Table 3: UV-Vis Spectrophotometry Method Parameters

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2 µg/mL
Precision (%RSD)< 5%
Accuracy (%Recovery)95 - 105%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

1. Objective: To quantify this compound in a sample using HPLC with UV detection.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Sample containing the analyte

3. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

4. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV scan (likely around 254 nm or 320 nm)

5. Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol (1 mg/mL). From this, prepare a series of calibration standards by serial dilution in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol or a suitable solvent and dilute with the mobile phase to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards followed by the samples into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

6. Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions HPLC_Injection Inject into HPLC-UV Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_Injection Data_Acquisition Acquire Chromatographic Data HPLC_Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV analysis.

Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

1. Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS/MS.

2. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sample containing the analyte (e.g., plasma, tissue homogenate)

3. Instrumentation:

  • LC system (UPLC or HPLC)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

4. LC-MS/MS Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing the standard. For this compound (MW: 263.29), the precursor ion would be [M+H]+ at m/z 264.1. Product ions would be determined from fragmentation.

5. Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and IS in methanol.

    • For plasma samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing the IS to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Data Analysis: Use the instrument's software to integrate the peak areas for the analyte and the IS. Calculate the peak area ratio (analyte/IS). Construct a calibration curve by plotting the peak area ratio against the concentration. Determine the concentration of the analyte in the samples.

6. Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Collect Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation with IS Sample_Collection->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LCMS_Injection Inject into LC-MS/MS Reconstitution->LCMS_Injection Data_Acquisition Acquire MRM Data LCMS_Injection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantify from Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for LC-MS/MS analysis of biological samples.

Protocol 3: Quantification by UV-Vis Spectrophotometry

1. Objective: To perform a simple quantification of this compound in a pure or simple matrix using UV-Vis spectrophotometry.

2. Materials and Reagents:

  • This compound reference standard

  • Ethanol or Methanol (Spectroscopic grade)

  • Sample containing the analyte

3. Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

4. Procedure:

  • Determination of λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution of the reference standard (1 mg/mL) in the chosen solvent. Prepare a series of calibration standards by serial dilution to cover a range of absorbances (typically 0.1 to 1.0 AU).

  • Sample Preparation: Dissolve the sample in the same solvent and dilute as necessary to ensure the absorbance falls within the calibration range.

  • Analysis: Measure the absorbance of the blank (solvent), followed by the calibration standards and the samples at the predetermined λmax.

  • Data Analysis: Construct a calibration curve by plotting absorbance against concentration. Use the equation of the line to calculate the concentration of the analyte in the samples.

5. Logical Relationship Diagram:

UVVis_Logic cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Determine_LambdaMax Determine λmax Measure_Absorbance Measure Absorbance at λmax Determine_LambdaMax->Measure_Absorbance Prepare_Standards Prepare Calibration Standards Prepare_Standards->Measure_Absorbance Prepare_Samples Prepare Sample Solutions Prepare_Samples->Measure_Absorbance Calibration_Curve Plot Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Concentration Calculate Sample Concentration Calibration_Curve->Calculate_Concentration

Caption: Logical steps for UV-Vis spectrophotometric analysis.

References

Application Note 1: Analysis of Quinoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An increasing number of quinoline carboxylic acid derivatives are being investigated and developed as therapeutic agents due to their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] High-performance liquid chromatography (HPLC) is a primary analytical technique for the quantification and purity assessment of these compounds, ensuring the quality and consistency of active pharmaceutical ingredients and formulated products.[4] This document provides detailed application notes and protocols for the HPLC analysis of various quinoline carboxylic acid derivatives.

Quinoline-2-carboxylic acid, or quinaldic acid, is a key intermediate in pharmaceutical synthesis and a known metabolite.[5] Its accurate quantification is essential for process monitoring and quality control. This section details a validated reverse-phase HPLC (RP-HPLC) method for its analysis.[5]

Quantitative Data Summary

The performance of the HPLC method for quinoline-2-carboxylic acid is summarized in the table below. The method demonstrates excellent linearity, precision, and accuracy.[5]

ParameterPerformance ValueDescription
Linearity (r²)> 0.999Indicates a strong correlation between concentration and detector response.
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.[4]
Precision (% RSD)< 2%The degree of agreement among individual test results from repeated measurements.[4]
Limit of Detection (LOD)0.1 - 1.0 µg/mLThe lowest amount of analyte that can be reliably detected.[4]
Limit of Quantification (LOQ)0.2 - 5.0 µg/mLThe lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[4]
Experimental Protocol

This protocol outlines the steps for sample and standard preparation, along with the HPLC operating conditions.[5]

1. Materials and Reagents:

  • Quinoline-2-carboxylic acid reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

2. Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[5]
Mobile Phase A 0.1% Phosphoric acid in Water[5]
Mobile Phase B Acetonitrile[5]
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL[5]
Column Temperature 30 °C[5]
Detection Wavelength 289 nm[5]

3. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the quinoline-2-carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (90% A, 10% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[5]

4. Sample Preparation:

  • Accurately weigh a sample powder to achieve a theoretical concentration of 1 mg/mL of quinoline-2-carboxylic acid and transfer it to a volumetric flask.[5]

  • Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.[5]

  • Allow the solution to cool to room temperature and then dilute to the final volume with methanol.[5]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample Powder prep_start->weigh_sample dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject Inject Standards dissolve_sample Dissolve in Methanol & Sonicate weigh_sample->dissolve_sample filter_sample Filter through 0.45 µm Syringe Filter dissolve_sample->filter_sample filter_sample->inject Inject Sample separate Chromatographic Separation (C18) inject->separate detect UV Detection (289 nm) separate->detect quantify Data Acquisition & Quantification detect->quantify analysis_end End quantify->analysis_end

Caption: Workflow for HPLC analysis of Quinoline-2-Carboxylic Acid.

Application Note 2: General Method for Various Quinoline Carboxylic Acid Derivatives

The structural diversity of quinoline carboxylic acid derivatives necessitates adaptable HPLC methods. A general-purpose RP-HPLC method using a C18 column is often a good starting point for method development.[4][6]

Typical Quantitative Performance

The following table provides typical performance characteristics for the analysis of various quinoline derivatives.[4]

ParameterTypical Value
Linearity (r²)> 0.999
Accuracy (% Recovery)98% - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.2 - 5.0 µg/mL
General Experimental Protocol

This protocol can be adapted for various quinoline carboxylic acid derivatives, such as quinoline-3-carboxylic acid and 2-(1-Adamantyl)quinoline-4-carboxylic acid.[7][8]

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acid modifier (e.g., 0.1% Formic Acid, 0.1% Phosphoric Acid, or 0.1% Trifluoroacetic Acid)[4][8][9]

2. Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[4]
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)[4]
Mobile Phase A 0.1% Acid Modifier in Water[4]
Mobile Phase B 0.1% Acid Modifier in Acetonitrile[4]
Gradient Elution Optimized based on the specific analyte (e.g., 60% to 95% B over 15 minutes for 2-(1-Adamantyl)quinoline-4-carboxylic acid)[8]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection Wavelength Determined by the UV spectrum of the specific derivative (e.g., 225 nm, 325 nm).[6][8]

3. Sample Preparation (General):

  • For Pharmaceutical Formulations (e.g., Tablets): Weigh and powder tablets. Accurately weigh a portion equivalent to a single dose, dissolve in a suitable solvent (e.g., methanol or mobile phase) with sonication, dilute to volume, and filter.[4]

  • For Biological Fluids (e.g., Plasma): Perform protein precipitation by adding an organic solvent like acetonitrile (typically 3 volumes) to the plasma sample. Centrifuge and collect the supernatant for analysis.[4]

Method Development & Validation Workflow

G cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis dev_start Define Analyte & Matrix select_col Select Column (e.g., C18) dev_start->select_col optimize_mp Optimize Mobile Phase (Solvent & Modifier) select_col->optimize_mp optimize_grad Optimize Gradient & Flow Rate optimize_mp->optimize_grad optimize_det Optimize Detection (Wavelength) optimize_grad->optimize_det specificity Specificity optimize_det->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis report Report Results routine_analysis->report

Caption: General workflow for HPLC method development and validation.

References

Application Notes and Protocols for the Crystallization of 3-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Methyl-2-phenylquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds with significant interest in medicinal chemistry and materials science. Obtaining this compound in a highly pure, crystalline form is crucial for accurate analytical characterization, determination of physicochemical properties, and ensuring efficacy and safety in drug development. These application notes provide detailed protocols for the crystallization of this compound, covering solvent selection, various crystallization techniques, and troubleshooting common issues.

Physicochemical Properties and Solubility (Qualitative)

Table 1: Qualitative Solubility of a Structurally Similar Compound (2-Phenyl-4-quinolinecarboxylic acid)

Solvent ClassificationSolvent ExamplesSolubility ProfileReference
AlcoholsEthanol, MethanolSoluble (e.g., 1g in 120ml ethanol)
EthersDiethyl etherSoluble (e.g., 1g in 100ml)
Chlorinated SolventsChloroformSoluble (e.g., 1g in 400ml)
WaterWaterInsoluble

Based on the structure of this compound, which possesses both aromatic and carboxylic acid functionalities, a similar solubility pattern is expected. A systematic solvent screening is the recommended first step to identify the optimal solvent or solvent system.

Experimental Protocols

2.1. General Recrystallization Protocol

This protocol outlines the fundamental steps for purifying organic compounds via recrystallization.[1]

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Stemless funnel

  • Fluted filter paper

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Cold solvent for washing

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. A good solvent will dissolve the compound when hot but show poor solubility when cold.[2]

  • Dissolution: In a larger Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean, pre-heated Erlenmeyer flask.[1]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or a refrigerator to maximize the yield of crystals.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature below the compound's melting point.[2]

2.2. Solvent Screening Protocol

A systematic approach to identifying the ideal solvent is crucial for successful crystallization.

Procedure:

  • Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, observing for dissolution. Potential solvents to screen are listed in Table 2.

  • If the compound does not dissolve at room temperature, gently heat the test tube and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool to room temperature and then place it in an ice bath.

  • Observe the formation of crystals. The ideal solvent will dissolve the compound at an elevated temperature but yield a significant amount of crystals upon cooling.

  • Record your observations in a table similar to Table 2.

Table 2: Solvent Screening Template for Crystallization

SolventPolarityBoiling Point (°C)Solubility at Room Temp.Solubility when HotCrystal Formation upon CoolingNotes
EthanolPolar78
MethanolPolar65
IsopropanolPolar82
Ethyl AcetateMedium77
AcetoneMedium56
TolueneNon-polar111
DioxaneMedium101
N,N-Dimethylformamide (DMF)Polar153High boiling point, difficult to remove[2]
WaterVery Polar100Likely an anti-solvent[3]
Acetic AcidPolar118Can react with some functional groups[1]

2.3. Binary Solvent System Protocol

If a single solvent is not ideal, a binary solvent system can be employed. This involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[2][4]

Procedure:

  • Dissolve the crude compound in a minimum amount of the "good" solvent at an elevated temperature.

  • While maintaining the elevated temperature, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly, as described in the general recrystallization protocol.

Table 3: Potential Binary Solvent Systems

"Good" Solvent"Poor" Solvent (Anti-solvent)
EthanolWater
AcetoneWater
DioxaneWater
Ethyl AcetateCyclohexane or Ligroin
DichloromethaneLigroin
TolueneLigroin

Troubleshooting

Problem 1: The compound "oils out" instead of crystallizing. "Oiling out" occurs when the solute separates as a liquid instead of a solid.[2]

  • Solution 1: Reduce the cooling rate. Allow the solution to cool very slowly to room temperature before further cooling in an ice bath or refrigerator.[2]

  • Solution 2: Use a more dilute solution by adding more solvent to the hot solution before cooling.[2]

  • Solution 3: Change the solvent system. The current solvent may not be suitable.[2]

Problem 2: No crystals form upon cooling.

  • Solution 1: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

  • Solution 2: Add a seed crystal of the pure compound to the solution.

  • Solution 3: Reduce the volume of the solvent by gentle heating or under a stream of inert gas and then allow it to cool again.

Problem 3: Low recovery of the compound.

  • Solution 1: Ensure the solution was sufficiently cooled for an adequate amount of time to maximize crystal formation.

  • Solution 2: Minimize the amount of solvent used to dissolve the crude product.

  • Solution 3: Avoid using an excessive amount of cold solvent for washing the crystals.

Problem 4: Purity does not improve after recrystallization.

  • Solution 1: The chosen solvent may have similar solubility profiles for both the compound and the impurities. A different solvent or solvent system is necessary.[2]

  • Solution 2: Ensure the crude material was completely dissolved during the heating step to remove all soluble impurities in the mother liquor.[2]

  • Solution 3: The impurity might be co-crystallizing with the target compound. In this case, an alternative purification method like chromatography may be required.[2]

Visualizations

experimental_workflow start Start: Crude Compound solvent_selection Solvent Screening start->solvent_selection dissolution Dissolution in Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling & Crystallization dissolution->cooling No insoluble impurities hot_filtration->cooling isolation Isolation by Vacuum Filtration cooling->isolation washing Washing with Cold Solvent isolation->washing drying Drying washing->drying end End: Pure Crystals drying->end

Caption: Experimental workflow for the crystallization of this compound.

solvent_selection_logic start Start: Solvent Selection test_solubility_rt Test Solubility at Room Temperature start->test_solubility_rt dissolves_rt Dissolves? test_solubility_rt->dissolves_rt reject_solvent Reject Solvent dissolves_rt->reject_solvent Yes test_solubility_hot Test Solubility when Hot dissolves_rt->test_solubility_hot No dissolves_hot Dissolves? test_solubility_hot->dissolves_hot cool_solution Cool Solution dissolves_hot->cool_solution Yes consider_binary Consider Binary System or Different Solvent dissolves_hot->consider_binary No crystals_form Crystals Form? cool_solution->crystals_form select_solvent Select Solvent crystals_form->select_solvent Yes crystals_form->consider_binary No

Caption: Logical workflow for selecting an appropriate crystallization solvent.

References

Application Notes and Protocols for the Pfitzinger Synthesis of 3-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pfitzinger reaction is a classic and versatile method for the synthesis of quinoline-4-carboxylic acids and their derivatives.[1][2] This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] The resulting quinoline-4-carboxylic acid scaffold is a key structural motif in a wide range of biologically active compounds, exhibiting antimicrobial, antiviral, and antitumor properties. This document provides a detailed protocol for the synthesis of a specific derivative, 3-Methyl-2-phenylquinoline-4-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery.

Reaction and Mechanism

The synthesis of this compound via the Pfitzinger reaction proceeds through the condensation of isatin with propiophenone in a basic medium. The generally accepted mechanism involves the following key steps:

  • Base-catalyzed hydrolysis of isatin: The reaction is initiated by the hydrolytic cleavage of the amide bond in isatin by a strong base, such as potassium hydroxide (KOH), to form the potassium salt of isatinic acid.[1][2]

  • Formation of an imine: The ketone, propiophenone, then reacts with the amino group of the opened isatin intermediate to form an imine.

  • Tautomerization: The imine subsequently tautomerizes to the more stable enamine intermediate.

  • Intramolecular cyclization and dehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to yield the final product, this compound.

Experimental Protocol

This protocol describes a general method for the synthesis of this compound using the Pfitzinger reaction.

Materials:

  • Isatin

  • Propiophenone

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (or other suitable alcohol)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Diethyl ether (for extraction)

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Preparation of the basic solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Formation of the isatin salt: Add isatin to the basic solution and stir the mixture at room temperature until the color changes from orange-red to a yellowish-brown, indicating the formation of the potassium salt of isatinic acid.

  • Addition of the ketone: To this mixture, add propiophenone.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is in the range of 8-24 hours.[3]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the solvent by rotary evaporation.

    • Add water to the residue to dissolve the potassium salt of the product.

    • Wash the aqueous solution with diethyl ether to remove any unreacted propiophenone and other non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid or acetic acid until the precipitation of the product is complete (typically at pH 4-5).

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the crude product in a vacuum oven.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Data Presentation

Table 1: Reactants and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
IsatinC₈H₅NO₂147.13Reactant
PropiophenoneC₉H₁₀O134.18Reactant
This compoundC₁₇H₁₃NO₂263.29Product

Table 2: Characterization Data for this compound

PropertyValue
Melting Point 288-290 °C
¹H NMR (A specific ¹H NMR data was not found in the search results for the final product. General expected signals would include aromatic protons for the quinoline and phenyl rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.)
¹³C NMR (A specific ¹³C NMR data was not found in the search results for the final product. Expected signals would include those for the aromatic carbons, the methyl carbon, the carboxylic acid carbonyl carbon, and the quaternary carbons of the quinoline core.)
IR Spectroscopy (Specific IR data was not found. Expected characteristic peaks would include a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹, a C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹, and C=C and C=N stretching vibrations for the aromatic rings.)
Appearance Typically a solid

Note: The characterization data presented is based on general knowledge and similar compounds. For definitive identification, it is crucial to obtain and interpret the spectra of the synthesized product.

Visualizations

Pfitzinger_Synthesis_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation & Purification Isatin Isatin Mixing Mixing and Reflux Isatin->Mixing Propiophenone Propiophenone Propiophenone->Mixing Base Base (e.g., KOH) in Ethanol/Water Base->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Reaction Completion Dissolution Dissolution in Water Evaporation->Dissolution Extraction Extraction with Diethyl Ether Dissolution->Extraction Acidification Acidification (HCl/AcOH) Extraction->Acidification Filtration Filtration Acidification->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Product 3-Methyl-2-phenylquinoline- 4-carboxylic acid Recrystallization->Product

Caption: Experimental workflow for the Pfitzinger synthesis of this compound.

Pfitzinger_Mechanism Isatin Isatin IsatinicAcid Isatinic Acid Salt Isatin->IsatinicAcid + OH⁻ (Hydrolysis) Propiophenone Propiophenone Base Base (OH⁻) Imine Imine Intermediate IsatinicAcid->Imine + Propiophenone - H₂O Enamine Enamine Intermediate Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 3-Methyl-2-phenylquinoline- 4-carboxylic acid Cyclized->Product - H₂O (Dehydration) Water H₂O

Caption: Reaction mechanism of the Pfitzinger synthesis for this compound.

References

Application Notes and Protocols for the Step-by-Step Doebner Reaction for Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner reaction is a cornerstone in heterocyclic chemistry, providing a robust method for the synthesis of quinoline-4-carboxylic acids. This three-component reaction, involving an aromatic amine, an aldehyde, and pyruvic acid, is of significant interest in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in a wide array of bioactive compounds. Quinoline derivatives exhibit diverse pharmacological activities, including antimalarial, antibacterial, antitumor, and antiviral properties.[1]

While the classical Doebner reaction is effective, it can be limited by low yields, especially when anilines with electron-withdrawing groups are used.[2][3] Consequently, various modifications and optimizations have been developed to enhance yields and broaden the substrate scope. This document provides detailed protocols and application notes for the synthesis of substituted quinoline-4-carboxylic acids via a modified Doebner reaction, focusing on a procedure that has proven effective for a range of anilines.[1][2]

Reaction Mechanism and Workflow

The Doebner reaction proceeds through a series of steps, initiated by the condensation of an aniline and an aldehyde to form a Schiff base (imine). This is followed by the reaction with the enol form of pyruvic acid, subsequent intramolecular cyclization, and finally, oxidation to yield the aromatic quinoline-4-carboxylic acid.[3][4] The overall workflow is a one-pot synthesis, which is efficient and straightforward.[3][5]

A key modification involves the use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride tetrahydrofuran complex (BF₃·THF), in a suitable solvent like acetonitrile (MeCN).[2][5] This approach has been shown to improve yields, particularly for electron-deficient anilines.[1][2]

Below is a diagram illustrating the general workflow of the modified Doebner reaction.

Doebner_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification Aniline Substituted Aniline Mixing 1. Mix Aniline, Aldehyde, and Catalyst in Solvent Aniline->Mixing Aldehyde Substituted Aldehyde Aldehyde->Mixing PyruvicAcid Pyruvic Acid Addition 3. Add Pyruvic Acid Solution Dropwise PyruvicAcid->Addition Heating1 2. Initial Heating Mixing->Heating1 Heating1->Addition Heating2 4. Continued Heating Addition->Heating2 Quench 5. Quench Reaction Heating2->Quench Extraction 6. Extraction Quench->Extraction Purification 7. Purification Extraction->Purification Product Substituted Quinoline-4-Carboxylic Acid Purification->Product

Caption: General workflow of the modified Doebner reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of substituted quinoline-4-carboxylic acids based on a modified Doebner reaction.

Materials:

  • Substituted aniline

  • Substituted aldehyde

  • Pyruvic acid

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure: [5]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL). To this solution, add BF₃·OEt₂ or BF₃·THF (0.5 equivalents) at room temperature with stirring.

  • Initial Heating: Heat the reaction mixture to 65 °C and stir for 1 hour.

  • Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture while maintaining the temperature at 65 °C.

  • Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with EtOAc.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by appropriate methods, such as column chromatography or recrystallization, to yield the pure substituted quinoline-4-carboxylic acid.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various substituted quinoline-4-carboxylic acids using a modified Doebner reaction. This data is compiled from a study that optimized the reaction for anilines with both electron-donating and electron-withdrawing groups.[1][2]

EntryAniline SubstituentAldehydeYield (%)
16-OCF₃Benzaldehyde75
26-CF₃Benzaldehyde82
36-ClBenzaldehyde85
46-BrBenzaldehyde88
56-OMeBenzaldehyde92
66-MeBenzaldehyde95
76-OCF₃4-Methoxybenzaldehyde78
86-OCF₃4-Chlorobenzaldehyde72
96-OCF₃Thiophene-2-carbaldehyde65

Reaction conditions: Substituted aniline (10.2 mmol), aldehyde (11.4 mmol), pyruvic acid (5.68 mmol), BF₃·THF (2.84 mmol) in MeCN at 65 °C for 21 hours.[1]

Signaling Pathway Inhibition by a Quinoline-4-Carboxylic Acid Derivative

Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of signaling pathways implicated in diseases such as cancer. For example, certain derivatives can inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in many human cancers.[1] The diagram below illustrates the inhibition of the STAT3 pathway by a generic quinoline-4-carboxylic acid derivative.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization DNA DNA pSTAT3->DNA Nuclear Translocation Quinoline Quinoline-4-carboxylic Acid Derivative Quinoline->STAT3 Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Inhibition of the STAT3 signaling pathway.

Conclusion

The Doebner reaction remains a highly relevant and versatile method for the synthesis of substituted quinoline-4-carboxylic acids. The modified protocol presented here, utilizing a Lewis acid catalyst, offers an efficient route to these valuable compounds, accommodating a broader range of substrates, including those with electron-withdrawing groups. These application notes and protocols provide a comprehensive guide for researchers in organic synthesis and drug discovery to effectively utilize the Doebner reaction in their work.

References

Application Notes and Protocols for 3-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assay protocols for evaluating the biological activity of 3-Methyl-2-phenylquinoline-4-carboxylic acid. The methodologies are based on established assays for structurally related quinoline-4-carboxylic acid derivatives and can be adapted for the specific compound of interest.

Potential Biological Activities

Quinoline-4-carboxylic acid derivatives have demonstrated a range of biological activities, suggesting potential therapeutic applications. Key areas of investigation for this compound could include its effects on cancer cell proliferation, cell cycle regulation, apoptosis, and inflammation. The core structure is known to be a pharmacophore for enzymes such as dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).[1][2][3]

Data Presentation: Representative Biological Activities of Structurally Related Compounds

The following tables summarize quantitative data for structurally similar 2-phenylquinoline-4-carboxylic acid derivatives from published studies. These values can serve as a reference for designing experiments and interpreting results for this compound.

Table 1: Antiproliferative Activity of a Representative HDAC Inhibitor (Compound D28) with a 2-Phenylquinoline-4-carboxylic Acid Scaffold [2]

Cell LineCancer TypeIC50 (µM)
K562Chronic Myelogenous Leukemia1.02
U266Multiple Myeloma1.08
U937Histiocytic Lymphoma1.11
A549Lung Carcinoma5.66
H1975Lung Carcinoma3.22
PC-9Lung Carcinoma4.15
HCT116Colon Carcinoma2.89
SW620Colon Carcinoma2.83
MCF7Breast Adenocarcinoma3.86

Table 2: Enzyme Inhibitory Activity of a Representative HDAC Inhibitor (Compound D28) with a 2-Phenylquinoline-4-carboxylic Acid Scaffold [2][3]

EnzymeIC50 (µM)
HDAC1> 100
HDAC2> 100
HDAC324.45
HDAC6> 100

Table 3: Dihydroorotate Dehydrogenase (DHODH) Inhibitory Activity of a Representative Quinoline-4-carboxylic Acid Derivative (Compound 3) [4]

EnzymeCell LineIC50 (µM)
DHODH-0.250 ± 0.11
HCT-116Colon CarcinomaData not provided
MIA PaCa-2Pancreatic CancerData not provided

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.

Antiproliferative Assay (MTT or CCK-8 Assay)

This assay determines the effect of the compound on the proliferation of cancer cell lines.

Workflow Diagram:

G cluster_0 Cell Seeding and Treatment cluster_1 Viability Assessment cluster_2 Data Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat with serial dilutions of the compound B->C D Incubate for 48-72 hours C->D E Add MTT or CCK-8 reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance at the appropriate wavelength F->G H Calculate cell viability (%) relative to control G->H I Determine IC50 value H->I

Caption: Workflow for the antiproliferative MTT/CCK-8 assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562, MCF7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • Viability Assessment:

    • For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the CCK-8 assay using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of the compound on cell cycle progression.

Workflow Diagram:

G cluster_0 Cell Treatment and Harvesting cluster_1 Cell Fixation and Staining cluster_2 Flow Cytometry and Analysis A Treat cells with the compound for 24-48 hours B Harvest cells by trypsinization A->B C Wash cells with PBS B->C D Fix cells in cold 70% ethanol C->D E Wash cells with PBS D->E F Treat with RNase A E->F G Stain with Propidium Iodide (PI) F->G H Acquire data on a flow cytometer G->H I Analyze cell cycle distribution (G1, S, G2/M phases) H->I

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around its IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, then wash them twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Apoptosis Assay (Annexin V/PI Staining)

This assay detects apoptosis (programmed cell death) induced by the compound.

Workflow Diagram:

G cluster_0 Cell Treatment and Harvesting cluster_1 Cell Staining cluster_2 Flow Cytometry and Analysis A Treat cells with the compound for 24-48 hours B Harvest cells and supernatant A->B C Wash cells with PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add FITC-conjugated Annexin V and Propidium Iodide (PI) D->E F Incubate in the dark for 15 minutes at room temperature E->F G Analyze cells by flow cytometry within 1 hour F->G H Quantify viable, early apoptotic, late apoptotic, and necrotic cells G->H

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V binding buffer to each sample and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of the compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5]

Workflow Diagram:

G cluster_0 Cell Seeding and Pre-treatment cluster_1 Inflammation Induction and Incubation cluster_2 Nitric Oxide Measurement A Seed RAW 264.7 macrophages in 96-well plates B Allow cells to adhere A->B C Pre-treat with the compound for 1 hour B->C D Stimulate with Lipopolysaccharide (LPS) C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Mix with Griess reagent F->G H Measure absorbance at 540 nm G->H I Calculate NO concentration using a standard curve H->I

Caption: Workflow for the anti-inflammatory nitric oxide inhibition assay.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce inflammation. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the activity of related compounds.

DHODH Inhibition and Pyrimidine Synthesis

Inhibition of DHODH can deplete the pyrimidine pool, leading to cell cycle arrest and inhibition of cell proliferation.[1]

G Compound 3-Methyl-2-phenylquinoline- 4-carboxylic acid DHODH DHODH Compound->DHODH Orotate Orotate DHODH->Orotate Oxidation Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

Caption: Inhibition of the de novo pyrimidine synthesis pathway via DHODH.

HDAC Inhibition and Gene Expression

HDAC inhibitors can lead to hyperacetylation of histones, altering gene expression and inducing cell cycle arrest and apoptosis.[2][3]

G Compound 3-Methyl-2-phenylquinoline- 4-carboxylic acid HDAC HDAC Compound->HDAC Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Gene Gene Transcription (e.g., p21) Chromatin->Gene Arrest Cell Cycle Arrest Gene->Arrest Apoptosis Apoptosis Gene->Apoptosis

Caption: Modulation of gene expression through HDAC inhibition.

References

Application Note: Protocol for In-Vitro DHODH Inhibition Assay of 3-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the inhibitory activity of 3-Methyl-2-phenylquinoline-4-carboxylic acid against human Dihydroorotate Dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target for therapeutics in cancer and autoimmune diseases.[1][2] The quinoline-4-carboxylic acid scaffold is known to be an effective pharmacophore for DHODH inhibition.[3] The described method is a robust, spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP) coupled to the oxidation of dihydroorotate by recombinant human DHODH.[4][5]

DHODH Signaling Pathway

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway. This pathway is crucial for producing the pyrimidine nucleotides required for DNA and RNA synthesis.[5] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which can cause cell cycle arrest, particularly in rapidly proliferating cells that rely heavily on this pathway.[1][5]

DHODH_Pathway cluster_Mitochondria Mitochondrial Inner Membrane cluster_Downstream Downstream Effects DHO Dihydroorotate DHODH DHODH DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Product Ubi_QH2 Ubiquinol DHODH->Ubi_QH2 Synthesis De Novo Pyrimidine Synthesis Orotate->Synthesis Ubi_Q Ubiquinone (CoQ10) Ubi_Q->DHODH Inhibitor 3-Methyl-2-phenylquinoline- 4-carboxylic acid Inhibitor->DHODH Inhibition DNARNA DNA & RNA Synthesis Synthesis->DNARNA Proliferation Cell Proliferation DNARNA->Proliferation experimental_workflow start Start prep 1. Reagent Preparation (Buffer, Enzyme, Stocks) start->prep dilute 2. Compound Serial Dilution (this compound) prep->dilute plate 3. Plate Compound/DMSO (2 µL per well) dilute->plate preincubate 4. Add DHODH Enzyme & Pre-incubate (30 min) plate->preincubate initiate 5. Initiate Reaction (Add DHO/DCIP/CoQ10 Mix) preincubate->initiate read 6. Kinetic Measurement (Absorbance at 600-650 nm) initiate->read analyze 7. Data Analysis (% Inhibition, IC50 Curve) read->analyze end End analyze->end

References

Application Notes and Protocols for Assessing the Antibacterial Efficacy of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide standardized methods for evaluating the antibacterial efficacy of quinoline compounds. This document outlines the principles, step-by-step procedures, and data interpretation for key assays, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, and Anti-Biofilm Assay.

Introduction to Antibacterial Efficacy Testing of Quinolines

Quinolines are a prominent class of heterocyclic compounds that form the scaffold for numerous antibacterial agents.[1] While the most well-known quinolones, the fluoroquinolones, act by inhibiting bacterial DNA gyrase and topoisomerase IV, the diverse chemical space of quinoline derivatives has yielded compounds with a variety of antibacterial mechanisms.[2][3][4][5] These include disruption of the bacterial cell membrane, inhibition of ATP synthase, and interference with cell division proteins like FtsZ.[1][6][7][8] Accurate and reproducible assessment of the antibacterial efficacy of novel quinoline compounds is crucial for their development as potential therapeutics. The following protocols are based on established guidelines to ensure data quality and comparability.

Data Presentation: Comparative Antibacterial Efficacy of Representative Quinoline Derivatives

The following tables summarize the antibacterial activity of various quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureus (MRSA)Staphylococcus epidermidis (MRSE)Enterococcus faecalis (VRE)Reference
Quinoline-2-one derivative 6c 0.75 µg/mL2.50 µg/mL0.75 µg/mL[9]
Quinoline derivative 2 3.0 µg/mL3.0 µg/mL3.0 µg/mL[10]
Quinoline derivative 6 1.5 µg/mL6.0 µg/mL3.0 µg/mL[10]
Quinoline derivative 7 1.5 µg/mL3.0 µg/mL1.5 µg/mL[10]
Hydroxyimidazolium hybrid 7b 2 µg/mL--[6]
Hydroxyimidazolium hybrid 7h 20 µg/mL--[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives against Gram-Negative Bacteria

Compound/DerivativeEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
Quinoline derivative 12 Comparable to Chloramphenicol--[11]
Quinolone derivative 24 3.125 µg/mL--[11]
Sulfonamide-based quinolone 62 3.125-6.25 nmol/mL--[11]
Quinoline scaffold 63b, 63f, 63h, 63i, 63l 100 µg/mL--[11]
Quinoline scaffold 63k -100 µg/mL-[11]
Dihydrotriazine-quinoline 93a-c 2 µg/mL--[11]
Oxazino quinoline hybrid 5d 8 µg/mL8 µg/mL-[12]

Table 3: Minimum Bactericidal Concentration (MBC) of Quinoline Derivatives

Compound/DerivativeBacterial StrainMBC (µg/mL)Reference
Phenoxy quinoline 3e ESBL E. coli12.5[8]
Phenoxy quinoline 3e MRSA6.5[8]
Alkynyl isoquinoline HSN584 Fluoroquinolone-resistant S. aureus4-8 (one to two-fold higher than MIC)[13]
Alkynyl isoquinoline HSN739 Fluoroquinolone-resistant S. aureus4-8 (one to two-fold higher than MIC)[13]

Table 4: Anti-Biofilm Activity of Quinoline Derivatives

Compound/DerivativeBacterial StrainConcentrationBiofilm Inhibition (%)Reference
Quinoline-2-one derivative 6c MRSA ACL510.5 x MIC79%[9]
Quinoline-2-one derivative 6c MRSA ACL510.25 x MIC55%[9]
Quinoline-2-one derivative 6c MRSA ACL510.12 x MIC38%[9]
Quinoline Vibrio parahaemolyticus10-100 µg/mLSignificant inhibition[14]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol determines the lowest concentration of a quinoline compound that visibly inhibits the growth of a microorganism.[4][15][16]

Materials:

  • Test quinoline compound

  • Sterile 96-well microtiter plates

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Quinoline Compound Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Preparation of Serial Dilutions: a. Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate. b. Add 200 µL of the quinoline stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[7] d. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on an agar plate, suspend several colonies in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 5 µL of the standardized inoculum to each well from 1 to 11.[16]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Reading Results: The MIC is the lowest concentration of the quinoline compound with no visible bacterial growth.

MIC_Workflow A Prepare Quinoline Compound Stock B Serial Dilutions in 96-well Plate A->B D Inoculate Plate B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate (37°C, 16-24h) D->E F Read MIC (Lowest concentration with no growth) E->F

Workflow for MIC Determination.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of a quinoline compound required to kill 99.9% of the initial bacterial inoculum.[17][18]

Materials:

  • MIC plate from Protocol 1

  • Sterile drug-free agar plates (e.g., Mueller-Hinton Agar)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

  • Plating: Plate a 10 µL aliquot from each of these selected wells onto a sterile agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of colonies on each plate.

  • MBC Determination: The MBC is the lowest concentration of the quinoline compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[18]

MBC_Workflow A Perform MIC Assay B Select wells with no visible growth (MIC and higher) A->B C Plate aliquots onto drug-free agar B->C D Incubate (37°C, 18-24h) C->D E Count Colonies D->E F Determine MBC (≥99.9% killing) E->F

Workflow for MBC Determination.
Protocol 3: Time-Kill Kinetic Assay

This assay assesses the rate and extent of bacterial killing by a quinoline compound over time.[19][20][21][22]

Materials:

  • Test quinoline compound

  • Bacterial strain

  • Growth medium (e.g., CAMHB)

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Preparation: Determine the MIC of the quinoline compound beforehand. Prepare a standardized bacterial inoculum in the mid-logarithmic phase of growth.

  • Assay Setup: Prepare tubes with different concentrations of the quinoline compound (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control (no compound).

  • Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

  • Sampling: At predefined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[19]

  • Quantification: Perform serial dilutions of each aliquot and plate onto agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[19][22]

Time_Kill_Workflow A Prepare bacterial inoculum and quinoline concentrations B Inoculate tubes A->B C Incubate with shaking B->C D Sample at time points (0, 2, 4, 6, 8, 24h) C->D repeatedly E Perform serial dilutions and plate D->E F Count colonies and calculate CFU/mL E->F G Plot log10 CFU/mL vs. time F->G

Workflow for Time-Kill Kinetic Assay.
Protocol 4: Anti-Biofilm Assay using Crystal Violet

This method quantifies the ability of a quinoline compound to inhibit biofilm formation.[23][24][25][26]

Materials:

  • Test quinoline compound

  • Bacterial strain

  • Sterile 96-well flat-bottom microtiter plates

  • Growth medium conducive to biofilm formation

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • PBS

  • Methanol (for fixation)

  • Microplate reader

Procedure:

  • Biofilm Formation: a. Add 100 µL of a standardized bacterial suspension to the wells of a 96-well plate. b. Add 100 µL of the quinoline compound at various concentrations. Include untreated controls. c. Incubate the plate under static conditions for 24-48 hours at 37°C.[23]

  • Washing: Gently remove the planktonic bacteria by washing the wells with PBS.

  • Fixation: Fix the adherent biofilm with methanol for 15 minutes. Allow the plate to air dry.[23]

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes.[23]

  • Washing: Wash away the excess stain with water.

  • Solubilization: Solubilize the bound crystal violet with 200 µL of 30% acetic acid or 95% ethanol.[23]

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.

Anti_Biofilm_Workflow A Inoculate plate with bacteria and quinoline compound B Incubate (24-48h) to allow biofilm formation A->B C Wash to remove planktonic cells B->C D Fix with methanol C->D E Stain with Crystal Violet D->E F Wash to remove excess stain E->F G Solubilize bound stain F->G H Measure absorbance G->H

Workflow for Crystal Violet Anti-Biofilm Assay.

Mechanisms of Action and Signaling Pathways

The antibacterial activity of quinoline compounds can be attributed to various mechanisms of action that interfere with essential bacterial processes.

1. Inhibition of DNA Replication and Repair (Fluoroquinolones): This is the classical mechanism of fluoroquinolones, which target DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and segregation. By stabilizing the enzyme-DNA complex, fluoroquinolones lead to double-strand DNA breaks and ultimately cell death.[3][4][5]

2. Disruption of Bacterial Membrane Integrity: Some quinoline derivatives, particularly cationic ones, can interact with and disrupt the bacterial cytoplasmic membrane.[6] This leads to membrane depolarization, leakage of intracellular components, and cell death.[6][26]

3. Inhibition of ATP Synthase: Certain quinoline compounds have been shown to target the F1Fo-ATP synthase, an essential enzyme for energy production in bacteria.[1][7][27] By inhibiting ATP synthesis, these compounds deprive the bacterial cell of the energy required for vital processes.

4. Inhibition of Cell Division: Some quinoline derivatives have been found to inhibit the bacterial cell division protein FtsZ.[8] FtsZ is a tubulin homolog that forms a contractile ring at the division site, and its inhibition prevents proper cell division, leading to filamentation and cell death.

Diverse Mechanisms of Action of Quinoline Compounds.

References

Application Notes and Protocols: 3-Methyl-2-phenylquinoline-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-phenylquinoline-4-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This quinoline core is a key pharmacophore in the development of novel therapeutic agents targeting a range of diseases, including cancer, autoimmune disorders, and infectious diseases. The synthetic accessibility of this class of compounds, primarily through established methods like the Pfitzinger and Doebner reactions, makes it an attractive starting point for the generation of diverse chemical libraries for biological screening and lead optimization.

This document provides detailed application notes on the primary medicinal chemistry uses of this compound and its analogs, alongside comprehensive experimental protocols for their synthesis and biological evaluation.

Key Medicinal Chemistry Applications

The this compound scaffold has been extensively explored for its potential as:

  • Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Targeting the de novo pyrimidine biosynthesis pathway for anticancer, anti-inflammatory, and antiviral applications.

  • Histone Deacetylase (HDAC) Inhibitors: Modulating gene expression for the treatment of cancers.

  • Antibacterial Agents: Offering a scaffold for the development of new antibiotics to combat drug-resistant bacteria.

Application Note 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Background: Dihydroorotate dehydrogenase (DHODH) is a crucial mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines. Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH a prime therapeutic target. Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression and induces apoptosis. The quinoline-4-carboxylic acid core effectively mimics the carboxylate of the known DHODH inhibitor brequinar, allowing it to form critical interactions within the enzyme's active site.

Therapeutic Potential:

  • Oncology: Suppression of tumor growth has been observed in various cancer models.

  • Autoimmune Diseases: Potential for treating conditions like rheumatoid arthritis by suppressing lymphocyte proliferation.

  • Virology: Broad-spectrum antiviral activity has been reported, as many viruses rely on the host cell's pyrimidine pool for replication.

Quantitative Data on Quinoline-based DHODH Inhibitors:

Compound IDModificationTargetIC50 (nM)Reference
Analog 41 Quinoline-basedDHODH9.71 ± 1.4
Analog 43 Quinoline-basedDHODH26.2 ± 1.8
Analog 46 1,7-NaphthyridineDHODH28.3 ± 3.3
Brequinar (Reference compound)DHODH-
Teriflunomide (Reference compound)DHODH307

Signaling Pathway:

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm & Nucleus DHO Dihydroorotate DHODH DHODH DHO->DHODH ORO Orotate UMP UMP ORO->UMP DHODH->ORO Pyrimidine_Pool Pyrimidine Pool (dUTP, dCTP, dTTP) UMP->Pyrimidine_Pool DNA_RNA DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA Cell_Cycle Cell Cycle Progression Pyrimidine_Pool->Cell_Cycle Depletion DNA_RNA->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Inhibitor 3-Methyl-2-phenylquinoline- 4-carboxylic acid Inhibitor->DHODH

DHODH inhibition by quinoline derivatives disrupts pyrimidine synthesis.

Application Note 2: Inhibition of Histone Deacetylases (HDACs)

Background: Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. HDAC inhibitors promote histone hyperacetylation, leading to a more relaxed chromatin state, which can reactivate the expression of these silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. The 2-phenylquinoline-4-carboxylic acid scaffold has been successfully incorporated as a "cap" group in the design of novel HDAC inhibitors.

Therapeutic Potential:

  • Oncology: Investigated for the treatment of various hematological and solid tumors. Selective HDAC3 inhibitors have shown promise in cancer therapy.

Quantitative Data on Quinoline-based HDAC Inhibitors:

Compound IDTarget SelectivityIC50 (µM)Cell LineReference
D28 HDAC3 selective24.45K562

Signaling Pathway:

HDAC_Inhibition_Pathway cluster_Nucleus Nucleus cluster_Chromatin Chromatin Histones_A Acetylated Histones (Open Chromatin) Histones_D Deacetylated Histones (Closed Chromatin) Histones_A->Histones_D Gene_Expression Tumor Suppressor Gene Expression Histones_A->Gene_Expression HAT HAT (Acetylation) HAT->Histones_A HDAC HDAC (Deacetylation) HDAC->Histones_D Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibitor 2-Phenylquinoline-4-carboxylic acid derivative Inhibitor->HDAC

HDAC inhibition by quinoline derivatives alters gene expression.

Application Note 3: Antibacterial Activity

Background: The emergence of multidrug-resistant bacteria is a major global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. The quinoline scaffold is a well-established pharmacophore in antibacterial drug discovery, with fluoroquinolones being a prominent example. Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated promising activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Therapeutic Potential:

  • Infectious Diseases: Development of new antibiotics to treat infections caused by Gram-positive and potentially Gram-negative bacteria.

Quantitative Data on Quinoline-based Antibacterial Agents:

Compound IDBacterial StrainMIC (µg/mL)Reference
5a4 Staphylococcus aureus64
5a7 Escherichia coli128
QQ1 Staphylococcus aureus1.22
QQ5 Staphylococcus aureus1.22
QQ6 Staphylococcus aureus1.22
QQ6 Enterococcus faecalis4.88
HSN584 MRSA4 or 8
HSN739 MRSA4 or 8

Experimental Protocols

Synthesis of this compound via Pfitzinger Reaction

The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group.

Materials:

  • Isatin

  • Propiophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl) or Acetic acid

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.

  • To this solution, add a solution of propiophenone (1.1 equivalents) in ethanol.

  • Heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted propiophenone.

  • Cool the aqueous layer in an ice bath and acidify to pH 4-5 with dilute hydrochloric acid or acetic acid.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Experimental Workflow:

Pfitzinger_Workflow Start Start: Isatin & Propiophenone Step1 Dissolve Isatin in aq. KOH Start->Step1 Step2 Add Propiophenone in Ethanol Step1->Step2 Step3 Reflux (8-12h) Step2->Step3 Step4 Cool & Remove Ethanol Step3->Step4 Step5 Dissolve in Water & Wash with Ether Step4->Step5 Step6 Acidify with HCl/Acetic Acid Step5->Step6 Step7 Precipitation of Product Step6->Step7 Step8 Filter, Wash & Dry Step7->Step8 End End: Purified Product Step8->End

Workflow for Pfitzinger synthesis of the target compound.
Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives via Doebner Reaction

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids through a one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid.

Materials:

  • Substituted aniline

  • Substituted benzaldehyde

  • Pyruvic acid

  • Ethanol or Acetonitrile

  • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂) (catalyst)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted aniline (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in ethanol or acetonitrile, add a catalytic amount of trifluoroacetic acid or BF₃·OEt₂.

  • Stir the mixture at reflux (for ethanol) or 65 °C (for acetonitrile) for 1 hour.

  • Add pyruvic acid (1.5 equivalents) dropwise to the reaction mixture.

  • Continue to stir the reaction at the same temperature for an additional 12-20 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using acetonitrile, add ethyl acetate and a saturated aqueous solution of NaHCO₃. Separate the aqueous layer and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • If using ethanol, pour the reaction mixture into ice water to precipitate the product.

  • Filter the crude product and purify by recrystallization or column chromatography.

Experimental Workflow:

Doebner_Workflow Start Start: Aniline, Aldehyde, Pyruvic Acid Step1 Mix Aniline & Aldehyde in Solvent with Catalyst Start->Step1 Step2 Heat (1h) Step1->Step2 Step3 Add Pyruvic Acid Step2->Step3 Step4 Continue Heating (12-20h) Step3->Step4 Step5 Cool to Room Temperature Step4->Step5 Step6 Work-up (Extraction or Precipitation) Step5->Step6 Step7 Purification Step6->Step7 End End: Purified Product Step7->End

Workflow for Doebner synthesis of quinoline derivatives.

Conclusion

This compound and its derivatives are a versatile and highly valuable class of compounds in medicinal chemistry. Their demonstrated efficacy as inhibitors of DHODH and HDACs, as well as their potential as antibacterial agents, underscores their importance in the development of new therapies for a range of challenging diseases. The well-established and adaptable synthetic routes to this scaffold further enhance its appeal for drug discovery programs. The data and protocols presented herein provide a solid foundation for researchers to explore and expand upon the therapeutic potential of this promising molecular framework.

Application Notes: Derivatization of 3-Methyl-2-phenylquinoline-4-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, 3-methyl-2-phenylquinoline-4-carboxylic acid serves as a crucial starting point for the development of novel therapeutic agents. Its derivatives have shown significant potential as inhibitors of key enzymes like dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs), which are implicated in cancer, autoimmune disorders, and viral infections.[1][2][3][4]

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. By systematically modifying the this compound core, researchers can probe interactions with biological targets and develop more effective drugs. This document provides detailed protocols for the derivatization of this scaffold and the subsequent biological evaluation to establish a clear SAR.

The primary points of modification on the this compound scaffold include:

  • The C-4 carboxylic acid: Can be converted to amides, esters, or other bioisosteres to explore hydrogen bonding and salt bridge interactions within the target's active site.[5][6]

  • The C-2 phenyl group: Substitutions on this ring can modulate hydrophobic and electronic interactions.[1][5]

  • The quinoline ring system: Substitutions on the benzo portion of the ring can influence the overall physicochemical properties of the molecule.[5]

2. Derivatization Strategies & SAR Insights

The derivatization of the parent molecule is primarily focused on the carboxylic acid moiety, which is crucial for the biological activity of many quinoline-based inhibitors.[5][7]

  • Amide Synthesis: Converting the carboxylic acid to an amide is a common and effective strategy. The resulting N-H bond can act as a hydrogen bond donor, and the substituent on the nitrogen can be varied to explore different pockets of the enzyme's active site. This approach has been used to generate libraries of compounds for screening.[8]

  • Ester Synthesis: Esterification of the carboxylic acid removes the acidic proton and introduces lipophilicity. While the free carboxylic acid is often essential for DHODH inhibition by forming key interactions, ester derivatives can act as prodrugs or exhibit different target affinities.[5][9]

Below is a workflow illustrating the primary derivatization pathways from the core scaffold.

G A 3-Methyl-2-phenylquinoline- 4-carboxylic Acid (Core Scaffold) B Amide Derivatives A->B Amide Coupling (e.g., HATU, EDC) C Ester Derivatives A->C Esterification (e.g., H₂SO₄, TMSCl) D SAR Studies (Biological Assays) B->D C->D

General workflow for derivatization and SAR studies.

3. Data Presentation: Structure-Activity Relationships

SAR studies have identified critical structural features for the biological activity of quinoline-4-carboxylic acid analogs. The tables below summarize key findings from the literature.

Table 1: SAR of Quinoline-4-Carboxylic Acid Analogs as DHODH Inhibitors

Compound ID C-2 Substituent C-4 Group hDHODH IC₅₀ (µM) HCT-116 IC₅₀ (µM) Reference
Brequinar Analog 2'-Fluoro-1,1'-biphenyl-4-yl -COOH 0.250 ± 0.11 - [1]
14 2'-pyridyl -COOH 1.86 ± 0.17 10.9 ± 1.2 [9]
15 2'-pyridyl -COOCH₃ > 25 3.93 ± 0.65 [9]
17 2'-(MeO)-pyridyl -COOH 0.43 ± 0.04 1.48 ± 0.16 [9]

Data highlights the necessity of a bulky, hydrophobic substituent at the C-2 position and a free carboxylic acid at the C-4 position for potent DHODH inhibition.[1][5][9]

Table 2: SAR of 2-Phenylquinoline-4-carboxylic Acid Analogs as HDAC Inhibitors

Compound ID Linker Zinc-Binding Group (ZBG) HDAC3 IC₅₀ (µM) K562 Antiproliferative IC₅₀ (µM) Reference
D28 Phenylpiperazine Hydroxamic acid 24.45 - [1]
D29 Phenylpiperazine Hydrazide >50 - [1]

In this series, the 2-phenylquinoline-4-carboxylic acid group acts as the "cap" moiety. The nature of the Zinc-Binding Group is critical for enzyme inhibition.[1][3][4]

4. Signaling Pathway Interactions

Derivatives of this compound primarily target enzymatic pathways crucial for cell proliferation.

DHODH Inhibition: DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[5][7] Cancer cells, with their high proliferation rate, are particularly dependent on this pathway.[7] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest.[2][7]

G cluster_0 De Novo Pyrimidine Synthesis A Precursors B Dihydroorotate A->B D Orotate B->D  Oxidation C DHODH C->B E UMP -> dTMP, CTP (for DNA/RNA Synthesis) D->E Inhibitor Quinoline-4-carboxylic Acid Derivative Inhibitor->C Inhibition

Mechanism of DHODH inhibition by quinoline derivatives.

HDAC Inhibition: HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors prevent this, maintaining an acetylated state that allows for the expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[3][4]

G cluster_0 Histone Deacetylation HDAC HDAC Enzyme Acetylated Acetylated Histone (Active Chromatin) HDAC->Acetylated Inhibitor HDAC Inhibitor (Quinoline-based) Inhibitor->HDAC Inhibition Deacetylated Deacetylated Histone (Condensed Chromatin) Acetylated->Deacetylated Deacetylation Gene_On Tumor Suppressor Gene Transcription Acetylated->Gene_On Gene_Off Gene Silencing Deacetylated->Gene_Off

Mechanism of HDAC inhibition leading to gene expression.

5. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling via HATU

This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

  • Materials:

    • This compound (1.0 equivalent)

    • Amine (1.1 equivalents)

    • HATU (1.1 equivalents)[10]

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)[10]

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate, 5% aq. LiCl, 1M HCl, sat. aq. NaHCO₃, Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[10]

    • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.[10]

    • Add the desired amine (1.1 eq) to the activated mixture.

    • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aq. LiCl (to remove DMF), 1M aq. HCl, saturated aq. NaHCO₃, and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Fischer Esterification

This protocol describes the acid-catalyzed esterification of the carboxylic acid with an alcohol.

  • Materials:

    • This compound (1.0 equivalent)

    • Alcohol (serves as solvent, large excess)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 equivalents)

    • Saturated aq. NaHCO₃, Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • Suspend the carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol).[11]

    • Carefully add a catalytic amount of concentrated H₂SO₄ to the mixture.

    • Heat the reaction mixture to reflux and maintain for 6-24 hours, monitoring progress by TLC.[11][12]

    • After cooling to room temperature, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated aq. NaHCO₃ until effervescence ceases, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by column chromatography or recrystallization.

Protocol 3: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This colorimetric assay quantifies the ability of a compound to inhibit human DHODH enzymatic activity.[9]

  • Materials:

    • Recombinant human DHODH

    • Substrates: Dihydroorotate, Decylubiquinone

    • Chromogenic substrate: 2,6-dichloroindophenol (DCIP)

    • Assay Buffer (e.g., Tris-HCl with detergents and cofactors)

    • 96-well microplate, spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the DHODH enzyme, decylubiquinone, DCIP, and the test compound at various concentrations.[9]

    • Initiate the reaction by adding dihydroorotate to each well.[9]

    • Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer. This measures the rate of DCIP reduction.[9]

    • Calculate the rate of reaction for each compound concentration.

    • Determine the percent inhibition relative to a vehicle control (e.g., DMSO).

    • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a dose-response curve.[9]

Protocol 4: Cell Viability (MTT) Assay

The MTT assay assesses the cytotoxic or anti-proliferative effects of the synthesized derivatives on cancer cell lines (e.g., HCT-116, K562).[8][9]

  • Materials:

    • Human cancer cell line (e.g., HCT-116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plate, multi-channel pipette, plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Methyl-2-phenylquinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Pfitzinger reaction resulted in a low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields in the Pfitzinger synthesis of this compound can arise from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Hydrolysis of Isatin: The initial ring-opening of isatin is a critical step. Ensure you are using a sufficient excess of a strong base, such as potassium hydroxide, and allowing adequate time for this step to complete. A distinct color change in the reaction mixture is indicative of the formation of the potassium salt of the corresponding isatinic acid.[1]

  • Suboptimal Reaction Temperature: The subsequent condensation and cyclization steps are sensitive to temperature. If the temperature is too low, the reaction may be slow and incomplete. Conversely, excessively high temperatures can lead to the decomposition of reactants and products, often resulting in the formation of tarry byproducts.[1] Refluxing in an ethanol/water solvent system is a common starting point.

  • Purity of Reactants: Ensure that the isatin and propiophenone used are of high purity, as impurities can lead to side reactions and lower the yield of the desired product.

  • Insufficient Reaction Time: It is crucial to monitor the reaction's progress using a suitable technique like Thin-Layer Chromatography (TLC). The reaction may require several hours at reflux to reach completion.[1]

Q2: My reaction mixture turned into a thick, dark tar. What went wrong and can it be salvaged?

A2: Tar formation is a common issue in the Pfitzinger reaction, often due to side reactions.[2] Here are some preventative measures and potential remedies:

  • Modified Reactant Addition: Instead of combining all reactants at once, first dissolve the isatin in the base (e.g., potassium hydroxide) to facilitate the ring-opening to form the potassium salt of 2-amino-α-oxo-benzeneacetic acid. This intermediate is less prone to self-condensation. Once the isatin is fully dissolved, then add the propiophenone.

  • Temperature Control: High temperatures can accelerate side reactions that lead to tar formation. Maintain the reaction temperature as specified in established protocols and avoid excessive heating. For some substrates, a lower reaction temperature for a longer duration may be beneficial.

  • pH Control During Workup: During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring. This helps to avoid localized high acidity, which can contribute to the degradation of the product and the formation of tars.

Q3: After acidification, my product appears oily and does not solidify. What should I do?

A3: The "oiling out" of a product instead of crystallization often indicates the presence of impurities or that the solution was cooled too quickly. To address this:

  • Try redissolving the oil in a slightly larger volume of the hot solvent and allow it to cool more slowly.

  • Scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization.

  • Adding a seed crystal of the pure product, if available, can also induce crystallization.

Q4: My final product is colored (e.g., yellow or brown). How can I decolorize it?

A4: Colored impurities are common. A simple and effective method for their removal is the use of activated charcoal during recrystallization.

  • Procedure: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal to the solution and briefly continue heating. The charcoal will adsorb the colored impurities.

  • Caution: Use charcoal sparingly, as excessive amounts can also adsorb your desired product, leading to a reduction in yield. The hot solution must then be filtered to remove the charcoal before allowing the solution to cool for crystallization.

Q5: How can I confirm the purity of my this compound?

A5: Several analytical techniques can be used to assess the purity of your final product:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A pure sample will show a single major peak.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of any impurities.

Experimental Protocols

Purification by Recrystallization

This protocol describes a general method for the purification of crude this compound. The choice of solvent and specific volumes may need to be optimized based on the scale of the reaction and the level of impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: A mixture of ethanol and water is often a suitable solvent system. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified product should start to crystallize. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Data Presentation

ParameterExpected ValueAnalysis Method
Yield 50-70% (post-recrystallization)Gravimetric
Purity >98%HPLC
Melting Point Approx. 245-250 °C (decomposes)Melting Point Apparatus
Appearance White to off-white crystalline solidVisual

Visualizations

Purification_Workflow crude Crude Reaction Mixture acidify Acidification to pH 4-5 (e.g., with HCl or Acetic Acid) crude->acidify filter_crude Vacuum Filtration of Crude Product acidify->filter_crude crude_solid Crude Solid filter_crude->crude_solid dissolve Dissolve in Hot Ethanol crude_solid->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter if not colored charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool filter_pure Vacuum Filtration of Pure Crystals cool->filter_pure wash Wash with Cold Ethanol filter_pure->wash dry Drying wash->dry pure_product Pure this compound dry->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Problem Encountered low_yield Low Yield start->low_yield tar Tar Formation start->tar oily Oily Product start->oily colored Colored Product start->colored cause_yield1 Incomplete Isatin Hydrolysis low_yield->cause_yield1 cause_yield2 Suboptimal Temperature low_yield->cause_yield2 cause_yield3 Impure Reactants low_yield->cause_yield3 cause_tar1 Incorrect Reagent Addition tar->cause_tar1 cause_tar2 Excessive Heat tar->cause_tar2 cause_oily1 Rapid Cooling oily->cause_oily1 cause_oily2 Presence of Impurities oily->cause_oily2 cause_colored High MW Byproducts colored->cause_colored solution_yield1 Ensure excess base & sufficient reaction time cause_yield1->solution_yield1 solution_yield2 Optimize reflux temperature cause_yield2->solution_yield2 solution_yield3 Use pure starting materials cause_yield3->solution_yield3 solution_tar1 Add ketone after isatin ring-opening cause_tar1->solution_tar1 solution_tar2 Maintain stable reflux temp. cause_tar2->solution_tar2 solution_oily1 Allow slow cooling cause_oily1->solution_oily1 solution_oily2 Redissolve and cool slowly cause_oily2->solution_oily2 solution_colored Recrystallize with activated charcoal cause_colored->solution_colored

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 3-Methyl-2-phenylquinoline-4-carboxylic acid via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 3-Methyl-2-phenylquinoline-4-carboxylic acid using the Pfitzinger reaction. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound using the Pfitzinger reaction?

A1: The primary byproducts encountered in this synthesis are typically:

  • Tar-like substances: These are complex, high-molecular-weight materials that are difficult to characterize and arise from various side reactions, often promoted by high temperatures and prolonged reaction times.[1][2]

  • Self-condensation products of propiophenone: Under the strongly basic conditions of the Pfitzinger reaction, propiophenone can undergo self-aldol condensation to form byproducts.

  • Unreacted isatin: Incomplete reaction can lead to the presence of unreacted isatin in the final product, which can complicate purification.[2]

  • Isomeric quinoline-4-carboxylic acids: Due to the unsymmetrical nature of propiophenone, there is a possibility of forming the isomeric byproduct, 2-ethylquinoline-4-carboxylic acid, although the formation of this compound is generally favored.

Q2: My reaction is resulting in a very low yield. What are the potential causes and how can I improve it?

A2: Low yields in the Pfitzinger reaction are a common issue and can often be attributed to several factors. Here are some troubleshooting steps to improve your yield:

  • Incomplete Isatin Ring Opening: The initial step of the reaction is the base-catalyzed opening of the isatin ring. If this is not complete, the subsequent reaction will be inefficient. Ensure the isatin is fully dissolved in the basic solution before adding the propiophenone. A color change from orange/purple to a pale yellow or brown is indicative of successful ring opening.[2]

  • Suboptimal Reactant Stoichiometry: An excess of the carbonyl compound (propiophenone) is often used to drive the reaction to completion and minimize residual isatin. Experimenting with the molar ratio of propiophenone to isatin can be beneficial.[3]

  • Inadequate Temperature Control: High temperatures can favor the formation of tar and other byproducts. It is crucial to maintain the recommended reaction temperature and avoid excessive heating.[3]

  • Insufficient Reaction Time: The Pfitzinger reaction can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.[3]

Q3: I am observing a significant amount of tar in my reaction mixture, making purification difficult. How can I minimize tar formation?

A3: Tar formation is a frequent challenge in the Pfitzinger synthesis. The following strategies can help to mitigate this issue:

  • Modified Reactant Addition: Instead of adding all reactants at once, first dissolve the isatin in the strong base (e.g., potassium hydroxide) to facilitate the formation of the potassium salt of isatinic acid. Once the isatin is fully dissolved, then add the propiophenone. This can reduce side reactions.[2]

  • Temperature Control: As mentioned previously, avoid excessive heat. Running the reaction at a lower temperature for a longer duration may be beneficial for some substrates.

  • Solvent Choice: While ethanol is commonly used, exploring other protic solvents or aqueous mixtures might reduce tar formation for your specific setup.

  • pH Control During Workup: During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring. This helps to avoid localized high acidity which can contribute to the degradation of the product and tar formation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Yield Incomplete isatin ring opening.Ensure isatin is completely dissolved in the base before adding propiophenone. Look for a distinct color change.
Incorrect stoichiometry.Use a slight excess of propiophenone to drive the reaction to completion.[3]
Reaction not at optimal temperature or time.Monitor the reaction by TLC to determine the optimal reaction time and ensure the temperature is maintained as per the protocol.[3]
Impure reactants.Use high-purity isatin and propiophenone.
Formation of Tar/Resinous Material Reaction temperature is too high.Maintain a gentle reflux and ensure even heating. Consider running the reaction at a lower temperature for a longer period.
Prolonged reaction time after completion.Monitor the reaction by TLC and work up the reaction as soon as it is complete.
Incorrect order of reactant addition.Add propiophenone to the pre-formed solution of the opened isatin ring in base.[2]
Product is Difficult to Purify Presence of unreacted isatin.Use an excess of propiophenone. During workup, washing the aqueous solution with an organic solvent like diethyl ether before acidification can help remove unreacted ketone.
Presence of propiophenone self-condensation byproducts.Optimize reaction conditions (temperature, base concentration) to minimize side reactions. Recrystallization of the final product is often necessary.
Inconsistent Results Variability in base concentration.Prepare fresh base solutions and ensure accurate concentration. The concentration of the base can affect both the rate of isatin ring opening and side reactions.[3]
Inefficient stirring.Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on established Pfitzinger reaction methodologies.

Materials:

  • Isatin

  • Propiophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Diethyl ether (for washing)

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[1]

  • Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature until the color changes from purple/orange to a light brown or pale yellow, indicating the formation of the potassium salt of isatinic acid. This may take up to an hour.[1][2]

  • Addition of Propiophenone: To this mixture, add propiophenone (0.07-0.15 mol).[1]

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol by rotary evaporation. c. Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. d. Wash the aqueous solution with diethyl ether to remove any unreacted propiophenone and other neutral impurities. e. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).

  • Purification: a. Collect the solid product by vacuum filtration. b. Wash the collected solid with cold water. c. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Effect of Base Concentration on Yield

Base (KOH) ConcentrationReaction Time (h)Yield of this compound (%)Observations
10% (w/v)24LowIncomplete reaction, significant unreacted isatin observed.
20% (w/v)18ModerateGood conversion, some tar formation.
33% (w/v)12HighFaster reaction, but increased potential for byproduct formation.[4]

Note: The data presented are illustrative and may vary based on specific experimental conditions.

Table 2: Influence of Solvent on Reaction Outcome

SolventReflux Temp (°C)Reaction Time (h)Yield (%)Byproduct Formation
Ethanol/Water (9:1)~7818GoodModerate tar formation.
n-Butanol~11712ModerateIncreased tar formation due to higher temperature.
Dioxane/Water (9:1)~10016FairLess tar, but slower reaction rate.

Note: The data presented are illustrative and may vary based on specific experimental conditions.

Visualizations

Pfitzinger_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Isatin Isatin Isatinic_acid_salt Isatinic Acid Salt Isatin->Isatinic_acid_salt Base Hydrolysis Propiophenone Propiophenone Enamine Enamine Intermediate Base Base (KOH) Isatinic_acid_salt->Enamine + Propiophenone Main_Product 3-Methyl-2-phenylquinoline- 4-carboxylic acid Enamine->Main_Product Cyclization & Dehydration Byproducts Byproducts (Tar, Self-condensation products) Enamine->Byproducts Side Reactions

Caption: Pfitzinger reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start: Mix Isatin and Base Add_Prop Add Propiophenone Start->Add_Prop Reflux Reflux (12-24h) Add_Prop->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor TLC_Monitor->Reflux Incomplete Workup Reaction Workup (Solvent Removal, H2O addition) TLC_Monitor->Workup Reaction Complete Extraction Wash with Diethyl Ether Workup->Extraction Acidify Acidify to Precipitate Extraction->Acidify Filter Filter and Wash Solid Acidify->Filter Purify Recrystallize Product Filter->Purify End Final Product Purify->End

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Optimizing Doebner Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize Doebner reaction conditions for higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the Doebner reaction and what is it used for?

The Doebner reaction is a chemical process that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1] It is a valuable method in organic synthesis for creating the core structure of quinolines, which are important scaffolds in medicinal chemistry and drug development.[2]

Q2: What is the underlying mechanism of the Doebner reaction?

The precise mechanism of the Doebner reaction is not definitively established, but two primary pathways are proposed.[1]

  • Pathway A (Aldol Condensation First): This route begins with an aldol condensation between the enol form of pyruvic acid and the aldehyde. The resulting β,γ-unsaturated α-ketocarboxylic acid then undergoes a Michael addition with the aniline, followed by cyclization and dehydration to form the quinoline ring.[1]

  • Pathway B (Schiff Base First): Alternatively, the aniline and aldehyde first react to form a Schiff base (an N-arylimine). This intermediate then reacts with the enol of pyruvic acid, leading to the same aniline derivative as in Pathway A, which then cyclizes and dehydrates.[1][2]

The resulting dihydroquinoline intermediate is ultimately oxidized to the aromatic quinoline product. This oxidation can occur via a hydrogen transfer mechanism where an imine, formed from a second molecule of aniline and aldehyde, acts as the oxidizing agent.[2]

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base (N-arylimine) Aniline->SchiffBase H₂O Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid (Enol) AnilineDerivative Aniline Derivative PyruvicAcid->AnilineDerivative Michael-type Addition SchiffBase->AnilineDerivative Dihydroquinoline Dihydroquinoline Intermediate AnilineDerivative->Dihydroquinoline Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Troubleshooting_Low_Yield Start Low or No Yield Observed CheckCatalyst Is the catalyst appropriate for the substrate? Start->CheckCatalyst CheckConditions Are reaction conditions (temp, concentration) too harsh? CheckCatalyst->CheckConditions Yes Sol_Catalyst Screen Lewis & Brønsted acids. Try BF₃·THF for challenging substrates. CheckCatalyst->Sol_Catalyst No CheckSubstrate Is the aniline 'electron-deficient'? CheckConditions->CheckSubstrate Yes Sol_Conditions Use milder conditions. Lower temperature & monitor by TLC. CheckConditions->Sol_Conditions No CheckReagents Are reagents and solvents pure and dry? CheckSubstrate->CheckReagents No Sol_Substrate Increase reaction time/temp. Use modified Doebner protocol. CheckSubstrate->Sol_Substrate Yes Sol_Reagents Purify/distill reagents. Use anhydrous solvents. CheckReagents->Sol_Reagents No End Optimized Yield CheckReagents->End Yes Sol_Catalyst->End Re-run Experiment Sol_Conditions->End Re-run Experiment Sol_Substrate->End Re-run Experiment Sol_Reagents->End Re-run Experiment Experimental_Workflow cluster_setup 1. Reaction Setup cluster_addition 2. Reagent Addition cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Work-up & Purification node1 Combine aniline, aldehyde, and BF₃·THF in MeCN under air. node2 Heat mixture to 65 °C. node1->node2 node3 Slowly add pyruvic acid dissolved in MeCN over 3 hours. node2->node3 node4 Continue heating at 65 °C for ~21 hours. node3->node4 node5 Monitor progress by TLC. node4->node5 node6 Cool reaction to room temperature. node5->node6 node7 Perform aqueous work-up (e.g., neutralize, extract with organic solvent). node6->node7 node8 Dry organic layer, concentrate in vacuo. node7->node8 node9 Purify crude product via column chromatography or recrystallization. node8->node9

References

3-Methyl-2-phenylquinoline-4-carboxylic acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-Methyl-2-phenylquinoline-4-carboxylic acid. Please note that while extensive research has been conducted on quinoline derivatives, specific experimental stability and degradation data for this compound is limited in publicly available literature. The information provided herein is based on the known chemical properties of the quinoline core, carboxylic acid functional group, and general principles of drug stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. For long-term storage, temperatures of 2-8°C are recommended.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its structure, this compound may be susceptible to degradation under the following conditions:

  • Hydrolysis: The carboxylic acid group is generally stable, but under harsh acidic or basic conditions, reactions involving this group could occur, although decarboxylation is more likely under certain stressors.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives. The methyl group could also be oxidized.

  • Photodegradation: Aromatic systems like quinoline can be sensitive to UV light, which may induce photodegradation reactions.

Q3: What analytical methods are suitable for stability testing of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An ideal HPLC method should be able to separate the parent compound from any potential degradation products. UV-Vis spectrophotometry can also be used for quantification, though it is not a separation technique.[1] For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]

Troubleshooting Guide

Q1: I am observing unexpected peaks in my HPLC chromatogram after storing my sample in solution. What could be the cause?

A1: The appearance of new peaks likely indicates degradation of your compound. Consider the following:

  • Solvent-Induced Degradation: The solvent used to dissolve the compound may be causing degradation. For example, if the solvent is not anhydrous, hydrolysis might occur over time.

  • Exposure to Light: If the sample solution was not protected from light, photodegradation may have occurred.

  • Incorrect pH: The pH of the solution can significantly impact the stability of the compound.

To troubleshoot this, you can:

  • Prepare fresh solutions and analyze them immediately to confirm the initial purity.

  • Store solutions under different conditions (e.g., refrigerated, protected from light) to identify the cause of degradation.

  • Use a different, inert solvent if possible.

Q2: The concentration of my stock solution of this compound seems to decrease over time, even when stored properly. Why is this happening?

A2: A decrease in concentration could be due to several factors:

  • Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic).

  • Subtle Degradation: Even under recommended storage conditions, very slow degradation can occur over extended periods.

  • Evaporation of Solvent: If the container is not perfectly sealed, solvent evaporation can lead to an apparent increase in concentration, but if not sealed properly, sublimation of the solid could also be a factor, though less likely.

To address this:

  • Use silanized glass vials to minimize adsorption.

  • Re-qualify the concentration of your stock solution periodically.

  • Ensure the container is tightly sealed.

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) and to identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition.

    • Identify and characterize the major degradation products using LC-MS.

Hypothetical Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress ConditionDuration (hours)Temperature% DegradationMajor Degradation Products
0.1 N HCl2480°C~5%Minor impurities
0.1 N NaOH2480°C~15%Decarboxylated product
3% H₂O₂24Room Temp~25%N-oxide, Hydroxylated derivatives
UV Light (254 nm)24Room Temp~10%Photodimers, other photoproducts
Heat (Solid)24105°C<2%Minimal degradation

Visualizations

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidation Oxidative Degradation A_start This compound A_prod Minimal Degradation A_start->A_prod 0.1 N HCl, 80°C B_start This compound B_prod 3-Methyl-2-phenylquinoline (Decarboxylation) B_start->B_prod 0.1 N NaOH, 80°C O_start This compound O_prod1 N-oxide derivative O_start->O_prod1 3% H₂O₂ O_prod2 Hydroxylated derivative O_start->O_prod2 3% H₂O₂

Caption: Hypothetical degradation pathways under hydrolytic and oxidative stress.

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->stress sample Withdraw and Prepare Samples (Neutralize, Dilute) stress->sample analyze HPLC-UV/MS Analysis sample->analyze data Data Analysis (% Degradation, Identify Products) analyze->data report Report Findings data->report

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Enhancing Quinoline Carboxylic Acid Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with quinoline carboxylic acids in biological assays.

Troubleshooting Guide

Issue: My quinoline carboxylic acid derivative is precipitating out of my aqueous assay buffer.

This is a common issue due to the often hydrophobic nature of the quinoline ring system.[1] The following troubleshooting steps can help improve the solubility of your compound.

Potential Cause Suggested Solution Key Considerations
Suboptimal pH The carboxylic acid moiety is ionizable. Increasing the pH of the buffer above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1][2]Ensure the final pH is compatible with your assay system (e.g., does not affect cell viability or enzyme activity). The pKa of the carboxylic acid group on a quinoline ring is typically in the acidic range (3-5).[1]
Insufficient Solvent Polarity Introduce a water-miscible organic co-solvent to decrease the polarity of the aqueous medium.The final concentration of the co-solvent should be minimized (typically <1% v/v) to avoid impacting the biological assay.[3] Always include a vehicle control with the same co-solvent concentration.
Compound Aggregation Use solubility-enhancing excipients like cyclodextrins to form inclusion complexes.The type of cyclodextrin and the molar ratio of cyclodextrin to your compound will need to be optimized.
Low Intrinsic Solubility Convert the carboxylic acid into a more soluble salt form with a suitable base before introducing it to the assay buffer.Common counter-ions include sodium, potassium, and tromethamine (Tris).[1] The stability and hygroscopicity of the resulting salt should be assessed.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my quinoline carboxylic acid derivative difficult to dissolve in aqueous solutions?

A1: The quinoline ring structure is largely nonpolar, and bulky substituents can further increase hydrophobicity, leading to poor aqueous solubility. The carboxylic acid group provides a handle for solubility enhancement, but at neutral pH, the compound may still have limited solubility.

Q2: I'm observing inconsistent results in my cell-based assay. Could this be a solubility issue?

A2: Yes, inconsistent results are a common hallmark of poor compound solubility. If your compound precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to an underestimation of potency and poor structure-activity relationships (SAR).

Q3: What is the maximum concentration of DMSO I can use as a co-solvent in my cell-based assay?

A3: The tolerance to DMSO is highly dependent on the cell line and the specific assay. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5% (v/v). Some sensitive assays may show effects at concentrations as low as 0.1% (v/v). It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific system.

Q4: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What can I do?

A4: This is a common problem known as "precipitation upon dilution." To mitigate this, try the following:

  • Decrease the stock solution concentration: A lower starting concentration in DMSO may prevent it from crashing out when diluted.

  • Optimize the dilution method: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid mixing.

  • Use a co-solvent system: Instead of pure water or buffer, dilute your DMSO stock into a buffer that already contains a small percentage of a co-solvent like PEG 300 or ethanol.

Q5: How do I choose the right method to improve the solubility of my specific quinoline carboxylic acid derivative?

A5: The optimal method depends on the physicochemical properties of your compound and the requirements of your biological assay.

  • pH adjustment is a good first approach for ionizable compounds like carboxylic acids.

  • Co-solvents are useful for highly hydrophobic compounds but must be used at low concentrations to avoid assay interference.

  • Cyclodextrins are effective for forming inclusion complexes and can be a good option when pH modification and co-solvents are not suitable.[4]

  • Salt formation is a robust method but requires chemical modification and characterization of the resulting salt.[1]

Data Presentation: Solubility Enhancement of Quinolines

The following tables summarize the solubility of representative quinoline carboxylic acids and the impact of different solubilization methods.

Table 1: Solubility of Selected Quinoline Carboxylic Acid Derivatives

CompoundSolventSolubility
Quinoline-4-carboxylic acidDMSO34 mg/mL
2-Phenyl-4-quinolinecarboxylic acidWaterInsoluble
2-Phenyl-4-quinolinecarboxylic acidEthanol~8.3 mg/mL (1 g in 120 mL)
Brequinar SodiumWater (pH 7.4)<0.10 mg/mL

Data compiled from publicly available sources.

Table 2: Effect of Solubilization Methods on a Poorly Soluble Compound (Illustrative Example)

Solubilization MethodConditionsFold Increase in Aqueous Solubility (Approx.)
pH Adjustment Increase pH from 5.0 to 7.410 - 50
Co-solvency 10% (v/v) Ethanol in water5 - 20
Co-solvency 10% (v/v) PEG 400 in water20 - 100
Cyclodextrin Complexation 1:1 molar ratio with HP-β-CD50 - 200

These are generalized values and the actual improvement will vary depending on the specific quinoline carboxylic acid derivative.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the optimal pH for solubilizing a quinoline carboxylic acid in an aqueous buffer.

Materials:

  • Quinoline carboxylic acid derivative

  • Deionized water or buffer of choice (e.g., phosphate buffer)

  • 0.1 M NaOH or KOH solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Microcentrifuge

Procedure:

  • Accurately weigh a small amount of the quinoline carboxylic acid and suspend it in a known volume of deionized water or buffer to create a slurry.

  • Place the suspension on a magnetic stirrer.

  • Slowly add the 0.1 M NaOH or KOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.[1]

  • Observe the dissolution of the compound. The optimal pH is the point at which the compound completely dissolves. It is advisable to use a pH slightly above this value to ensure complete and stable dissolution.[1]

  • If a precise solubility value is required, equilibrate the suspension at the target pH for 24-48 hours, centrifuge to pellet any undissolved solid, and quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To determine the solubility of a quinoline carboxylic acid in various co-solvent/water mixtures.

Materials:

  • Quinoline carboxylic acid derivative

  • Water-miscible co-solvents (e.g., DMSO, ethanol, PEG 300, propylene glycol)

  • Deionized water or buffer

  • Vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Prepare a series of co-solvent/water (or buffer) mixtures with varying volume ratios (e.g., 5%, 10%, 20%, 50% v/v of co-solvent).[1]

  • Add an excess amount of the quinoline carboxylic acid to a known volume of each co-solvent mixture in a sealed vial. The goal is to have undissolved solid remaining at equilibrium.

  • Place the vials on an orbital shaker or rotator and equilibrate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.[1]

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound in each sample using a validated HPLC-UV method or another appropriate technique.

  • Plot the solubility of the compound as a function of the co-solvent concentration to determine the optimal mixture for your needs.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation

Objective: To prepare and evaluate a quinoline carboxylic acid-cyclodextrin inclusion complex to improve aqueous solubility.

Materials:

  • Quinoline carboxylic acid derivative

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD))

  • Deionized water

  • Mortar and pestle or lyophilizer

  • Analytical balance

  • Vortex mixer and sonicator

Procedure (Kneading Method):

  • Accurately weigh the quinoline carboxylic acid and the cyclodextrin in a desired molar ratio (e.g., 1:1).

  • Place the powders in a mortar and add a small amount of water to form a paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting solid in an oven at a controlled temperature or under vacuum.

  • Wash the dried complex with a small amount of a solvent in which the free compound is soluble but the complex is not, to remove any surface-adsorbed drug.

  • Dry the final complex and evaluate its solubility in water using the shake-flask method described in Protocol 2.

Procedure (Lyophilization/Freeze-Drying Method):

  • Dissolve the cyclodextrin in deionized water.

  • Dissolve the quinoline carboxylic acid in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it to the cyclodextrin solution while stirring.

  • Stir the resulting solution for 24 hours to allow for complex formation.

  • Freeze the solution at a low temperature (e.g., -80 °C).

  • Lyophilize the frozen solution until all the solvent is removed to obtain a dry powder of the inclusion complex.

  • Evaluate the solubility of the complex in water as described above.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_methods Solubilization Strategies cluster_assay Biological Assay Problem Poor Aqueous Solubility of Quinoline Carboxylic Acid pH pH Adjustment Problem->pH Select Method CoSolvent Co-solvency Problem->CoSolvent Select Method Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Select Method Salt Salt Formation Problem->Salt Select Method Assay Perform Biological Assay with Solubilized Compound pH->Assay Optimized Formulation CoSolvent->Assay Optimized Formulation Cyclodextrin->Assay Optimized Formulation Salt->Assay Optimized Formulation

Caption: A workflow for selecting and applying a suitable method to enhance the solubility of quinoline carboxylic acids for biological assays.

DHODH_pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Oxidation Proliferation Decreased Cell Proliferation (e.g., in cancer cells) QCA Quinoline Carboxylic Acid (e.g., Brequinar) QCA->DHODH Inhibition QCA->Proliferation

Caption: The inhibitory action of certain quinoline carboxylic acids on the DHODH enzyme within the de novo pyrimidine biosynthesis pathway.[2][5][6]

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 3-Methyl-2-phenylquinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my aqueous buffer. What are the primary reasons for its poor solubility?

A1: The poor aqueous solubility of this compound is primarily due to two factors: its chemical structure and its crystalline nature. The molecule possesses a large, hydrophobic aromatic quinoline ring system. As a carboxylic acid, its solubility is highly dependent on the pH of the solution. In acidic to neutral pH, the carboxylic acid group remains protonated, rendering the molecule less polar and thus less soluble in water.[1] Furthermore, the planar structure can lead to strong intermolecular interactions in the solid state, forming a stable crystal lattice that is difficult for water molecules to disrupt.

Q2: I am seeing precipitation when I add my DMSO stock solution of the compound to my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the compound, highly soluble in the organic solvent (like DMSO), is rapidly introduced into an aqueous environment where its solubility is much lower. To mitigate this, you can try the following:

  • Decrease the final concentration: The most straightforward approach is to use a lower final concentration of the compound in your assay.

  • Increase the percentage of co-solvent: If your experiment allows, slightly increasing the final concentration of the organic solvent (e.g., from 0.5% to 1% DMSO) can help maintain solubility. However, be mindful of potential solvent effects on your biological system.

  • Use a pre-mixed, lower-concentration intermediate dilution: Instead of adding the high-concentration stock directly, first dilute it in a solvent mixture that is more compatible with your final aqueous buffer.

  • Employ solubility enhancement techniques: Consider formulating your compound using methods described in the troubleshooting guides below.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH modification is a highly effective technique for ionizable compounds like this one.[2] By increasing the pH of the aqueous solution to a value above the pKa of the carboxylic acid group, the compound will deprotonate to form the more soluble carboxylate salt. It is recommended to determine the pH-solubility profile to find the optimal pH for your experiments.[2]

Q4: What are the most common and effective methods to permanently increase the aqueous solubility of this compound for formulation purposes?

A4: For long-term formulation strategies, several techniques can be employed:

  • Salt Formation: Converting the carboxylic acid to a salt by reacting it with a suitable base can dramatically increase its aqueous solubility.[3]

  • Co-crystallization: Forming a co-crystal with a benign, water-soluble co-former can disrupt the crystal lattice and improve solubility.

  • Use of Cyclodextrins: Encapsulating the hydrophobic quinoline portion of the molecule within the lipophilic cavity of a cyclodextrin can significantly enhance its apparent aqueous solubility.[4]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.

Troubleshooting Guides

Issue 1: Compound has low solubility in aqueous buffers for in vitro assays.
Possible Cause Troubleshooting Step Detailed Protocol
The compound is in its non-ionized, poorly soluble form.pH Adjustment: Increase the pH of the buffer to deprotonate the carboxylic acid.See Experimental Protocol 1: pH-Dependent Solubility Profile Determination .
The concentration of the compound exceeds its solubility limit in the final assay medium.Co-solvency: Introduce a water-miscible organic solvent to the aqueous buffer.See Experimental Protocol 2: Solubility Enhancement by Co-solvency .
The hydrophobic nature of the molecule limits its interaction with water.Cyclodextrin Complexation: Utilize cyclodextrins to form inclusion complexes.See Experimental Protocol 3: Formulation with Cyclodextrins .
Issue 2: Difficulty in preparing a stable, injectable formulation for in vivo studies.
Possible Cause Troubleshooting Step Detailed Protocol
The free acid form of the compound is not sufficiently soluble for the required dosage.Salt Formation: Prepare a pharmaceutically acceptable salt of the compound.See Experimental Protocol 4: Salt Formation for Improved Aqueous Solubility .
Even with pH adjustment, the solution is not stable upon storage or dilution.Lyophilization of a Salt Solution: Prepare a salt solution at an optimal pH and lyophilize it to create a readily soluble powder for reconstitution.This involves preparing a solution as per Protocol 4 and then using a standard lyophilization cycle. The resulting powder can be reconstituted with sterile water or saline before use.

Data Presentation

CompoundSolventSolubility
2-Phenyl-4-quinolinecarboxylic acidWaterInsoluble[5]
2-Phenyl-4-quinolinecarboxylic acidAlcohol1 g in 120 mL[5]
2-Phenyl-4-quinolinecarboxylic acidDiethyl ether1 g in 100 mL[5]
2-Phenyl-4-quinolinecarboxylic acidChloroform1 g in 400 mL[5]
Quinoline-4-carboxylic acidDMSO34 mg/mL (196.33 mM)[1]

Experimental Protocols

Experimental Protocol 1: pH-Dependent Solubility Profile Determination
  • Prepare a series of buffers: Create a range of buffers (e.g., citrate, phosphate, borate) covering a pH spectrum from 2 to 10, maintaining a constant ionic strength.

  • Add excess compound: Add an excess amount of finely powdered this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the data: Plot the measured solubility as a function of pH to determine the pH at which solubility is maximized.

Experimental Protocol 2: Solubility Enhancement by Co-solvency
  • Select co-solvents: Choose a panel of pharmaceutically acceptable, water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400.[6]

  • Prepare solvent mixtures: Create a series of aqueous solutions containing increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Determine solubility: Measure the solubility of this compound in each co-solvent mixture following the steps outlined in Protocol 1.

  • Evaluate for toxicity: If for biological use, ensure the final concentration of the co-solvent is not toxic to the cells or organism.

Experimental Protocol 3: Formulation with Cyclodextrins
  • Select a cyclodextrin: Common choices include hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their high aqueous solubility and low toxicity.[7][8]

  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the selected cyclodextrin.

  • Determine phase solubility: Add an excess of this compound to each cyclodextrin solution and equilibrate as described in Protocol 1.

  • Analyze and plot: Quantify the concentration of the dissolved compound and plot it against the cyclodextrin concentration to generate a phase-solubility diagram. This will reveal the stoichiometry of the inclusion complex and the extent of solubility enhancement.

Experimental Protocol 4: Salt Formation for Improved Aqueous Solubility
  • Select a counterion: For the acidic this compound, choose a pharmaceutically acceptable base (counterion). The pKa of the base should be at least 2-3 units higher than the pKa of the carboxylic acid to ensure stable salt formation.[9] Common choices include sodium hydroxide, potassium hydroxide, tromethamine, or various amines.

  • Dissolve the acid: Dissolve this compound in a suitable organic solvent (e.g., ethanol or methanol).

  • Add the base: Add an equimolar amount of the selected base to the solution. The base can be added as a solid or as a solution in the same solvent.

  • Isolate the salt: The resulting salt may precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.

  • Wash and dry: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the salt: Confirm salt formation and assess its purity using techniques like melting point analysis, FTIR, NMR, and X-ray powder diffraction (XRPD).

  • Determine aqueous solubility: Measure the aqueous solubility of the newly formed salt using the method described in Protocol 1.

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Techniques cluster_end Desired Outcome Poorly Soluble Compound Poorly Soluble Compound pH Adjustment pH Adjustment Poorly Soluble Compound->pH Adjustment Ionization Co-solvency Co-solvency Poorly Soluble Compound->Co-solvency Polarity Modification Cyclodextrin Complexation Cyclodextrin Complexation Poorly Soluble Compound->Cyclodextrin Complexation Encapsulation Salt Formation Salt Formation Poorly Soluble Compound->Salt Formation Ionization Soluble Compound Formulation Soluble Compound Formulation pH Adjustment->Soluble Compound Formulation Co-solvency->Soluble Compound Formulation Cyclodextrin Complexation->Soluble Compound Formulation Salt Formation->Soluble Compound Formulation

Caption: Workflow for selecting a solubility enhancement technique.

This compound and its derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[10] This pathway is crucial for cell proliferation, making DHODH an attractive target in cancer and autoimmune diseases.[10] Poor aqueous solubility can hinder the accurate determination of a compound's inhibitory activity in biological assays.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate + Aspartate Aspartate Aspartate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA DHODH_Inhibitor 3-Methyl-2-phenylquinoline- 4-carboxylic acid DHODH_Inhibitor->DHODH Inhibition DHODH->Orotate

Caption: Inhibition of the pyrimidine biosynthesis pathway by a DHODH inhibitor.

References

Technical Support Center: Interference of Quinoline Compounds in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by quinoline compounds in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What are quinoline compounds and why are they relevant in my research?

Quinoline is a heterocyclic aromatic organic compound that forms the core structure of many synthetic and natural products.[1] Its derivatives are widely investigated for their potential pharmacological properties, including anti-malarial, anti-cancer, anti-HIV, and antibacterial activities.[2][3] If you are working in drug discovery or related fields, it is likely you will encounter quinoline-based molecules in your screening libraries.

Q2: What is compound autofluorescence and why are quinoline compounds prone to it?

Compound autofluorescence is the inherent ability of a molecule to absorb light and then re-emit it as fluorescence.[4] Quinoline compounds, due to their extended π-electron systems within the aromatic rings, can readily absorb light energy and subsequently fluoresce, leading to false-positive signals in fluorescence-based assays.[4]

Q3: How can I determine if my quinoline compound is causing interference?

The most direct way is to measure the fluorescence of your compound in the absence of any other assay components.[4] This can be done using a fluorescence microplate reader or a spectrofluorometer. By exciting the compound at the same wavelength used for your assay's fluorophore and measuring the emission across a range of wavelengths, you can determine if the compound itself is contributing to the signal.[4]

Q4: Besides autofluorescence, are there other ways quinoline compounds can interfere with my assay?

Yes, another significant interference mechanism is fluorescence quenching.[5][6] This is a process where the quinoline compound decreases the fluorescence intensity of your reporter fluorophore.[5] This can happen through mechanisms like the inner filter effect, where the compound absorbs the excitation or emission light of the fluorophore, or through direct energy transfer.[6]

Q5: My quinoline compound is showing activity in multiple, unrelated assays. What could be the reason?

This is a classic sign of a Pan-Assay Interference Compound (PAINS).[4] PAINS are molecules that appear to be active in a wide variety of assays due to their chemical properties, which often involve reactivity or interference with assay technologies rather than specific, targeted biological activity. Many fused tetrahydroquinolines have been identified as a class of PAINS.[7]

Troubleshooting Guides

Issue 1: High background fluorescence in my assay wells.

Possible Cause: Autofluorescence from your quinoline compound.

Troubleshooting Steps:

  • Run a "Compound-Only" Control: Prepare wells containing only the quinoline compound at the relevant concentration in the assay buffer. Measure the fluorescence at the same excitation and emission wavelengths used for your assay. A high signal in these wells confirms autofluorescence.[5]

  • Perform Background Subtraction: Subtract the average fluorescence intensity of the "compound-only" control wells from the fluorescence intensity of your experimental wells.[4]

  • Switch to Red-Shifted Fluorophores: Quinoline autofluorescence is often most prominent in the blue-green region of the spectrum.[4] If your assay permits, use a fluorophore that excites and emits at longer wavelengths (in the red or far-red region, >600 nm) to minimize spectral overlap.[4][5]

  • Utilize Time-Resolved Fluorescence (TRF): TRF-based assays, particularly those using lanthanide chelates, have long-lived fluorescence signals. This allows for a time delay between excitation and detection, during which the short-lived background fluorescence from interfering compounds can decay.[5][8]

Issue 2: My fluorescence signal is lower than expected in the presence of the quinoline compound.

Possible Cause: Fluorescence quenching by your quinoline compound.

Troubleshooting Steps:

  • Pre-read and Post-read Measurement: Measure the fluorescence of your reporter dye before and after adding the quinoline compound. A significant and immediate drop in signal upon addition of the compound suggests quenching.[5]

  • Vary Fluorophore Concentration: If the quenching effect is more pronounced at lower concentrations of your fluorescent reporter, it is likely a significant issue.[5]

  • Consider a Red-Shifted Fluorophore: Many aromatic compounds that cause quenching absorb light in the UV to green spectral range.[5] Switching to a fluorophore with excitation and emission wavelengths in the red or far-red region can often mitigate quenching effects.[5]

  • Conduct an Orthogonal Assay: Validate your findings using a non-fluorescence-based assay that measures the same biological endpoint. Examples include luminescence, absorbance, or label-free detection methods.[4]

Issue 3: Inconsistent or non-reproducible dose-response curves.

Possible Cause: Compound aggregation or photobleaching.

Troubleshooting Steps:

  • Lower Compound Concentration: At higher concentrations, some compounds can aggregate, leading to self-quenching and erratic fluorescence signals. Try lowering the working concentration of your quinoline compound.[9]

  • Add a Surfactant: Consider adding a small amount of a non-ionic surfactant like Triton X-100 or Tween 20 to your assay buffer to prevent aggregation, provided it doesn't interfere with your experiment.[9]

  • Minimize Light Exposure: Continuous exposure to high-intensity excitation light can lead to photobleaching (photochemical destruction of the fluorophore).[9] Reduce the intensity of the excitation light, decrease the exposure time, or use intermittent measurements instead of continuous monitoring.[9]

  • Use Anti-Photobleaching Agents: If compatible with your assay, add a commercially available anti-photobleaching agent to your buffer.[9]

Quantitative Data

The fluorescence properties of quinoline derivatives can be highly sensitive to their specific chemical structure, solvent environment, and pH.[4][9] The following table summarizes representative spectral data for some quinoline compounds.

CompoundSolventExcitation Max (nm)Emission Max (nm)Reference
IsoquinolineDichloromethane~310Varies with protonation[10]
AcridineDichloromethane~355Varies with protonation[10]
Benzo[h]quinolineDichloromethane~310~367 (neutral), ~416 (protonated)[10][11]
Various Polyaryl-substituted QuinolinesMethanol~275Broad emission in the blue-green region[1]
RM-581-Fluo (N-dimethyl analogue)pH 7.3 buffer~365~505[12]
RM-581-Fluo (N-dimethyl analogue)pH 4.0 buffer~365~454[12]

Note: This table provides examples and the exact spectral characteristics of your specific quinoline compound should be determined experimentally under your assay conditions.

Experimental Protocols

Protocol 1: Determining the Autofluorescence Spectrum of a Quinoline Compound

Objective: To measure the intrinsic fluorescence of a quinoline compound under your specific assay conditions.

Materials:

  • Quinoline compound of interest

  • Assay buffer

  • Black, clear-bottom 96- or 384-well microplates

  • Fluorescence microplate reader or spectrofluorometer[4]

Procedure:

  • Prepare a serial dilution of the quinoline compound in the assay buffer. The highest concentration should be the maximum concentration used in your primary assay.

  • Add the compound dilutions to the wells of the microplate.

  • Include wells containing only the assay buffer to serve as a blank control.

  • Place the plate in the fluorescence reader.

  • Emission Scan: Set the excitation wavelength to that of your primary assay's fluorophore. Scan a range of emission wavelengths that includes the emission peak of your assay's fluorophore.[5]

  • Excitation Scan: Set the emission wavelength to the maximum identified in the emission scan. Scan a range of excitation wavelengths.[5]

  • Analysis: Plot the fluorescence intensity versus wavelength for both the emission and excitation scans. This will provide the autofluorescence profile of your compound. Compare this profile to the spectral properties of your assay's fluorophore to assess the potential for overlap.[5]

Protocol 2: Background Correction for Autofluorescence

Objective: To correct for the autofluorescence of a quinoline compound in an endpoint fluorescence assay.

Procedure:

  • Prepare two identical microplates: a "Test Plate" and a "Control Plate".

  • Test Plate: Set up your assay as usual with all components, including your cells/enzyme, fluorophore, and the quinoline compound at various concentrations.

  • Control Plate: In this plate, omit a critical component of the assay (e.g., the enzyme or the cells) but include the assay buffer and the same concentrations of the quinoline compound as in the Test Plate.

  • Incubate both plates under identical conditions.

  • Measure the fluorescence in both plates using the same instrument settings.

  • Data Analysis: For each concentration of the quinoline compound, subtract the average fluorescence signal from the corresponding wells of the Control Plate from the signal in the Test Plate. This corrected value will more accurately reflect the true assay signal.

Visualizations

Interference_Troubleshooting_Workflow Troubleshooting Workflow for Quinoline Interference start Assay Signal Anomaly (High Background or Low Signal) run_control Run 'Compound-Only' Control start->run_control check_autofluor Is the compound autofluorescent? autofluor_pos Autofluorescence Detected check_autofluor->autofluor_pos Yes autofluor_neg No Significant Autofluorescence check_autofluor->autofluor_neg No run_control->check_autofluor correct_signal Perform Background Subtraction autofluor_pos->correct_signal change_fluor Switch to Red-Shifted Fluorophore autofluor_pos->change_fluor use_trf Use Time-Resolved Fluorescence (TRF) autofluor_pos->use_trf check_quenching Is the compound a quencher? autofluor_neg->check_quenching end Proceed with Corrected Data / Optimized Assay correct_signal->end change_fluor->end use_trf->end pre_post_read Pre- and Post-Addition Read check_quenching->pre_post_read quenching_pos Quenching Suspected pre_post_read->quenching_pos Signal Drop quenching_neg Quenching Unlikely pre_post_read->quenching_neg No Change quenching_pos->change_fluor orthogonal_assay Validate with Orthogonal Assay (e.g., Luminescence, Absorbance) quenching_pos->orthogonal_assay quenching_neg->orthogonal_assay orthogonal_assay->end

Caption: Troubleshooting workflow for quinoline interference.

Interference_Mechanisms Mechanisms of Quinoline Interference cluster_autofluorescence Autofluorescence cluster_quenching Fluorescence Quenching (Inner Filter Effect) excitation_light Excitation Light quinoline Quinoline Compound excitation_light->quinoline emitted_light_q Emitted Light (Interference) quinoline->emitted_light_q detector Detector emitted_light_q->detector excitation_light2 Excitation Light fluorophore Assay Fluorophore excitation_light2->fluorophore quinoline2 Quinoline Compound (Absorbs Light) excitation_light2->quinoline2 Absorption emitted_light_f Emitted Light (Signal) fluorophore->emitted_light_f emitted_light_f->quinoline2 Absorption detector2 Detector (Reduced Signal) emitted_light_f->detector2

Caption: Mechanisms of quinoline interference.

References

Technical Support Center: Minimizing Off-Target Effects of 3-Methyl-2-phenylquinoline-4-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-2-phenylquinoline-4-carboxylic acid. The focus is on identifying and minimizing potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary targets of this compound?

A1: this compound and its structural analogs have been investigated as inhibitors of several key cellular enzymes. The quinoline-4-carboxylic acid core is a recognized pharmacophore for inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Additionally, derivatives of 2-phenylquinoline-4-carboxylic acid have been developed as inhibitors of histone deacetylases (HDACs), particularly HDAC3, and sirtuin 3 (SIRT3).[2][3]

Q2: What are the potential off-target effects I should be aware of when using this compound?

A2: While specific off-target data for this compound is not extensively documented, off-target effects can be inferred from its potential primary targets:

  • If targeting DHODH: A potential off-target is the Fat Mass and Obesity-Associated Protein (FTO), an RNA demethylase. Some DHODH inhibitors have been shown to inhibit FTO, and conversely, some FTO inhibitors can affect DHODH.[4][5][6]

  • If targeting HDACs: A common off-target for hydroxamate-based HDAC inhibitors is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase. Inhibition of MBLAC2 can lead to an accumulation of extracellular vesicles.[7][8]

  • If targeting SIRT3: Due to high structural similarity in the active sites, SIRT3 inhibitors may exhibit off-target activity against other sirtuins, particularly SIRT1 and SIRT2, which are located in the nucleus and cytoplasm, respectively.[9][10]

Q3: How can I determine if the observed cellular phenotype is due to an on-target or off-target effect?

A3: Distinguishing between on-target and off-target effects is crucial. Here are several strategies:

  • Use of Structurally Different Inhibitors: Compare the effects of this compound with other inhibitors of the same target that have a different chemical structure. A consistent phenotype across different inhibitor classes suggests an on-target effect.[7]

  • Genetic Knockdown/Knockout: Use RNAi or CRISPR-Cas9 to reduce the expression of the intended target. If the resulting phenotype mimics the effect of the compound, it supports an on-target mechanism.[7]

  • Uridine Rescue for DHODH Inhibition: If you hypothesize that the compound's effect is due to DHODH inhibition, supplementing the cell culture medium with uridine should rescue the cells from the anti-proliferative effects.[4][5]

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the compound to its target protein in a cellular context.[11][12][13][14]

Q4: My experimental results are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors related to the compound and the experimental setup:

  • Compound Stability: Small molecules can be unstable in solution. Repeated freeze-thaw cycles of stock solutions can lead to degradation. It is recommended to aliquot stock solutions.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%).

  • Cell Culture Conditions: Variations in cell density, media, and serum batches can alter cellular response to the compound.[15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cellular toxicity at expected effective concentrations. The compound may be a pan-inhibitor, affecting multiple essential targets simultaneously.Consider using more selective inhibitors for the intended target to reduce broad toxicity.[7] Perform a dose-response curve to determine the optimal non-toxic concentration.
Observed phenotype does not align with the known function of the intended target. This could be a strong indicator of an off-target effect.Investigate potential off-targets based on the compound's chemical structure and known promiscuous targets (e.g., kinases, other metabolic enzymes). Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Loss of inhibitor effect in long-term experiments. The compound may be degrading in the culture medium over time, or cells may be developing resistance.Refresh the media with a fresh preparation of the compound at regular intervals. For DHODH inhibitors, resistance can arise from upregulation of the pyrimidine salvage pathway.[16][17]
No significant inhibition of cell proliferation is observed. The compound may be a weak inhibitor of the intended target, or the cell line may be resistant.Perform a dose-response experiment with a wider concentration range. Ensure the cell line is dependent on the pathway being targeted (e.g., for DHODH inhibitors, use cells that rely on de novo pyrimidine synthesis).

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized method to confirm the intracellular binding of this compound to a target protein.

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the compound at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-4 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[12][13]

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12][13]

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods.

  • Data Analysis: Quantify the protein bands and plot the percentage of soluble protein against the temperature for both the treated and vehicle control samples to generate melt curves. A shift in the melting temperature (Tm) indicates compound binding.[12]

Mitochondrial Toxicity Assessment

This protocol provides a general workflow to assess if the compound induces mitochondrial dysfunction.

  • Cell Seeding: Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the compound for a specified duration.

  • Seahorse XF Assay: Perform a mitochondrial stress test using a Seahorse XF Analyzer. This involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial respiration.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A significant change in these parameters in compound-treated cells compared to controls indicates mitochondrial toxicity.[18]

Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound for 24-72 hours.[19]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[19]

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion A Unexpected Phenotype or Toxicity B On-Target Effect A->B C Off-Target Effect A->C D CETSA B->D E Genetic Knockdown B->E F Rescue Experiment B->F G Orthogonal Inhibitor B->G C->D H Mitochondrial Toxicity Assay C->H I Kinase Panel Screen C->I J Confirm On-Target Effect D->J E->J F->J G->J K Identify Off-Target H->K I->K signaling_pathway cluster_DHODH De Novo Pyrimidine Synthesis cluster_HDAC Histone Acetylation cluster_SIRT3 Mitochondrial Protein Acetylation DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP UTP/CTP UTP/CTP UMP->UTP/CTP DNA/RNA Synthesis DNA/RNA Synthesis UTP/CTP->DNA/RNA Synthesis HDACs HDACs Histones_deacetylated Deacetylated Histones HDACs->Histones_deacetylated Histones_acetylated Acetylated Histones Histones_acetylated->HDACs Chromatin Compaction Chromatin Compaction Histones_deacetylated->Chromatin Compaction Gene Silencing Gene Silencing Chromatin Compaction->Gene Silencing SIRT3 SIRT3 Mito_Protein_deacetylated Deacetylated Mitochondrial Proteins SIRT3->Mito_Protein_deacetylated Mito_Protein_acetylated Acetylated Mitochondrial Proteins Mito_Protein_acetylated->SIRT3 Increased Enzyme Activity Increased Enzyme Activity Mito_Protein_deacetylated->Increased Enzyme Activity Compound This compound Compound->DHODH Inhibition Compound->HDACs Inhibition Compound->SIRT3 Inhibition

References

Technical Support Center: Troubleshooting Quinoline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with quinoline derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my quinoline derivatives frequently precipitate out of solution in aqueous buffers or cell culture media?

A1: Quinoline derivatives often exhibit poor aqueous solubility due to their rigid, aromatic, and frequently lipophilic structures. This can lead to precipitation when diluting stock solutions (commonly in DMSO) into aqueous assay buffers, resulting in inaccurate compound concentrations and inconsistent results.[1][2] The sudden change in solvent polarity from an organic solvent like DMSO to an aqueous environment can cause the compound to "crash out" of solution.[2]

Q2: How can I improve the solubility of my quinoline derivative in my assay?

A2: Several strategies can be employed to improve the solubility of quinoline derivatives:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[1][2]

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous buffer. Instead, perform serial dilutions in the assay buffer or media.[1]

  • pH Adjustment: For quinoline derivatives with basic amine groups, lowering the pH of the buffer can increase solubility by promoting the formation of a more soluble protonated salt.[2][3] However, ensure the final pH is compatible with your biological system.

  • Use of Co-solvents and Surfactants: In some cases, small amounts of co-solvents or non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain solubility.[2]

Q3: My results with a quinoline derivative are inconsistent between experiments. What are the potential causes?

A3: Inconsistent results can stem from several factors beyond solubility issues:

  • Compound Stability: Quinoline derivatives can be unstable and degrade over time, especially with repeated freeze-thaw cycles of stock solutions. It is recommended to prepare smaller aliquots of your stock solution to minimize this.[1]

  • Cell Health and Passage Number: Ensure that the cells used in your assays are healthy and within a consistent, low passage number range to avoid genetic drift and altered cellular responses.[1]

  • Plate Edge Effects: Wells on the outer edges of microplates are more susceptible to evaporation, which can concentrate the compound and affect results. It is advisable to not use the outer wells for critical experiments or to ensure proper humidification.[1]

  • Pan-Assay Interference Compounds (PAINS): Some quinoline derivatives are classified as PAINS, which are compounds that show activity in numerous assays through non-specific mechanisms.[4][5][6]

Q4: My quinoline derivative is fluorescent. How can this affect my fluorescence-based assay and how can I mitigate this?

A4: The intrinsic fluorescence of some quinoline derivatives can interfere with fluorescence-based assays by contributing to the background signal.[7] To address this:

  • Run a Compound-Only Control: Measure the fluorescence of your compound at various concentrations in the assay buffer without the fluorescent probe to quantify its autofluorescence.[1][7]

  • Background Subtraction: Subtract the fluorescence intensity of the compound-only control from your experimental wells.[7]

  • Use Red-Shifted Fluorophores: Autofluorescence of quinoline compounds is often more pronounced in the blue-green spectral region. Switching to fluorophores that excite and emit at longer wavelengths (red or far-red) can help minimize spectral overlap.[7]

Troubleshooting Guides

Issue 1: Compound Precipitation Observed

This guide provides a step-by-step approach to troubleshooting compound precipitation in your biological assay.

Issue 2: Suspected Assay Interference

This guide helps to identify and mitigate potential assay artifacts caused by quinoline derivatives.

G start Inconsistent or Unexpected Assay Results is_fluorescent_assay Is the assay fluorescence-based? start->is_fluorescent_assay check_autofluorescence Measure compound autofluorescence in a cell-free system. is_fluorescent_assay->check_autofluorescence Yes orthogonal_assay Perform an orthogonal assay with a different detection method. is_fluorescent_assay->orthogonal_assay No autofluorescent Is the compound autofluorescent? check_autofluorescence->autofluorescent background_subtraction Implement background subtraction and/or use red-shifted probes. autofluorescent->background_subtraction Yes check_quenching Test for fluorescence quenching in a cell-free system. autofluorescent->check_quenching No background_subtraction->check_quenching is_quenching Does the compound quench the signal? check_quenching->is_quenching is_quenching->orthogonal_assay Yes is_quenching->orthogonal_assay No pains_analysis Analyze compound structure for PAINS motifs. orthogonal_assay->pains_analysis is_pains Is the compound a potential PAINS? pains_analysis->is_pains confirm_target Confirm target engagement with a biophysical method (e.g., SPR). is_pains->confirm_target Yes valid_activity Activity Likely Valid is_pains->valid_activity No confirm_target->valid_activity Binding Confirmed artifact High Probability of Artifact confirm_target->artifact No Binding

Quantitative Data Summary

The following tables provide a summary of quantitative data that can be useful when working with quinoline derivatives.

Table 1: Solubility Enhancement Strategies for a Hypothetical Quinoline Derivative

Solubilization MethodExample VehiclePotential Solubility IncreaseKey Consideration
Co-solvency 10% PEG 400 in Water10 - 100 foldCo-solvent concentration must be optimized for the specific assay system to avoid toxicity.[2]
pH Adjustment Acidic Buffer (pH 4-6)> 100 foldThe final pH must be compatible with the biological assay.[2]
Surfactant Use 0.1% Tween® 805 - 50 foldSurfactant concentration should be kept below the critical micelle concentration.
Cyclodextrin 2% HP-β-CD10 - 500 foldCan sometimes interfere with compound-target binding.

Table 2: Cytotoxicity of Selected Quinoline Derivatives in Cancer Cell Lines

Compound ClassCell LineAssayIC50 / GI50 (µM)Reference
Quinoline-1,8-dione DerivativeHeLaMTTIC30: 15.3[8]
Quinoline-4-carboxylic Acid DerivativeMCF-7MTT82.9% reduction at 100 µM[9]
Novel Quinoline Derivative (13e)PC-3CCK8GI50: 2.61[4]
Novel Quinoline Derivative (13h)KG-1CCK8GI50: 2.98[4]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of quinoline derivatives on cultured cells.[10][11]

Materials:

  • Quinoline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • DMSO or other solubilization solution (e.g., acidified isopropanol)[10]

  • 96-well flat-bottom cell culture plates

  • Adherent or suspension cells of choice

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells). Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivative in cell culture medium from the DMSO stock.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).

    • Remove the old medium and add 100 µL of medium containing the different concentrations of the compound.

    • Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the compound concentration to determine the IC50 value.

Protocol 2: Luciferase Reporter Assay Interference Check

This protocol helps determine if a quinoline derivative directly inhibits luciferase enzyme activity.[12][13][14]

Materials:

  • Quinoline derivative stock solution (in DMSO)

  • Recombinant luciferase enzyme

  • Luciferase assay substrate (e.g., luciferin)

  • Luciferase assay buffer

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinoline derivative in the luciferase assay buffer.

  • Assay Setup:

    • Add the diluted compound to the wells of the microplate.

    • Include a vehicle control (buffer with the same final DMSO concentration).

    • Add a constant amount of recombinant luciferase enzyme to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Signal Initiation: Add the luciferase substrate to all wells.

  • Luminescence Measurement: Immediately measure the luminescence using a plate reader.

  • Data Analysis: A decrease in the luminescence signal in the presence of the compound compared to the vehicle control indicates potential inhibition of the luciferase enzyme.

Protocol 3: General Fluorescence-Based Cellular Assay

This protocol provides a general framework for conducting a fluorescence-based cellular assay, with considerations for potential interference from quinoline derivatives.[7][15]

Materials:

  • Quinoline derivative stock solution (in DMSO)

  • Fluorescent probe or reporter specific to the biological process of interest

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Cells expressing a fluorescent reporter or suitable for staining with a fluorescent dye

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of the quinoline derivative for the desired duration.

  • Fluorescent Labeling (if applicable): If using a fluorescent dye, add it to the cells according to the manufacturer's protocol.

  • Control for Autofluorescence: In a parallel plate without the fluorescent probe/reporter, treat cells with the same concentrations of the quinoline derivative to measure its intrinsic fluorescence under assay conditions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a high-content imaging system at the appropriate excitation and emission wavelengths for your probe.

  • Data Analysis:

    • Subtract the background fluorescence from the compound-only control plate from your experimental data.

    • Normalize the fluorescence signal to a vehicle control to determine the effect of the compound on the biological process.

Signaling Pathway Diagrams

Quinoline derivatives are known to interact with various signaling pathways, particularly in the context of cancer research.[8][16][17]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->Akt

G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoline Quinoline Derivatives Quinoline->EGFR

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC PKC PKC PLC->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Quinoline Quinoline Derivatives Quinoline->VEGFR

References

Technical Support Center: Enhancing the Bioavailability of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of quinoline-4-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of our quinoline-4-carboxylic acid derivative after oral administration in rats. What are the potential causes?

A1: Low and variable oral bioavailability is a common hurdle for quinoline-4-carboxylic acid derivatives, which are often poorly soluble in water.[1] The primary reasons can be categorized into three main areas:

  • Poor Aqueous Solubility and Dissolution: As acidic compounds, their solubility is pH-dependent. In the acidic environment of the stomach, they are likely to be in a less soluble, non-ionized form. This poor solubility limits the dissolution rate, which is often the rate-limiting step for absorption.[2][3]

  • Low Intestinal Permeability: While some quinoline derivatives may have favorable lipophilicity for membrane permeation, their acidic nature can lead to ionization at the higher pH of the small intestine, potentially reducing their ability to cross the intestinal membrane.

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation, a phenomenon known as the first-pass effect.[4]

Q2: How can we experimentally determine the primary cause of our compound's poor bioavailability?

A2: A systematic approach involving a combination of in vitro and in vivo experiments is recommended to identify the root cause:

  • In Vitro Solubility and Dissolution Studies: Assess the equilibrium solubility of your compound in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). Perform dissolution studies using the USP paddle apparatus to determine the rate and extent of drug release from a simple formulation.[5]

  • In Vitro Permeability Assays: Use cell-based models like Caco-2 monolayers to assess the intestinal permeability of your compound. This can help determine if low permeability is a significant barrier.

  • In Vivo Pharmacokinetic Studies: A well-designed pharmacokinetic study in an animal model (e.g., rats) is crucial.[6] By comparing the plasma concentration-time profiles after intravenous (IV) and oral (PO) administration, you can calculate the absolute bioavailability and gain insights into the extent of absorption and first-pass metabolism.[4]

Q3: What are the most promising strategies to improve the oral bioavailability of these acidic compounds?

A3: Several formulation and chemical modification strategies can be employed:

  • Prodrug Approach: Converting the carboxylic acid group into an ester prodrug can increase lipophilicity and enhance absorption. The ester is then cleaved in vivo by esterases to release the active parent drug.[7][8]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can pre-dissolve the drug in a lipidic vehicle, which then forms a fine emulsion in the gastrointestinal tract, facilitating absorption.[9][10][11]

  • Nanoparticle Systems: Encapsulating the drug in solid lipid nanoparticles (SLNs) or polymeric nanoparticles can increase the surface area for dissolution, improve solubility, and potentially alter the drug's absorption pathway.[12][13]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Despite Good In Vitro Dissolution
Possible Cause Troubleshooting Steps
High First-Pass Metabolism 1. In Vitro Metabolism Assay: Incubate the compound with liver microsomes or S9 fractions to assess its metabolic stability.[14] 2. Prodrug Strategy: Design a prodrug that masks the metabolically labile site. 3. Co-administration with Inhibitors: In preclinical studies, co-administer with known inhibitors of relevant metabolic enzymes (e.g., CYP3A4) to confirm the metabolic pathway.
Efflux by Transporters (e.g., P-glycoprotein) 1. Caco-2 Bidirectional Transport Study: Perform a transport study across Caco-2 cell monolayers in both apical-to-basolateral and basolateral-to-apical directions. A higher efflux ratio suggests P-gp involvement. 2. Formulation with Inhibitors: Incorporate P-gp inhibitors (e.g., certain surfactants used in SEDDS) into the formulation.
Issue 2: Prodrug Shows Poor Conversion to the Parent Drug In Vivo
Possible Cause Troubleshooting Steps
Prodrug is Too Stable 1. In Vitro Esterase Stability: Assess the stability of the prodrug in plasma and liver homogenates from the species used for in vivo studies.[13] 2. Modify Prodrug Moiety: Synthesize different ester prodrugs (e.g., with varying alkyl chain lengths) to modulate the rate of enzymatic cleavage.[15]
Rapid Clearance of the Prodrug 1. Pharmacokinetic Analysis: Analyze the plasma concentration-time profile of the prodrug itself. A very short half-life may indicate rapid clearance before conversion. 2. Formulation Approach: Consider a controlled-release formulation for the prodrug to prolong its residence time at the site of absorption and conversion.
Issue 3: Inconsistent Results with Lipid-Based Formulations
Possible Cause Troubleshooting Steps
Drug Precipitation upon Dilution 1. In Vitro Dispersion Test: Visually observe the formulation upon dilution in simulated gastric and intestinal fluids. The formation of a clear microemulsion is desirable.[16] 2. Optimize Formulation: Adjust the ratio of oil, surfactant, and co-surfactant. The inclusion of polymers can sometimes inhibit drug precipitation.[10]
Food Effect 1. In Vivo Fed vs. Fasted Studies: Conduct pharmacokinetic studies in both fed and fasted animals to assess the impact of food on drug absorption from the lipid-based formulation. 2. Formulation Re-design: The type of lipids used (e.g., long-chain vs. medium-chain triglycerides) can influence the food effect.

Quantitative Data Summary

The following tables provide a summary of hypothetical quantitative data to illustrate the potential improvements in bioavailability that can be achieved with different formulation strategies for a model quinoline-4-carboxylic acid derivative.

Table 1: Pharmacokinetic Parameters of a Quinoline-4-Carboxylic Acid Derivative and its Ethyl Ester Prodrug in Rats

Compound Dose (mg/kg, oral) Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
Parent Drug10150 ± 352.0600 ± 120100
Ethyl Ester Prodrug10450 ± 901.52400 ± 450400

Table 2: Pharmacokinetic Parameters of a Quinoline-4-Carboxylic Acid Derivative in Different Formulations in Rats

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension20250 ± 602.51100 ± 250100
Solid Lipid Nanoparticles20800 ± 1501.04400 ± 800400
SEDDS201200 ± 2200.756600 ± 1100600

Experimental Protocols

Protocol 1: Synthesis of an Ethyl Ester Prodrug of a Quinoline-4-Carboxylic Acid Derivative

Objective: To synthesize the ethyl ester prodrug to improve lipophilicity and potentially oral absorption.

Materials:

  • Quinoline-4-carboxylic acid derivative

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve the quinoline-4-carboxylic acid derivative (1 equivalent) in absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system to yield the pure ethyl ester prodrug.

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)

Objective: To formulate the quinoline-4-carboxylic acid derivative into SLNs to enhance its dissolution and oral bioavailability.

Materials:

  • Quinoline-4-carboxylic acid derivative

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80)

  • Purified water

Procedure (Hot Homogenization followed by Ultrasonication):

  • Melt the glyceryl monostearate by heating it to approximately 5-10°C above its melting point.

  • Disperse the quinoline-4-carboxylic acid derivative in the molten lipid.

  • Heat the purified water containing the Polysorbate 80 to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Immediately sonicate the hot pre-emulsion using a probe sonicator for 10-15 minutes to form a nanoemulsion.

  • Cool the nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Characterize the resulting SLN dispersion for particle size, polydispersity index, and zeta potential using dynamic light scattering.

Protocol 3: In Vitro Drug Release Study (USP Paddle Apparatus)

Objective: To evaluate the in vitro release profile of the quinoline-4-carboxylic acid derivative from different formulations.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)

Dissolution Medium: 900 mL of Simulated Intestinal Fluid (SIF, pH 6.8)

Procedure:

  • Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 50 rpm.[5]

  • Place the formulation (e.g., a capsule containing the prodrug or SLNs) into each dissolution vessel.

  • At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Immediately filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of the drug in the filtered samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles and oral bioavailability of the quinoline-4-carboxylic acid derivative from different formulations.

Animals: Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Fast the rats overnight (with free access to water) before oral administration.

  • Administer the formulation (e.g., aqueous suspension, prodrug solution, or SLN dispersion) to the rats via oral gavage at a specified dose.[6]

  • For the intravenous group, administer a solution of the parent drug via the tail vein.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or a cannula at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of the drug in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software. The absolute bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.[4]

Visualizations

Signaling Pathways

Quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of histone deacetylases (HDACs) and sirtuin 3 (SIRT3), and have been shown to affect the STAT3 signaling pathway, which is implicated in cancer and inflammation.[17][18]

HDAC_Inhibition cluster_0 Nucleosome HDAC HDAC Chromatin_C Condensed Chromatin (Transcriptionally Inactive) HDAC->Chromatin_C Histone Histone Tail (Lysine-Ac) Histone->HDAC Deacetylation DNA DNA Gene_Repression Gene Repression Chromatin_C->Gene_Repression Chromatin_O Open Chromatin (Transcriptionally Active) Gene_Expression Gene Expression Chromatin_O->Gene_Expression HAT HAT HAT->Histone Acetylation HAT->Chromatin_O HDACi Quinoline-4-Carboxylic Acid Derivative (HDAC Inhibitor) HDACi->HDAC Inhibits STAT3_Pathway Cytokine Cytokine/Growth Factor (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation) Nucleus->Gene_Transcription Promotes Inhibitor Quinoline-4-Carboxylic Acid Derivative Inhibitor->STAT3_active Inhibits (Potential Mechanism) Bioavailability_Workflow Start Low Bioavailability of Quinoline-4-Carboxylic Acid Derivative Strategy Select Bioavailability Enhancement Strategy Start->Strategy Prodrug Prodrug Synthesis (Esterification) Strategy->Prodrug Lipid Lipid-Based Formulation (e.g., SEDDS) Strategy->Lipid Nano Nanoparticle Formulation (e.g., SLNs) Strategy->Nano InVitro In Vitro Characterization (Dissolution, Stability) Prodrug->InVitro Lipid->InVitro Nano->InVitro InVivo In Vivo Pharmacokinetic Study (Rats) InVitro->InVivo Analysis Data Analysis (Calculate PK Parameters) InVivo->Analysis End Improved Bioavailability Achieved Analysis->End Successful Optimize Optimize Formulation or Prodrug Design Analysis->Optimize Suboptimal Optimize->Strategy

References

Validation & Comparative

A Comparative Analysis of 3-Methyl-2-phenylquinoline-4-carboxylic Acid Derivatives and Brequinar as DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 28, 2025

This guide provides a detailed, objective comparison between the well-characterized dihydroorotate dehydrogenase (DHODH) inhibitor, Brequinar, and representative compounds from the 3-methyl-2-phenylquinoline-4-carboxylic acid class. Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative performance data, detailed experimental methodologies, and visual diagrams of key biological pathways and workflows.

Mechanism of Action: DHODH Inhibition

DHODH is a mitochondrial enzyme responsible for catalyzing the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][4] This pathway is vital for producing the nucleotide precursors essential for DNA and RNA synthesis.[1] Rapidly dividing cells, including cancer cells and activated lymphocytes, are highly reliant on this pathway to meet their increased demand for nucleotides.[3][4]

Both Brequinar and this compound derivatives are potent inhibitors that bind to DHODH, blocking the conversion of dihydroorotate.[5][6] This inhibition leads to the depletion of the intracellular pyrimidine pool, which in turn causes cell cycle arrest, typically in the S-phase, and can induce apoptosis.[2][6][7]

DHODH_Pathway cluster_mito Mitochondrial Inner Membrane Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ... DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS Nucleotides Pyrimidine Nucleotides (UTP, CTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA DHODH->Orotate Inhibitor Brequinar or 3-Methyl-2-phenylquinoline- 4-carboxylic acid Inhibitor->DHODH

Inhibition of the De Novo Pyrimidine Synthesis Pathway.

Quantitative Data Comparison

Brequinar is a widely recognized and highly potent inhibitor of human DHODH. For this comparison, we are using "Compound 41" from Madak et al. (2018) as a representative of the this compound class, which was specifically designed for high potency.[6][8]

Table 1: Biochemical Potency Against Human DHODH

Compound Class IC₅₀ (nM) Reference(s)
Brequinar 2-(biphenyl-4-yl)quinoline-4-carboxylic acid 4.5 - 20 [9][10][11]

| Compound 41 * | this compound derivative | 9.71 ± 1.4 |[6][8] |

*Compound 41 is 6-fluoro-2-(2-fluoro-3-(hydroxymethyl)phenyl)-3-methylquinoline-4-carboxylic acid.

Experimental Protocols

The evaluation of DHODH inhibitors typically follows a standardized workflow, beginning with enzymatic assays to determine direct inhibitory activity, followed by cell-based assays to assess cellular potency and on-target effects.

Experimental_Workflow Start Test Compound Biochem Biochemical Assay (e.g., DCIP Assay) Start->Biochem IC50 Determine IC₅₀ Biochem->IC50 CellBased Cell-Based Assays IC50->CellBased Prolif Proliferation/Viability Assay (e.g., CCK-8, MTS) CellBased->Prolif Uridine Uridine Rescue Experiment CellBased->Uridine EC50 Determine EC₅₀ Prolif->EC50 Conclusion Conclusion on In Vitro Efficacy EC50->Conclusion Uridine->Conclusion

General workflow for evaluating DHODH inhibitors.
Protocol 1: DHODH Enzymatic Assay (DCIP Reduction)

This spectrophotometric assay determines the in vitro inhibitory activity of a compound on recombinant human DHODH by measuring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[12][13]

Materials:

  • Recombinant human DHODH (transmembrane domain deleted)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • L-Dihydroorotic acid (DHO), substrate

  • Coenzyme Q10 (CoQ10), cofactor

  • 2,6-dichloroindophenol (DCIP), electron acceptor

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Plate Setup: Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.

  • Enzyme Addition: Add 178 µL of a solution containing recombinant DHODH and CoQ10 in Assay Buffer to each well.

  • Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation: Prepare a reaction mix containing DHO and DCIP in Assay Buffer. Initiate the reaction by adding 20 µL of this mix to each well. Final concentrations are typically ~500 µM DHO and ~200 µM DCIP.[12][13]

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10-15 minutes.[12]

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the curve. Normalize velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (CCK-8/MTS)

This colorimetric assay measures cell viability to determine the effect of a DHODH inhibitor on the proliferation of cancer cell lines.[7][14]

Materials:

  • Cancer cell line (e.g., HCT116, A549)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • Cell Counting Kit-8 (CCK-8) or MTS reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Replace the existing medium with 100 µL of the medium containing the different compound concentrations or DMSO as a vehicle control. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Measurement: Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of the compound concentration to determine the EC₅₀ value.

Protocol 3: Uridine Rescue Experiment

This experiment confirms that the anti-proliferative effect of the test compound is due to the inhibition of the de novo pyrimidine synthesis pathway.[6][12]

Procedure:

  • Follow the cell seeding and compound treatment steps as described in the Cell Proliferation Assay protocol.

  • In a parallel set of wells, co-treat the cells with the same concentrations of the test compound and a final concentration of 100 µM uridine.[15]

  • After 72 hours of incubation, measure cell viability using the CCK-8 or MTS assay as described previously.

  • Data Analysis: Compare the cell viability of cells treated with the inhibitor alone to those co-treated with the inhibitor and uridine. A significant restoration of cell viability in the presence of uridine confirms that the compound's effect is on-target (i.e., via DHODH inhibition).[6]

Comparative Discussion and Conclusion

Both Brequinar and advanced this compound derivatives, such as Compound 41, are highly potent inhibitors of human DHODH, with IC₅₀ values in the low nanomolar range. The quinoline-4-carboxylic acid scaffold is a critical pharmacophore for binding to the DHODH active site.[6][16]

  • Potency: The data demonstrates that both classes of compounds achieve exceptional biochemical potency. Structure-activity relationship (SAR) studies on the quinoline-4-carboxylic acid scaffold have enabled the fine-tuning of substitutions to optimize interactions within the DHODH binding pocket, resulting in inhibitors like Compound 41 that rival the potency of Brequinar.[6][8]

  • Therapeutic Potential: The potent inhibition of DHODH by these compounds translates to significant anti-proliferative activity, making them valuable candidates for further development in oncology and immunology.[1][3] While Brequinar's clinical development has faced challenges, the continued exploration of novel analogs with improved pharmacokinetic and safety profiles remains an active area of research.[6][17]

References

Comparative Antibacterial Efficacy of Quinoline-4-Carboxylic Acid Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of various quinoline-4-carboxylic acid derivatives, supported by experimental data and detailed protocols. The quinoline scaffold remains a cornerstone in the development of new antibacterial agents, and understanding the structure-activity relationships of its derivatives is crucial for designing more potent therapeutics.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of quinoline-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. This is evident from the Minimum Inhibitory Concentration (MIC) values, which quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism. Below is a comparative summary of the in vitro antibacterial activity of a series of 2-phenyl-quinoline-4-carboxylic acid derivatives against a panel of Gram-positive and Gram-negative bacteria.

The data reveals that certain structural modifications enhance antibacterial potency. For instance, compounds 5a4 and 5a7 have demonstrated notable activity against Staphylococcus aureus and Escherichia coli, respectively.[1] Specifically, compound 5a4 showed the best inhibition against S. aureus with a MIC of 64 μg/mL.[1] The introduction of a rigid cyclic amino group at the 2-phenyl position appears to be favorable for activity against Gram-positive bacteria.[1] However, most of the tested compounds exhibited weak activity against Bacillus subtilis, Pseudomonas aeruginosa, and Methicillin-resistant Staphylococcus aureus (MRSA), with MICs generally exceeding 256 μg/mL.[1]

In a broader context, new quinolone-carboxylic acid derivatives, often referred to as fluoroquinolones, exhibit potent antibacterial activity against enteric Gram-negative bacteria, Pseudomonas aeruginosa, and Gram-positive bacteria.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives (μg/mL)
CompoundB. subtilisS. aureusE. coliP. aeruginosaMRSA
1 >512>512>512>512>512
5a1 >512>512>512>512>512
5a2 >512128>512>512>512
5a3 256128256>512256
5a4 25664256>512256
5a5 >512256>512>512>512
5a6 >512256256>512>512
5a7 >512256128>512>512
5b1 >512>512>512>512>512
5b2 >512256>512>512>512
5b3 >512256>512>512>512
5b4 256128256>512256
5b5 >512256>512>512>512
5b6 >512>512>512>512>512
Ampicillin 1.02.04.0>5128.0
Gentamycin 0.51.02.04.04.0

Data synthesized from Wang et al., "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives".[1]

Experimental Protocols

The determination of antibacterial activity is conducted following standardized methods to ensure reproducibility and comparability of results. The most common methods are the broth microdilution and agar disk diffusion tests, with the former being the gold standard for determining MIC values.

Broth Microdilution Method for MIC Determination

This method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the quinoline-4-carboxylic acid derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Cultures of the test bacteria are grown overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard.

  • Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for susceptibility testing of most aerobic bacteria.

  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

2. Procedure:

  • Serial Dilution: The test compounds are serially diluted in the microtiter plates with MHB to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only the medium (sterility control) and medium with bacteria (growth control) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

3. Quality Control:

  • Reference bacterial strains with known MIC values for standard antibiotics are included in each assay to ensure the validity of the results.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Quinolone-based antibacterial agents primarily exert their effect by inhibiting bacterial DNA gyrase (a type II topoisomerase).[3] This enzyme is essential for bacterial DNA replication, repair, and recombination. By binding to the DNA-gyrase complex, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to a cascade of events that ultimately result in bacterial cell death. Molecular docking studies have shown that these compounds interact with the active site of DNA gyrase, with specific residues such as Arg91, Tyr266, and Asp87 playing a crucial role in the binding.

Visualizing the Scientific Workflow and Mechanism

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Inoculum Preparation cluster_1 Compound Preparation cluster_2 Incubation & Reading A Bacterial Culture B Prepare Inoculum (0.5 McFarland) A->B C Inoculate Microtiter Plate B->C F Incubate (37°C, 16-20h) C->F D Quinoline Derivative Stock Solution E Serial Dilution in Plate D->E E->C G Read MIC (Visual Inspection) F->G

Experimental workflow for MIC determination.

G cluster_0 Molecular Components cluster_1 Inhibitory Action cluster_2 Cellular Consequences A Quinoline-4-Carboxylic Acid Derivative D Formation of Quinolone-Gyrase-DNA Complex A->D B Bacterial DNA Gyrase B->D C Bacterial DNA C->D E Inhibition of DNA Re-ligation D->E F Accumulation of Double-Strand DNA Breaks E->F G Inhibition of DNA Replication and Transcription F->G H Bacterial Cell Death G->H

Mechanism of action of quinoline derivatives.

References

A Comparative Guide to the Anticancer Mechanisms of 3-Methyl-2-phenylquinoline-4-carboxylic Acid Derivatives and Vorinostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer mechanisms of a representative 3-methyl-2-phenylquinoline-4-carboxylic acid derivative, compound D28, and the established histone deacetylase (HDAC) inhibitor, Vorinostat (SAHA). The information presented herein is supported by experimental data to offer an objective evaluation of their performance as potential anticancer agents.

Introduction

Epigenetic modifications, particularly the acetylation of histone proteins, play a crucial role in the regulation of gene expression. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. Consequently, HDAC inhibitors have emerged as a promising class of anticancer drugs.

This guide focuses on compound D28, a novel derivative of 2-phenylquinoline-4-carboxylic acid, and compares its anticancer properties to Vorinostat, the first FDA-approved pan-HDAC inhibitor. We will delve into their inhibitory activity against HDAC isoforms, their effects on cancer cell proliferation, and their ability to induce cell cycle arrest and apoptosis.

Comparative Performance Data

The following tables summarize the quantitative data on the inhibitory activity and antiproliferative effects of compound D28 and Vorinostat.

Table 1: Comparative Inhibitory Activity against HDAC Isoforms

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)Selectivity
Compound D28 No InhibitionNo Inhibition24.45No InhibitionHDAC3 Selective
Vorinostat (SAHA) 0.01Inhibited0.02InhibitedPan-HDAC (Class I and II)[1][2]

Data for Compound D28 from a study on 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors. "No Inhibition" indicates no significant activity at the tested concentrations. Vorinostat is a known pan-HDAC inhibitor with potent activity against Class I (HDAC1, 2, 3) and Class II (including HDAC6) enzymes.[1][2]

Table 2: Comparative Antiproliferative Activity (IC50, µM) in Various Cancer Cell Lines

Cell LineCancer TypeCompound D28 IC50 (µM)Vorinostat (SAHA) IC50 (µM)
K562Chronic Myelogenous Leukemia1.02~0.16 - 2.46[3]
U266Multiple Myeloma1.08Not specified
U937Histiocytic Lymphoma1.11Not specified
MCF-7Breast Cancer5.660.75[4]
MDA-MB-231Breast Cancer4.15Not specified
MDA-MB-468Breast Cancer2.89Not specified
A549Lung Carcinoma2.83Not specified
A2780Ovarian Cancer3.86Not specified
HepG2Hepatocellular Carcinoma2.16Not specified

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 3: Comparative Effects on Cell Cycle and Apoptosis in K562 Cells

FeatureCompound D28Vorinostat (SAHA)
Cell Cycle Arrest G2/M phase arrestG1 and G2/M phase arrest[5]
Apoptosis Induction Dose-dependent increase in apoptosisDose-dependent increase in apoptosis[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of HDAC inhibitors and the general workflow for their evaluation.

HDAC_Inhibition_Pathway HDACi HDAC Inhibitor (e.g., D28, Vorinostat) HDACs HDACs (Class I & II) HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Ac_Histones Acetylated Histones Open_Chromatin Relaxed Chromatin (Transcriptional Activation) Ac_Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21) Open_Chromatin->TSG Activation CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis Experimental_Workflow cluster_invitro In Vitro Evaluation Compound Test Compound (D28 or Vorinostat) HDAC_Assay HDAC Inhibition Assay (Determine IC50 against isoforms) Compound->HDAC_Assay Cell_Culture Cancer Cell Lines (e.g., K562, MCF-7) Compound->Cell_Culture MTT_Assay MTT Assay (Determine antiproliferative IC50) Cell_Culture->MTT_Assay Flow_Cytometry Flow Cytometry Cell_Culture->Flow_Cytometry Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Flow_Cytometry->Apoptosis_Assay

References

Comparative Guide to the Structure-Activity Relationship of 3-Methyl-2-phenylquinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-methyl-2-phenylquinoline-4-carboxylic acid analogs, focusing on their potential as therapeutic agents. This class of compounds has garnered significant interest for its diverse biological activities, particularly as inhibitors of dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs), both crucial targets in cancer therapy.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the quinoline core and the 2-phenyl ring. Key SAR findings from various studies are summarized below.

A foundational study on quinoline-4-carboxylic acids as DHODH inhibitors identified three critical regions for potent activity[1]:

  • C2 Position: Requires bulky and hydrophobic substituents for optimal binding to the enzyme.

  • C4 Position: A carboxylic acid moiety is essential for activity, likely forming crucial interactions within the enzyme's active site.[2]

  • Benzo Portion of the Quinoline Ring: Appropriate substitutions on the benzo ring can further enhance inhibitory activity.[1]

While specific SAR data for a systematic series of this compound analogs is not available in a single comprehensive study, the following tables compile data from various sources to illustrate these principles.

Table 1: SAR of Quinoline-4-Carboxylic Acid Analogs as DHODH Inhibitors
Compound IDC2-SubstituentC3-SubstituentBenzo Ring SubstituentDHODH IC50 (nM)Cell LineCytotoxicity IC50 (µM)
Brequinar Analog 2'-Fluoro-1,1'-biphenyl-4-ylMethyl6-Fluoro---
Analog 1 2-Aryl--260--
Analog 2 2-Aryl--1.0--
Analog 41 Substituted Pyridine--9.71 ± 1.4--
Analog 43 Substituted Pyridine--26.2 ± 1.8--
C44 5-isopropyl-2-methyl-4-phenoxyphenyl-6-Fluoro1--

Data compiled from multiple sources.[1][3][4][5]

Table 2: SAR of 2-Phenylquinoline-4-Carboxylic Acid Analogs as HDAC Inhibitors
Compound ID2-Phenyl Ring SubstituentLinker to ZBGZinc Binding Group (ZBG)HDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)K562 Cell IC50 (µM)
D28 UnsubstitutedPhenylpiperazineHydroxamic Acid>1000>100024.451.02
D29 UnsubstitutedPhenylpiperazineHydrazide32.59183.50.477-

Data from a study on 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors.[6][7]

Key Signaling Pathways

The therapeutic potential of this compound analogs stems from their ability to modulate critical signaling pathways involved in cell proliferation and survival.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Pathway

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway. Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest and apoptosis.[2] Recent studies have also revealed that DHODH inhibition can induce an immune response against tumor cells through the activation of the cGAS-STING pathway and pyroptosis.

DHODH_Inhibition_Pathway DHODH Inhibition Signaling Pathway 3-Methyl-2-phenylquinoline-4-carboxylic_acid_analog 3-Methyl-2-phenylquinoline-4-carboxylic_acid_analog DHODH DHODH 3-Methyl-2-phenylquinoline-4-carboxylic_acid_analog->DHODH inhibition De_novo_pyrimidine_synthesis De_novo_pyrimidine_synthesis DHODH->De_novo_pyrimidine_synthesis catalyzes Pyrimidine_pool_depletion Pyrimidine_pool_depletion De_novo_pyrimidine_synthesis->Pyrimidine_pool_depletion leads to DNA_RNA_synthesis_inhibition DNA_RNA_synthesis_inhibition Pyrimidine_pool_depletion->DNA_RNA_synthesis_inhibition cGAS_STING_pathway_activation cGAS_STING_pathway_activation Pyrimidine_pool_depletion->cGAS_STING_pathway_activation Pyroptosis Pyroptosis Pyrimidine_pool_depletion->Pyroptosis Cell_cycle_arrest Cell_cycle_arrest DNA_RNA_synthesis_inhibition->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Anti-tumor_immunity Anti-tumor_immunity cGAS_STING_pathway_activation->Anti-tumor_immunity Pyroptosis->Anti-tumor_immunity

Caption: DHODH Inhibition Pathway leading to anticancer effects.

Histone Deacetylase (HDAC) Inhibition Pathway

HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins. In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequent cell cycle arrest, differentiation, and apoptosis.

HDAC_Inhibition_Pathway HDAC Inhibition Signaling Pathway 2-Phenylquinoline-4-carboxylic_acid_analog 2-Phenylquinoline-4-carboxylic_acid_analog HDACs HDACs 2-Phenylquinoline-4-carboxylic_acid_analog->HDACs inhibition Histone_acetylation Histone_acetylation HDACs->Histone_acetylation decreases Chromatin_relaxation Chromatin_relaxation Histone_acetylation->Chromatin_relaxation leads to Gene_expression_of_tumor_suppressors Gene_expression_of_tumor_suppressors Chromatin_relaxation->Gene_expression_of_tumor_suppressors activates Cell_cycle_arrest Cell_cycle_arrest Gene_expression_of_tumor_suppressors->Cell_cycle_arrest Apoptosis Apoptosis Gene_expression_of_tumor_suppressors->Apoptosis Differentiation Differentiation Gene_expression_of_tumor_suppressors->Differentiation

Caption: HDAC Inhibition Pathway leading to anticancer effects.

Experimental Protocols

Synthesis of this compound Analogs (via Pfitzinger Reaction)

The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids.[8][9][10] The general procedure involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.

Pfitzinger_Reaction_Workflow Pfitzinger Reaction Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_product Product Isatin Isatin Mixing Mixing Isatin->Mixing Propiophenone_analog Propiophenone_analog Propiophenone_analog->Mixing Base_KOH Base_KOH Base_KOH->Mixing Reflux Reflux Mixing->Reflux Heat Workup Workup Reflux->Workup Cool, Acidify Purification Purification Workup->Purification Recrystallization 3-Methyl-2-phenylquinoline-4-carboxylic_acid_analog 3-Methyl-2-phenylquinoline-4-carboxylic_acid_analog Purification->3-Methyl-2-phenylquinoline-4-carboxylic_acid_analog

Caption: General workflow for the Pfitzinger synthesis.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve isatin (or a substituted isatin) in an aqueous solution of a strong base, such as 30% potassium hydroxide.[9]

  • Addition of Carbonyl Compound: To the stirred solution, add the corresponding propiophenone analog (e.g., propiophenone for the parent compound, or a substituted propiophenone for analogs).

  • Reaction: Heat the reaction mixture to reflux for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[9]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[11]

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. Further research focusing on systematic structural modifications and comprehensive biological evaluation is warranted to fully elucidate their therapeutic potential.

References

Comparative cytotoxicity of 3-Methyl-2-phenylquinoline-4-carboxylic acid in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the emerging anticancer potential of 2,3-disubstituted quinoline-4-carboxylic acids.

The quinoline-4-carboxylic acid scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1] Derivatives of this core structure have been extensively investigated for their therapeutic efficacy against various cancer types. This guide provides a comparative overview of the cytotoxic effects of several 3-Methyl-2-phenylquinoline-4-carboxylic acid analogues and related derivatives against a panel of human cancer cell lines, supported by experimental data and methodologies.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of various quinoline-4-carboxylic acid derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth, are summarized in the table below. These compounds exhibit a range of potencies and selective activities across different cancer types.

Compound IDDerivative ClassCancer Cell Line(s)IC50 (µM)Putative Mechanism of ActionReference
P6 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acidMLLr leukemic cell lines7.2SIRT3 Inhibition[2]
D28 2-substituted phenylquinoline-4-carboxylic acid hydroxamic acidK562 (Leukemia), U266 (Myeloma), U937 (Lymphoma)Potent inhibition at 2 µMHDAC3 Inhibition[3][4]
Compound 41 Quinolone-based analogueNot specified0.00971DHODH Inhibition[1][5]
Compound 43 Quinolone-based analogueNot specified0.0262DHODH Inhibition[1][5]
Compound 3j 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)Displayed 82.9% reduction in cellular growthNot specified[6]
Various Derivatives Quinoline–4–carboxylic acid derivativesHeLa (Cervical), MCF–7 (Breast), K–562 (Bone-marrow)VariableDNA intercalation[6]
Quinoline-2-carboxylic acid Quinoline derivativeHELA (Cervical), MCF7 (Breast)Significant growth inhibitionNot specified[7]
Quinoline-4-carboxylic acid Quinoline derivativeMCF7 (Breast)Remarkable growth inhibitionNot specified[7]
Compound 4f 2-styryl-4-quinoline carboxylic acidA549 (Lung), SKOV3 (Ovarian)2.75 (A549), Not specified (SKOV3)G0/G1 phase cell cycle arrest[8]
Compound 4i 2-styryl-4-quinoline carboxylic acidA549 (Lung), SKOV3 (Ovarian)1.91 (SKOV3), Not specified (A549)G2/M phase cell cycle arrest, EGFR inhibition[8]

Experimental Protocols

The evaluation of the cytotoxic effects of these compounds typically involves standardized in vitro assays. A commonly employed method is the MTT assay.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Quinoline-4-carboxylic acid derivatives have been shown to exert their anticancer effects through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Potential Anticancer Mechanisms

G Potential Anticancer Mechanisms of Quinoline-4-Carboxylic Acid Derivatives A Quinoline-4-Carboxylic Acid Derivatives B SIRT3 Inhibition A->B C DHODH Inhibition A->C D HDAC3 Inhibition A->D E Cell Cycle Arrest (G0/G1 or G2/M phase) B->E C->E D->E F Apoptosis Induction E->F G Inhibition of Cancer Cell Growth F->G

Caption: Overview of potential anticancer mechanisms of action for quinoline-4-carboxylic acid derivatives.

Experimental Workflow for Cytotoxicity Evaluation

The general workflow for assessing the anticancer potential of a novel compound is a multi-step process.

G General Workflow for Anticancer Compound Evaluation A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) C->D E In Vivo Animal Models D->E F Preclinical Development E->F

Caption: A simplified workflow for the evaluation of potential anticancer compounds.

Conclusion

The diverse range of cytotoxic activities and mechanisms of action exhibited by quinoline-4-carboxylic acid derivatives highlight the significant potential of this chemical scaffold in the development of novel anticancer therapeutics. The data presented here provides a comparative basis for researchers to identify promising lead compounds for further investigation. Future studies focusing on structure-activity relationship (SAR) optimization and in vivo efficacy are warranted to translate these findings into clinically effective cancer treatments.

References

Elucidation of the anticancer mechanism of action of quinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anticancer Mechanisms of Quinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant potential in oncology.[1] Derivatives of this versatile heterocyclic system have been shown to combat cancer through diverse mechanisms of action, ranging from epigenetic modulation to the inhibition of key metabolic enzymes. This guide provides a comparative analysis of these mechanisms, supported by experimental data, detailed protocols, and pathway visualizations to aid in the ongoing research and development of this promising class of anticancer agents.

Epigenetic Regulation: HDAC and Sirtuin Inhibition

A primary anticancer strategy for quinoline-4-carboxylic acid derivatives involves the inhibition of histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells.[2][3] By inhibiting HDACs, these compounds can alter gene expression, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[4]

1.1. Histone Deacetylase (HDAC) Inhibition

Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent HDAC inhibitors, with some showing selectivity for specific isoforms like HDAC3.[2] The anticancer effects of these compounds are linked to their ability to induce G2/M phase cell cycle arrest and promote apoptosis.[2]

Table 1: HDAC Inhibition and Antiproliferative Activity of Selected Derivatives

Compound IDTargetIC50 (Enzyme)Cancer Cell LineIC50 (Cell)Cellular EffectReference
D28 HDAC324.45 µMK562 (Leukemia)1.02 µMG2/M Arrest, Apoptosis[2]
U266 (Myeloma)1.08 µM[2]
MCF-7 (Breast)5.66 µM[2]
A549 (Lung)2.83 µM[2]
D29 HDAC30.477 µM-Reduced Potency-[2]
Compound 31 Pan-HDACNot specifiedHT-29 (Colon)Not specifiedS and G2/M Arrest, Apoptosis, DNA Damage[4]

1.2. Sirtuin (SIRT) Inhibition

Sirtuins, a class of NAD+-dependent deacetylases (Class III HDACs), are also key regulators of cellular processes.[5] Specific derivatives, such as 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acids, have been developed as selective inhibitors of SIRT3, a mitochondrial sirtuin implicated in leukemia.[5][6][7] Unlike the HDAC inhibitors mentioned above, these SIRT3 inhibitors tend to induce a G0/G1 phase cell cycle arrest and promote cell differentiation rather than apoptosis.[6][7]

Table 2: Sirtuin Inhibition and Antiproliferative Activity

Compound IDTargetIC50 (Enzyme)Cancer Cell LineCellular EffectReference
P6 SIRT37.2 µMMLLr leukemic cell linesG0/G1 Arrest, Cell Differentiation[5][6][7]
SIRT132.6 µM(THP-1, MOLM-13, etc.)(No Apoptosis)[7]
SIRT233.5 µM[7]

Signaling Pathway: HDAC Inhibition

HDAC_Inhibition Q4C Quinoline-4-Carboxylic Acid Derivative (e.g., D28) HDAC HDAC3 Inhibition Q4C->HDAC Histone Histone Acetylation (Hyperacetylation) HDAC->Histone Gene Altered Gene Expression Histone->Gene CCA G2/M Phase Cell Cycle Arrest Gene->CCA Apoptosis Apoptosis Gene->Apoptosis Cancer Cancer Cell Proliferation CCA->Cancer Apoptosis->Cancer

HDAC inhibition by Q-4-C derivatives.

SIRT3_Inhibition Q4C Quinoline-4-Carboxylic Acid Derivative (e.g., P6) SIRT3 SIRT3 Inhibition Q4C->SIRT3 Mito Mitochondrial Protein Deacetylation SIRT3->Mito CCA G0/G1 Phase Cell Cycle Arrest Mito->CCA Diff Cell Differentiation Mito->Diff Leukemia Leukemic Cell Proliferation CCA->Leukemia Diff->Leukemia

DHODH inhibition disrupts nucleotide synthesis.
Other Notable Anticancer Mechanisms

The therapeutic versatility of the quinoline-4-carboxylic acid scaffold extends to other critical cancer targets.

  • Topoisomerase IIα (TopoIIα) Inhibition: Fluoro-substituted derivatives have been shown to act as hTopoIIα inhibitors, inducing DNA damage and apoptosis. * STAT3 Inhibition: The signal transducer and activator of transcription 3 (STAT3) signaling pathway is a key mediator of cancer cell proliferation and survival. [8]The derivative YHO-1701 has been identified as an inhibitor of STAT3. [8]* Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a well-established anticancer strategy. Some quinoline derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. [1][9]* Alkaline Phosphatase (AP) Inhibition: Certain derivatives that inhibit alkaline phosphatases have also shown potent and selective growth reduction in cancer cell lines like MCF-7.

Workflow: Summary of Anticancer Mechanisms

Summary_Mechanisms cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Anticancer Outcomes HDAC HDACs Epigenetic Epigenetic Modulation HDAC->Epigenetic SIRT3 SIRT3 SIRT3->Epigenetic DHODH DHODH Metabolic Metabolic Disruption DHODH->Metabolic Other TopoIIα, STAT3, Tubulin, etc. DNA_Damage DNA Damage & Replication Stress Other->DNA_Damage Apoptosis Apoptosis Epigenetic->Apoptosis CCA Cell Cycle Arrest (G0/G1, S, G2/M) Epigenetic->CCA Diff Cell Differentiation Epigenetic->Diff Metabolic->CCA DNA_Damage->Apoptosis DNA_Damage->CCA Q4C Quinoline-4-Carboxylic Acid Derivatives Q4C->HDAC Q4C->SIRT3 Q4C->DHODH Q4C->Other

Diverse mechanisms of Q-4-C derivatives.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of quinoline-4-carboxylic acid derivatives.

1. Cell Viability / Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the quinoline-4-carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

2. Enzyme Inhibition Assay (General Protocol)

These assays measure the ability of a compound to inhibit the activity of a specific target enzyme (e.g., HDAC, SIRT3, DHODH).

  • Reaction Mixture: The recombinant human enzyme, its specific substrate (often fluorogenic), and a buffer solution are combined in a 96-well plate.

  • Inhibitor Addition: The quinoline-4-carboxylic acid derivative is added to the wells at various concentrations.

  • Initiation and Incubation: The reaction is initiated (e.g., by adding a cofactor like NAD+ for sirtuins) and incubated at a controlled temperature (e.g., 37°C) for a set time.

  • Detection: The reaction is stopped, and the product formation is measured. For fluorogenic substrates, a developer solution is added to generate a fluorescent signal that is proportional to enzyme activity.

  • Measurement: Fluorescence is read using a microplate reader at appropriate excitation/emission wavelengths.

  • Data Analysis: Enzyme activity is calculated relative to a no-inhibitor control. IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

3. Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and stained with a DNA-binding fluorescent dye, typically Propidium Iodide (PI), in the presence of RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell.

  • Data Analysis: The resulting data is displayed as a histogram. Software is used to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.

4. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the quinoline-4-carboxylic acid derivative for a specified time.

  • Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results are typically displayed as a dot plot with four quadrants:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells/debris The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

References

A Comparative Guide to Pfitzinger and Doebner Syntheses for Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of quinoline-4-carboxylic acids is a critical step in the creation of a wide array of therapeutic agents. Among the classical methods to achieve this, the Pfitzinger and Doebner syntheses remain prominent. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visual representations of the reaction mechanisms to aid in the selection of the most suitable synthetic route.

At a Glance: Pfitzinger vs. Doebner Synthesis

FeaturePfitzinger SynthesisDoebner Synthesis
Reactants Isatin (or its derivatives) and a carbonyl compound with an α-methylene group.Aniline (or its derivatives), an aldehyde, and pyruvic acid.
Reaction Conditions Typically requires strong basic conditions (e.g., KOH or NaOH).Often carried out under acidic conditions (e.g., TFA, BF₃·OEt₂).
Key Intermediates Isatinic acid, imine/enamine.Schiff base, enol of pyruvic acid.
Substitution Pattern The substituents on the resulting quinoline are determined by the isatin and the carbonyl compound.The substituents are determined by the aniline and the aldehyde.
Versatility Dependent on the availability of substituted isatins. The strong basic conditions can limit the use of sensitive functional groups.[1]Highly versatile due to the wide availability of substituted anilines and aldehydes.
Yields Can provide good to excellent yields, though they can be substrate-dependent.Traditional methods can suffer from low yields, especially with electron-withdrawing groups on the aniline.[2] Modern modifications have significantly improved yields.[3]

Performance Data: A Quantitative Comparison

The choice between the Pfitzinger and Doebner synthesis often comes down to the desired substitution pattern and the availability of starting materials. The following tables summarize representative yields for both methods under various conditions.

Table 1: Pfitzinger Synthesis Yields with Various Carbonyl Compounds

Isatin DerivativeCarbonyl CompoundBaseSolventReaction TimeYield (%)
IsatinAcetoneKOHEthanol/Water8h80
IsatinAcetophenoneKOHEthanol24h94
IsatinCyclohexanoneKOHEthanol24h- (Product Reported)
5-Chloroisatin5,6-dimethoxyindanoneKOHEthanol16h36
5-Chloroisatin5,6-dimethoxyindanoneHClAcetic Acid-86

Table 2: Modified Doebner Synthesis Yields with Various Anilines and Aldehydes

Reaction Conditions: Aniline (1.8 mmol), aldehyde (2.0 mmol), pyruvic acid (0.6 mmol), BF₃·THF (0.5 equiv), MeCN, 65 °C, 21 h.[3]

AnilineAldehydeProductYield (%)
AnilineBenzaldehyde2-Phenylquinoline-4-carboxylic acid85
4-MethoxyanilineBenzaldehyde6-Methoxy-2-phenylquinoline-4-carboxylic acid92
4-ChloroanilineBenzaldehyde6-Chloro-2-phenylquinoline-4-carboxylic acid78
Aniline4-Chlorobenzaldehyde2-(4-Chlorophenyl)quinoline-4-carboxylic acid81
Aniline2-Naphthaldehyde2-(Naphthalen-2-yl)quinoline-4-carboxylic acid88

Reaction Mechanisms Visualized

To further understand the intricacies of each synthesis, the following diagrams illustrate their respective reaction pathways.

Pfitzinger_Synthesis Isatin Isatin Ketoacid Isatinic Acid Intermediate Isatin->Ketoacid Hydrolysis Base Base (e.g., KOH) Imine Imine Intermediate Ketoacid->Imine + Carbonyl Compound Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Enamine Enamine Intermediate Imine->Enamine Tautomerization Cyclization Intramolecular Cyclization Enamine->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Quinoline-4-carboxylic Acid Dehydration->Product

Pfitzinger Synthesis Mechanism

The Pfitzinger reaction begins with the base-catalyzed hydrolysis of isatin to form an isatinic acid intermediate.[4] This intermediate then condenses with a carbonyl compound containing an α-methylene group to form an imine, which tautomerizes to an enamine.[4] Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[4]

Doebner_Synthesis Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase Condensation Adduct Michael-type Adduct SchiffBase->Adduct PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Enol->Adduct Addition Cyclization Intramolecular Cyclization Adduct->Cyclization DehydrationOxidation Dehydration & Oxidation Cyclization->DehydrationOxidation Product Quinoline-4-carboxylic Acid DehydrationOxidation->Product

Doebner Synthesis Mechanism

The Doebner reaction is a three-component reaction where an aniline and an aldehyde first condense to form a Schiff base.[5] Concurrently, pyruvic acid tautomerizes to its enol form, which then adds to the Schiff base.[5] The resulting adduct undergoes intramolecular cyclization, followed by dehydration and oxidation to afford the quinoline-4-carboxylic acid product.[5]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of specific quinoline-4-carboxylic acid derivatives using both the Pfitzinger and Doebner methods.

Pfitzinger Synthesis of 2,3-Dimethylquinoline-4-carboxylic Acid

Materials:

  • Isatin

  • Butan-2-one (Methyl ethyl ketone)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure: [6]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 ml) and water.

  • Add isatin (0.07 mol) to the solution and reflux for 1 hour.

  • To the refluxing mixture, add butan-2-one (0.07 mol) and continue to reflux for 24 hours.

  • After cooling, most of the solvent is removed by distillation.

  • Water is added to the residue, and any neutral impurities are removed by extraction with diethyl ether.

  • The aqueous layer is then acidified with acetic acid until the product precipitates.

  • The solid product is collected by filtration, washed with water, and dried.

Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Materials: [7]

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Iron(III) trifluoromethanesulfonate (catalyst)

  • Ethanol

Procedure: [7]

  • To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).

  • Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 80°C and maintain reflux for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, which should cause the crude product to precipitate.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Advantages and Limitations

Pfitzinger Synthesis:

Advantages:

  • Can provide high yields for certain substrates.[2]

  • A one-pot reaction that can be relatively straightforward to perform.[8]

Limitations:

  • The use of strong bases can be problematic for substrates with base-sensitive functional groups.[1]

  • The availability of substituted isatins can be a limiting factor for accessing a diverse range of quinoline derivatives.[1]

  • The reaction can sometimes produce tarry byproducts, making purification difficult.[9]

Doebner Synthesis:

Advantages:

  • Highly versatile due to the vast commercial availability of substituted anilines and aldehydes.[1]

  • Modern modifications with Lewis acid catalysts or microwave irradiation have significantly improved yields and reduced reaction times.[3][10]

  • Generally proceeds under milder conditions compared to the classical Pfitzinger reaction.

Limitations:

  • Traditional methods often result in low yields, particularly with anilines bearing electron-withdrawing groups.[2]

  • The reaction can sometimes fail with certain substrates, such as 2-chloro-5-aminopyridine, which can lead to the formation of pyrrolidine derivatives.[5]

  • Side reactions, such as the reduction of the intermediate imine, can reduce the yield of the desired product.[9]

Conclusion

Both the Pfitzinger and Doebner syntheses are valuable tools for the preparation of quinoline-4-carboxylic acids. The Pfitzinger reaction is a reliable method when the required isatin is available and the substrate is stable to strong basic conditions. The Doebner reaction, particularly in its modern, catalyzed variations, offers greater flexibility in terms of accessible substitution patterns due to the wide variety of commercially available anilines and aldehydes. The choice between these two methods will ultimately depend on the specific target molecule, the availability and stability of the starting materials, and the desired reaction conditions. For the synthesis of a diverse library of analogs, the Doebner approach often provides a more versatile platform.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of quinoline carboxylic acids, crucial compounds in pharmaceutical development. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of drug products. This document outlines the validation and cross-validation of common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Comparative Performance of Analytical Methods

The choice of an analytical method for quinoline carboxylic acid quantification depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the quantitative performance of different validated methods for representative quinoline carboxylic acids.

Analytical MethodAnalyteMatrixLinearity RangeRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV Quinoline-2-carboxylic acidN/A (Standard)0.005 - 0.1 mg/mL98.7% - 101.2%0.001 mg/mL0.003 mg/mL[1]
HPLC Quinoxaline-2-carboxylic acidAnimal Tissues2 - 100 µg/kg70 - 110CCα: 0.7-2.6 µg/kgCCβ: 1.3-5.6 µg/kg[2]
HPLC Olaquindox, Quinoxaline-2-carboxylic acid, 3-Methyl-quinoxaline-2-carboxylic acidAnimal Products2.5 - 100 µg/L72.6 - 90.50.08 µg/kg-[2]
LC-MS/MS Carboxylic Acids (General)Animal MatricesNot Specified~100% (for 3-NPH derivatization)Not SpecifiedNot Specified[3]

Note: The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions. CCα (Decision Limit) and CCβ (Detection Capability) are performance characteristics for confirmatory methods.

Methodological Principles: HPLC-UV vs. LC-MS/MS

The primary distinction between HPLC-UV and LC-MS/MS lies in their detection mechanisms.[4] Both techniques utilize HPLC to separate the analyte of interest from other components in a sample.[4]

  • HPLC-UV: This method relies on the principle that the target analyte absorbs ultraviolet light at a specific wavelength.[4] The amount of light absorbed is directly proportional to the concentration of the compound, enabling quantification.[4] For some molecules lacking a strong chromophore, a derivatization step may be necessary to make them detectable by UV.[4] HPLC-UV is a cost-effective and accessible technique suitable for samples with relatively high concentrations of the analyte.[4]

  • LC-MS/MS: This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio of the resulting ions and their fragments. This provides a high degree of specificity and allows for very low detection and quantification limits.[5] LC-MS/MS is often preferred for complex matrices and trace-level analysis.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. RP-HPLC Method for Quinoline-2-carboxylic Acid Quantification [1]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 289 nm.

  • Standard Solution Preparation: A stock solution of 1 mg/mL Quinoline-2-carboxylic acid is prepared in methanol. Working standards are prepared by diluting the stock solution with methanol to achieve concentrations ranging from 0.005 to 0.1 mg/mL.

  • Sample Preparation: An accurately weighed amount of the sample is dissolved in methanol to a theoretical concentration of 1 mg/mL, sonicated for 15 minutes, and diluted to the final volume with methanol. The solution is filtered through a 0.45 µm syringe filter before injection.

2. LC-MS/MS Method for Carboxylic Acid Quantification (General) [3]

This protocol involves a derivatization step to enhance the retention of carboxylic acids in reversed-phase liquid chromatography and improve their mass spectrometric detection.

  • Derivatization with 3-nitrophenylhydrazine (3-NPH):

    • A 90 µL aliquot of the sample or standard is mixed with 5 µL of 1000 mM 3-NPH and 50 µL of 100 mM EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in an acetonitrile/water mixture.

    • The mixture is incubated at 4 °C for 2 hours.

    • The reaction is quenched with 50 µL of 100 mM formic acid and 50 µL of 18.5 mM 2-mercaptoethanol at 4 °C for 2 hours.

    • The final solution is diluted and centrifuged before LC-MS/MS analysis.

  • UHPLC-MS/MS Conditions:

    • Column: Agilent SB-C18 RRHD column (100 × 2.1 mm, 1.8 μm).

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: 0.0–0.5 min, 15% B; 0.5–10 min, linear gradient to 50% B; 10–11 min, linear gradient to 100% B; 11–13 min, 100% B; and 13.1–16 min, 15% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 µL.

Cross-Validation Workflow

Cross-validation is essential when data is obtained from different analytical methods or from different laboratories using the same method to ensure the comparability of the results.[7][8]

Cross_Validation_Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) cluster_2 Cross-Validation cluster_3 Outcome A_dev Method Development A_val Full Validation (ICH Q2) A_dev->A_val A_samples Analysis of Spiked & Real Samples A_val->A_samples compare Comparison of Results A_samples->compare B_dev Method Development B_val Full Validation (ICH Q2) B_dev->B_val B_samples Analysis of Spiked & Real Samples B_val->B_samples B_samples->compare stats Statistical Analysis (e.g., t-test, Bland-Altman) compare->stats report Acceptance Criteria Met? stats->report pass Methods are Interchangeable report->pass Yes fail Investigate Discrepancies report->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Validation Parameters

The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters according to ICH guidelines include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[9]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results to the true value.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-2-phenylquinoline-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Methyl-2-phenylquinoline-4-carboxylic acid (CAS No. 43071-45-0). Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. As no comprehensive Safety Data Sheet (SDS) for this specific compound is readily available, these guidelines are based on information for structurally similar compounds and general best practices for laboratory chemical waste disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

While a complete hazard profile for this compound is not fully documented, data from closely related quinoline carboxylic acid derivatives indicate potential hazards. The analogous compound, 3-Ethyl-2-phenylquinoline-4-carboxylic acid, is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate PPE is mandatory when handling this compound.

Table 1: Hazard Information for a Structurally Similar Compound (3-Ethyl-2-phenylquinoline-4-carboxylic acid)

Hazard StatementClassification
H315: Causes skin irritationSkin Irritant
H319: Causes serious eye irritationEye Irritant
H335: May cause respiratory irritationRespiratory Irritant

Source: AK Scientific, Inc. Safety Data Sheet for 3-Ethyl-2-phenylquinoline-4-carboxylic acid.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is designed to be carried out by trained laboratory personnel in a designated and properly equipped area.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

    • Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) and liquid waste containing this compound in a designated, clearly labeled hazardous waste container.[2]

  • Container Selection and Labeling:

    • Use a compatible, leak-proof container for waste collection.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

    • Keep the container closed except when adding waste.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash. [2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste assess_hazards Assess Hazards & Don PPE start->assess_hazards segregate_waste Segregate Waste (Solid & Liquid) assess_hazards->segregate_waste select_container Select & Label Compatible Container segregate_waste->select_container store_waste Store in Designated Satellite Accumulation Area select_container->store_waste request_pickup Contact EHS for Waste Pickup store_waste->request_pickup end End: Proper Disposal by Licensed Contractor request_pickup->end

References

Personal protective equipment for handling 3-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methyl-2-phenylquinoline-4-carboxylic acid. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on guidelines for similar quinoline derivatives and general laboratory safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, especially in solid form, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.

Protection Type Specific Equipment Standard
Eye and Face Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.OSHA 29 CFR 1910.133 or EN 166[1][2]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.EN 374[1]
Body A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities.---
Respiratory Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator may be required.[2]---

Operational Plan: Handling and Dissolving

Adherence to a strict operational workflow is critical to ensure safety during the handling and dissolving of this compound.

Step 1: Preparation

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[3]

  • Assemble all necessary equipment and reagents.

  • Don the appropriate PPE as outlined in the table above.

Step 2: Weighing the Compound

  • Handle the solid compound in a designated area, such as a weighing station within the fume hood, to minimize dust dispersion.

  • Use a spatula to carefully transfer the desired amount of the compound onto weighing paper or into a container.

  • Avoid creating dust.

Step 3: Dissolving the Compound

  • Add the weighed this compound to the chosen solvent in a suitable container (e.g., beaker, flask).

  • Stir the solution gently to facilitate dissolution. If necessary, sonication or gentle heating may be applied, with appropriate precautions to avoid splashing or aerosol generation.

  • Keep the container covered to the extent possible to prevent the release of vapors.

Step 4: Post-Handling

  • Clean all equipment and the work area thoroughly after use.

  • Remove PPE carefully to avoid contaminating skin or clothing.

  • Wash hands and any exposed skin thoroughly with soap and water.[4]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Clean and Prepare Fume Hood Prep2 Verify Safety Equipment Accessibility Prep1->Prep2 Prep3 Assemble Materials Prep2->Prep3 Prep4 Don Appropriate PPE Prep3->Prep4 Handling1 Weigh Compound in Fume Hood Prep4->Handling1 Handling2 Transfer to Solvent Handling1->Handling2 Handling3 Dissolve with Gentle Agitation Handling2->Handling3 Post1 Clean Equipment and Work Area Handling3->Post1 Post2 Properly Remove PPE Post1->Post2 Post3 Wash Hands and Exposed Skin Post2->Post3

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety. This compound and its containers should be treated as hazardous waste.[1]

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound and any contaminated disposable items (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled container for liquid hazardous waste.[1] Do not pour down the drain.[2]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

Container Labeling:

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] Also, list any other components of the waste mixture.

Storage and Disposal:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[5][6]

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.

Decision Workflow for Disposal of this compound Waste

G Start Waste Generated WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste Collection WasteType->SolidWaste Solid LiquidWaste Liquid Waste Collection WasteType->LiquidWaste Liquid LabelSolid Label as 'Hazardous Solid Waste: This compound' SolidWaste->LabelSolid LabelLiquid Label as 'Hazardous Liquid Waste: This compound' LiquidWaste->LabelLiquid Store Store in Designated Area LabelSolid->Store LabelLiquid->Store ContactEHS Contact EHS for Disposal Store->ContactEHS

Caption: A decision-making workflow for the proper disposal of waste containing this compound.

References

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3-Methyl-2-phenylquinoline-4-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.